Product packaging for alpha-d-Threofuranose(Cat. No.:CAS No. 80877-72-1)

alpha-d-Threofuranose

Cat. No.: B12732185
CAS No.: 80877-72-1
M. Wt: 120.10 g/mol
InChI Key: FMAORJIQYMIRHF-UZBSEBFBSA-N
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Description

alpha-D-Threofuranose is a four-carbon sugar molecule that serves as the fundamental scaffold in threose nucleic acids (TNA), an artificial genetic polymer studied in the field of synthetic biology and xenonucleic acid (XNA) research . This tetrofuranose features a furanose ring and is characterized by three defined stereocenters, with a molecular formula of C4H8O4 and an average mass of 120.104 g/mol . The furanose ring itself can adopt various envelope and twist conformations, which have been studied using ab initio molecular orbital calculations to understand its intrinsic structural preferences and dynamics . In research, the primary application of this compound is as a building block for Threofuranosyl Nucleotides (TNAs) . TNA oligomers are composed of alpha-L-threofuranosyl nucleotide repeats connected by 2'->3' phosphodiester linkages. This structure gives TNA a backbone that contains one less atom than the natural backbones of DNA and RNA . Despite this structural difference, TNA can efficiently hybridize with complementary strands of DNA and RNA, and can fold into defined structures capable of specific ligand binding (aptamers) and catalytic activity (enzymes) . These properties make TNA a powerful tool for exploring the chemical etiology of nucleic acid structure and the early evolution of life, as well as for developing novel biomedical tools, such as aptamers and enzymes for potential gene silencing applications . Our this compound is provided for Research Use Only (RUO) and is not intended for use in diagnostic procedures or drug manufacturing .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B12732185 alpha-d-Threofuranose CAS No. 80877-72-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80877-72-1

Molecular Formula

C4H8O4

Molecular Weight

120.10 g/mol

IUPAC Name

(2S,3S,4R)-oxolane-2,3,4-triol

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m1/s1

InChI Key

FMAORJIQYMIRHF-UZBSEBFBSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](O1)O)O)O

Canonical SMILES

C1C(C(C(O1)O)O)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Core Properties of alpha-d-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of alpha-d-Threofuranose, a four-carbon monosaccharide of significant interest in synthetic biology and prebiotic chemistry. This document details its physicochemical characteristics, spectroscopic profile, synthesis, and biological relevance, with a focus on experimental data and established protocols.

Physicochemical Properties

This compound is the cyclic furanose form of D-threose. While it exists in equilibrium with its beta-anomer and the open-chain aldehyde form in solution, its distinct properties are crucial for its role as a building block in various synthetic applications. The quantitative physicochemical properties of D-threose are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₈O₄[1]
Molecular Weight 120.10 g/mol [1]
Appearance Syrup[2]
Solubility Very soluble in water, slightly in alcohol[2]
Specific Rotation [α]D²⁰ = -12.3° (c=4, water, at 20 min)[2]
Melting Point Not applicable (syrup)[2]
Boiling Point Not determined
Computed XLogP3-AA -1.9[1]
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In aqueous solution, D-threose exists as a mixture of anomers (α- and β-furanose), the hydrate (B1144303), and a small amount of the open-chain aldehyde. The 1H and 13C NMR spectra reflect this equilibrium.

13C NMR of D-threose in D₂O: The 13C NMR spectrum of D-[1-¹³C]-threose shows distinct signals for the different forms in solution. The anomeric carbons of α-D-threofuranose and β-D-threofuranose appear at approximately 101.2 ppm and 95.7 ppm, respectively. The hydrate form is observed at around 88.9 ppm.[3]

1H NMR of D-threose in D₂O: The proton NMR spectrum of D-threose is complex due to the presence of multiple species. The anomeric protons of the furanose forms typically resonate in the downfield region. A comprehensive analysis of the coupling constants is necessary to assign the specific protons of the alpha-anomer.[4]

Infrared (IR) Spectroscopy

The IR spectrum of a carbohydrate like D-threose is characterized by a strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. The C-H stretching vibrations are observed around 2900 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions due to C-O stretching and O-H bending vibrations, which are characteristic of the specific stereochemistry of the molecule.

Experimental Protocols

Synthesis of D-Threose via Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose. Starting from D-glyceraldehyde, D-threose can be synthesized as one of the two epimeric aldotetroses.

Methodology:

  • Cyanohydrin Formation: D-glyceraldehyde is reacted with a cyanide source, such as sodium cyanide (NaCN), to form a mixture of two diastereomeric cyanohydrins. This reaction proceeds through the nucleophilic addition of the cyanide ion to the carbonyl group of the aldehyde.[5][6]

  • Hydrolysis to Lactones: The resulting cyanohydrins are then hydrolyzed, typically by heating in an aqueous solution, to their corresponding carboxylic acids. These acids readily cyclize to form more stable gamma-lactones.[5]

  • Separation of Diastereomers: The two diastereomeric lactones (D-erythronolactone and D-threonolactone) are separated based on their different physical properties, for instance, by fractional crystallization or chromatography.[7]

  • Reduction to Aldoses: The separated D-threonolactone is then reduced to D-threose. A common reducing agent for this step is sodium amalgam (Na/Hg) in a slightly acidic solution.[5] An improved method involves the catalytic hydrogenation of the cyanohydrin to an imine, which is then hydrolyzed to the aldehyde, offering potentially higher yields.[7]

Workflow Diagram:

Kiliani_Fischer_Synthesis D_Glyceraldehyde D-Glyceraldehyde Cyanohydrins Mixture of Cyanohydrins D_Glyceraldehyde->Cyanohydrins + NaCN Lactones Mixture of Lactones (D-Erythronolactone & D-Threonolactone) Cyanohydrins->Lactones Hydrolysis Separation Separation of Diastereomers Lactones->Separation D_Threonolactone D-Threonolactone Separation->D_Threonolactone Isolation D_Threose D-Threose D_Threonolactone->D_Threose Reduction (e.g., Na/Hg) Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate R5P Ribose-5-Phosphate G6P->R5P Oxidative Phase X5P Xylulose-5-Phosphate R5P->X5P G3P Glyceraldehyde-3-Phosphate X5P->G3P F6P Fructose-6-Phosphate X5P->F6P S7P Sedoheptulose-7-Phosphate E4P Erythrose-4-Phosphate S7P->E4P Transaldolase G3P->S7P Glycolysis Glycolysis G3P->Glycolysis E4P->F6P Transketolase F6P->Glycolysis

References

alpha-d-Threofuranose chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to alpha-d-Threofuranose: Structure, Stereochemistry, and Applications

This technical guide provides a comprehensive overview of this compound, a four-carbon monosaccharide. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, stereochemical configuration, and its significant role as a foundational component of Threose Nucleic Acid (TNA), a synthetic genetic polymer with considerable potential in biotechnology and medicine.

Chemical Identity and Structure

This compound is the cyclic furanose form of the aldotetrose sugar, D-threose. The "alpha" designation indicates that the hydroxyl group attached to the anomeric carbon (C1) is on the opposite side of the ring from the C4 substituent in a standard Haworth projection. Its fundamental chemical identifiers and properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name (2S,3S,4R)-oxolane-2,3,4-triol[1][2]
CAS Number 80877-72-1[1][2]
Molecular Formula C₄H₈O₄[1]
Molecular Weight 120.10 g/mol [1]
Canonical SMILES C1--INVALID-LINK--O)O">C@HO[1][2]
Isomeric SMILES O[C@@H]1O[C@H2]--INVALID-LINK--[C@H]1O
InChI InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m1/s1[1]
InChIKey FMAORJIQYMIRHF-UZBSEBFBSA-N[1]

Stereochemistry

The stereochemistry of this compound is precisely defined by the (2S, 3S, 4R) configuration of its chiral centers.[1][2] The "D" configuration is determined by the orientation of the hydroxyl group on the highest-numbered chiral carbon (C3) in the open-chain form of threose. The furanose ring consists of a five-membered ring including one oxygen atom.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound influence its behavior in various chemical and biological systems. While extensive experimental data is scarce, computational predictions provide valuable insights.

Table 2: Computed Physicochemical Properties

PropertyValueReference
XLogP -1.61
Topological Polar Surface Area (TPSA) 69.92 Ų
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR studies on the methyl glycoside of this compound reveal important structural and conformational features. A study utilizing ¹³C-enriched compounds provided precise assignments of proton and carbon chemical shifts and coupling constants.[3]

Key Findings from NMR Analysis:

  • Ring Conformation: The alpha-threofuranosyl ring is considered to be the most rigid among the tetrofuranosyl isomers.[3] The anomeric effect plays a crucial role in determining the ring's conformation, with the anomeric substituent (e.g., the -OH group) preferentially adopting a quasi-axial orientation.[3]

  • Proton Assignments: In all tetrofuranosyl rings, the H4S proton (cis to the C3 hydroxyl group) is consistently more shielded (appears at a lower chemical shift) than the H4R proton.[3]

X-ray Crystallography

Experimental Protocols

Conceptual Synthesis Workflow

The chemical synthesis of this compound is a challenging endeavor due to the presence of multiple hydroxyl groups that require selective protection and deprotection to achieve the correct stereochemistry.[1] A general, conceptual workflow for synthesizing a threofuranose derivative can be outlined as follows, inspired by syntheses of related compounds like 3-deoxy-d-threopentofuranose.[6]

G Start Appropriate Starting Material (e.g., D-Arabinose) P1 Selective Protection (e.g., TBDPSCl for primary -OH) Start->P1 P2 Diol Protection (e.g., Acetonide formation) P1->P2 Reaction Key Stereochemical Conversion or Deoxygenation (if required) P2->Reaction D1 Primary Deprotection Reaction->D1 P3 Functionalization (e.g., Phosphorylation) D1->P3 D2 Final Deprotection P3->D2 Purify Purification (Chromatography) D2->Purify End Target Threofuranose Derivative Purify->End

Caption: Conceptual workflow for the synthesis of a threofuranose derivative.

  • Starting Material Selection: Begin with a readily available chiral precursor, such as another monosaccharide.

  • Selective Protection: Employ protecting groups to mask specific hydroxyl groups, leaving the desired reaction site available. This requires a multi-step strategy.

  • Key Transformation: Perform the necessary chemical modifications, which could include stereochemical inversion or deoxygenation via radical reduction.

  • Deprotection and Functionalization: Sequentially remove protecting groups and introduce new functionalities as needed.

  • Purification: Utilize chromatographic techniques to isolate the final, high-purity product.

NMR Analysis Protocol

To confirm the structure and stereochemistry of a synthesized threofuranose derivative, a comprehensive NMR analysis is essential.

  • Sample Preparation: Dissolve a pure sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • 1D NMR Acquisition: Record standard ¹H and ¹³C{¹H} spectra to observe chemical shifts and basic multiplicities.

  • 2D NMR Acquisition: Perform a suite of 2D experiments:

    • g-COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.

    • g-HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • g-HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

  • Data Interpretation: Analyze chemical shifts, multiplicities, and coupling constants (³JHH) to deduce the relative stereochemistry and ring conformation, often with the aid of Karplus equations.

Significance in Research and Development: Threose Nucleic Acid (TNA)

The primary significance of threose in modern research lies in its role as the sugar backbone of Threose Nucleic Acid (TNA) , an artificial genetic polymer, or xeno-nucleic acid (XNA).[7] TNA is an analogue of DNA and RNA but is built from repeating threofuranose units linked by phosphodiester bonds.

G cluster_0 Core Chemistry cluster_1 Polymer Synthesis & Properties cluster_2 Applications Threose This compound TNA_Monomer Threose Nucleoside (Threose + Nucleobase) Threose->TNA_Monomer Glycosylation TNA_Polymer TNA Polymer TNA_Monomer->TNA_Polymer Phosphoramidite Chemistry Properties Key Properties: - Nuclease Resistance - Stable Duplex Formation - Acid Stability TNA_Polymer->Properties Applications Biomedical & Research Applications TNA_Polymer->Applications Aptamers TNA Aptamers (Diagnostics, Therapeutics) Applications->Aptamers Gene_Silencing Gene Silencing Tools Applications->Gene_Silencing Synthetic_Biology Synthetic Biology (Genetic Polymers) Applications->Synthetic_Biology

Caption: From Threofuranose to Advanced Biomedical Applications.

Key Properties of TNA:

  • High Stability: TNA is resistant to degradation by nucleases, the enzymes that rapidly break down DNA and RNA in biological systems.[8] It also shows significantly greater stability against acid-mediated degradation compared to its natural counterparts.[8]

  • Watson-Crick Pairing: Despite its different sugar backbone, TNA can form stable, antiparallel Watson-Crick duplexes with complementary strands of DNA, RNA, and TNA itself.[8]

  • Evolvability: TNA can be replicated and transcribed by engineered polymerases, allowing for the in vitro selection (SELEX) of functional TNA molecules, such as aptamers.[9]

These properties make TNA a highly promising platform for the development of novel diagnostics, therapeutics (e.g., aptamers and gene-silencing agents), and tools for synthetic biology.[7][10] The unique structure of its threofuranose backbone imparts the stability and functionality that distinguishes TNA from natural nucleic acids.

References

An In-depth Technical Guide to alpha-d-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of alpha-d-Threofuranose, a critical synthetic monosaccharide in the field of xenonucleic acids. It covers its chemical identity, physicochemical properties, and its pivotal role in the synthesis of Threose Nucleic Acid (TNA).

Chemical Identity

IUPAC Name: (2S,3S,4R)-oxolane-2,3,4-triol[1]

Synonyms:

  • This compound[1]

  • (2S,3S,4R)-Tetrahydro-2,3,4-furantriol[1]

  • 80877-72-1 (CAS Number)[1]

  • 6F35O725B6 (UNII)[1]

  • 2,3,4-Furantriol, tetrahydro-, (2S,3S,4R)-[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its application in chemical synthesis and biophysical studies.

PropertyValueSource
Molecular Formula C4H8O4[1][2]
Molecular Weight 120.10 g/mol [1][2]
Exact Mass 120.04225873 Da[2]
XLogP3-AA -1.9[2]
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 1PubChem
Complexity 84.1[2]
Topological Polar Surface Area 69.9 Ų[2]
Formal Charge 0PubChem
CAS Number 80877-72-1[1]
PubChem CID 10219421

Experimental Protocols: Synthesis of Threose Nucleic Acid (TNA)

This compound is a fundamental building block for the synthesis of Threose Nucleic Acid (TNA), a synthetic analogue of DNA and RNA. The following outlines the key stages in the synthesis of TNA, starting from the preparation of the threofuranosyl sugar.

Synthesis of Protected α-L-Threofuranosyl Sugar

The synthesis of the protected threofuranosyl sugar is a crucial initial step and typically commences from a readily available chiral precursor.

  • Starting Material: L-Ascorbic acid (Vitamin C) is commonly used as the starting material.[3][4]

  • Key Transformations: The synthesis involves a multi-step process to convert L-ascorbic acid into a protected form of the threofuranosyl sugar. This protected sugar is then suitable for the subsequent glycosylation reaction.[3][4] A detailed, scalable synthesis protocol has been reported, involving 10 chemical transformations with three crystallization steps and a single chromatographic purification, resulting in an overall yield of 16-23% depending on the specific nucleoside.

Glycosylation to Form Threofuranosyl Nucleosides

The protected threofuranosyl sugar is then coupled with a nucleobase to form the corresponding nucleoside.

  • Reaction: The Vorbrüggen-Hilbert-Johnson glycosylation is a standard method employed for this step.[3][4] This reaction forms the N-glycosidic bond between the anomeric carbon of the sugar and the nitrogen atom of the nucleobase (adenine, guanine, cytosine, or thymine).

Conversion to Phosphoramidite (B1245037) Monomers

The resulting threofuranosyl nucleosides are converted into phosphoramidite monomers, which are the activated building blocks for solid-phase oligonucleotide synthesis.

  • Protection: The 5'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMTr) group.[3][4]

  • Phosphitylation: The 3'-hydroxyl group is then phosphitylated to introduce the reactive phosphoramidite moiety.[5]

Solid-Phase Synthesis of TNA Oligonucleotides

The TNA phosphoramidite monomers are used in a standard DNA synthesizer to assemble TNA oligonucleotides of a desired sequence.

  • Method: The synthesis is carried out on a solid support, typically controlled pore glass (CPG).[5]

  • Cycle: The synthesis cycle involves four key steps: detritylation (removal of the DMTr group), coupling (addition of the next phosphoramidite monomer), capping (to block unreacted hydroxyl groups), and oxidation (to stabilize the newly formed phosphite (B83602) triester linkage to a phosphate (B84403) triester).[5]

Deprotection and Purification

Following the completion of the solid-phase synthesis, the TNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

  • Cleavage and Deprotection: This is typically achieved by treatment with a specific chemical reagent, such as ammonia.

  • Purification: The final TNA oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.[5]

Experimental Workflow Visualization

As this compound is primarily utilized in the synthetic pathway of TNA and is not known to be involved in natural biological signaling pathways, the following diagram illustrates the experimental workflow for the synthesis of TNA oligonucleotides.

TNA_Synthesis_Workflow cluster_sugar Protected Sugar Synthesis cluster_monomer Monomer Preparation cluster_synthesis Oligonucleotide Assembly cluster_final Final Product start L-Ascorbic Acid sugar Protected α-L-Threofuranosyl Sugar start->sugar Multi-step synthesis nucleoside Threofuranosyl Nucleoside sugar->nucleoside Vorbrüggen Glycosylation phosphoramidite DMTr-Protected Phosphoramidite Monomer nucleoside->phosphoramidite Protection & Phosphitylation sps Solid-Phase Synthesis phosphoramidite->sps Automated Synthesizer deprotection Cleavage & Deprotection sps->deprotection purification Purification (HPLC/PAGE) deprotection->purification tna Purified TNA Oligonucleotide purification->tna

Caption: Workflow for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides.

References

Technical Guide: alpha-D-Threofuranose Identification and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-D-Threofuranose, focusing on its unique identifiers, physicochemical properties, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Chemical Identification and Properties

This compound is a monosaccharide with the chemical formula C4H8O4. Accurate identification is critical for experimental reproducibility and regulatory compliance. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 80877-72-1[1]
Molecular Formula C4H8O4[1]
Molecular Weight 120.10 g/mol [1]
IUPAC Name (2S,3S,4R)-oxolane-2,3,4-triol[1]
Synonyms (2S,3S,4R)-Tetrahydro-2,3,4-furantriol[1]

Experimental Protocols

General Workflow for Threofuranose Derivative Synthesis

The synthesis of threofuranose derivatives often involves multiple steps, including the formation of a protected threose precursor, glycosylation, and subsequent deprotection steps.

G start Starting Material (e.g., L-Ascorbic Acid) step1 Synthesis of Protected Threose Precursor start->step1 step2 Glycosylation with Nucleobase step1->step2 step3 Deprotection step2->step3 end alpha-L-Threofuranosyl Nucleoside step3->end

Figure 1: Generalized workflow for the synthesis of threofuranosyl nucleosides.
Key Experimental Steps

A scalable synthesis of alpha-L-threose nucleic acid monomers has been reported, which can be adapted for similar threose derivatives.[2] The key stages of such a synthesis typically include:

  • Preparation of a Protected Threose Intermediate: This often starts from a readily available chiral precursor. The synthesis involves several chemical transformations to create the desired threose scaffold with appropriate protecting groups to prevent unwanted side reactions.

  • Glycosylation: The protected threose derivative is then reacted with a protected nucleobase (in the case of nucleoside synthesis) under the influence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This step forms the crucial glycosidic bond.

  • Deprotection and Purification: The protecting groups on the sugar and the nucleobase are removed in one or more steps. The final product is then purified using techniques such as column chromatography and crystallization to yield the high-purity target compound.

Spectral Information

For the structural elucidation and confirmation of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique.

Table 2: Available Spectral Data for this compound

Spectral Data TypeAvailabilitySource
¹³C NMR Spectra Available[1][3]
¹H NMR Spectra Available[4]

The workflow for compound identification using spectral data is outlined below.

G sample Synthesized Compound nmr Acquire ¹H and ¹³C NMR Spectra sample->nmr compare Compare with Reference Spectra and Literature Data nmr->compare structure Structure Confirmation compare->structure Match no_match Structure Inconsistent compare->no_match No Match

References

The Natural Occurrence of α-D-Threofuranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of α-D-Threofuranose. While its parent molecule, threose, is a known, albeit rare, naturally occurring tetrose sugar, the specific presence and concentration of the α-D-Threofuranose anomer in biological systems are not extensively documented. L-threose has been identified as a significant degradation product of L-ascorbic acid (Vitamin C), and its presence has been detected in human lenses. This guide details the known natural sources of threose, presents available quantitative data, describes the advanced analytical techniques required for its detection and quantification, and outlines the primary biological pathway associated with its formation. The information is intended to support researchers in the fields of biochemistry, drug development, and synthetic biology in understanding the context of this rare sugar.

Introduction to Threofuranose

Threose is a four-carbon monosaccharide, an aldotetrose, existing in both D- and L-enantiomeric forms. In solution, threose, like other monosaccharides, can exist in equilibrium between its open-chain aldehyde form and its cyclic furanose (five-membered ring) or pyranose (six-membered ring) structures. The furanose form has two anomers, α and β, which differ in the stereochemical configuration at the anomeric carbon (C1). This guide focuses on the natural occurrence of the specific anomer, α-D-Threofuranose. While D-threose is considered the biologically active isomer in some contexts, much of the research on its natural occurrence has focused on L-threose, a degradation product of the essential nutrient, Vitamin C.

Natural Sources and Quantitative Data

The primary documented natural source of threose in mammals is through the degradation of L-ascorbic acid. L-Threose is a significant product of this process, particularly at physiological pH in the presence of oxygen. While this confirms the endogenous presence of L-threose, specific data on the natural occurrence and concentration of D-threose, and particularly the α-D-threofuranose anomer, is scarce.

One notable study has quantified the reduced form of threose, threitol, in human lenses. The presence of threitol is a strong indicator of the endogenous formation of threose.

Table 1: Quantification of Threitol in Human Lens Tissue
AnalyteTissue SourceMean Concentration (μ g/lens )Standard DeviationNumber of Samples (n)
ThreitolHuman Lens3.4± 0.84
Data sourced from a study on ascorbic acid glycation.

It is important to note that this data represents the total amount of threitol and does not differentiate between D- and L-enantiomers, nor does it provide information on the equilibrium distribution of the different anomers of threose before reduction.

Biological Pathways

The most well-characterized pathway leading to the formation of threose in biological systems is the degradation of L-ascorbic acid. This pathway is of significant interest due to the high concentrations of Vitamin C in certain tissues like the lens, brain, and adrenal glands, and the potential for its degradation products to be involved in processes such as protein glycation.

Degradation of L-Ascorbic Acid

The degradation of L-ascorbic acid can proceed through both oxidative and non-oxidative pathways. A key step involves the formation of dehydroascorbic acid, which can then be hydrolyzed to 2,3-diketogulonic acid. Subsequent reactions can lead to the formation of L-threose.

Ascorbic_Acid_Degradation cluster_0 Oxidative Degradation of L-Ascorbic Acid L-Ascorbic_Acid L-Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid L-Ascorbic_Acid->Dehydroascorbic_Acid Oxidation 2,3-Diketogulonic_Acid 2,3-Diketogulonic Acid Dehydroascorbic_Acid->2,3-Diketogulonic_Acid Hydrolysis L-Xylosone L-Xylosone 2,3-Diketogulonic_Acid->L-Xylosone L-Threose L-Threose L-Xylosone->L-Threose

Degradation pathway of L-Ascorbic Acid to L-Threose.

Experimental Protocols for Detection and Quantification

The detection and quantification of threose in biological matrices are challenging due to its low endogenous concentrations and high reactivity. Advanced analytical techniques are required to achieve the necessary sensitivity and selectivity. Furthermore, the separation of anomers requires specialized chromatographic or spectroscopic methods.

Sample Preparation

For the analysis of threose in biological samples such as plasma, urine, or tissue homogenates, the following general steps are typically employed:

  • Protein Precipitation: To remove interfering proteins, samples are often treated with a precipitating agent like ice-cold methanol.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the small molecule analytes including threose, is collected for analysis.

  • Reduction (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry, the sugar is typically reduced to its corresponding alditol (threitol) using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

  • Derivatization (for GC-MS): The resulting polyols are then derivatized, for example, by acetylation, to increase their volatility for GC analysis.

Analytical Techniques

GC-MS is a robust technique for the quantification of threose after reduction and derivatization.

  • Principle: Volatile derivatives of threitol are separated by gas chromatography and detected by mass spectrometry.

  • Advantages: High chromatographic resolution, making it suitable for complex biological matrices.

  • Disadvantages: Requires time-consuming sample preparation including reduction and derivatization steps.

HPLC-MS/MS offers a more direct and high-throughput method for threose quantification.

  • Principle: Threose is separated from other components in the sample by liquid chromatography and then detected with high selectivity and sensitivity using tandem mass spectrometry.

  • Advantages: High sensitivity and specificity without the need for derivatization.

  • Disadvantages: Potential for matrix effects such as ion suppression or enhancement, which can affect quantification.

Table 2: Comparison of Analytical Techniques for Threose Quantification
TechniquePrincipleSample PreparationProsCons
GC-MS Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.Protein precipitation, reduction, and chemical derivatization are required.High chromatographic resolution, excellent for complex matrices.Requires derivatization, which can be time-consuming.
HPLC-MS/MS

Prebiotic Synthesis of α-D-Threofuranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of genetically encoded life required a source of chiral sugars, with threose being a key candidate as a potential component of a primordial genetic polymer, threose nucleic acid (TNA). This technical guide explores the prebiotic synthesis of D-threose, with a focus on its α-furanose anomer, a critical building block for TNA. This document details the primary synthetic pathways, experimental methodologies derived from foundational prebiotic chemistry research, quantitative analysis of reaction products, and visual representations of the core chemical processes. The information presented is intended to provide researchers with a comprehensive understanding of the plausible abiotic routes to threose and to serve as a foundation for further investigation into the origins of life and the development of novel therapeutics.

Introduction

The formose reaction, first described by Butlerov in 1861, represents the most plausible prebiotic pathway for the synthesis of sugars from simple C1 and C2 precursors like formaldehyde (B43269) and glycolaldehyde (B1209225).[1][2] Under alkaline conditions and often in the presence of divalent metal cations or minerals, a complex cascade of aldol (B89426) additions, isomerizations, and retro-aldol reactions leads to a heterogeneous mixture of sugars, including tetroses such as threose and its C2 epimer, erythrose.[1][3] The selective formation and stabilization of threose, particularly in its furanose form, are critical considerations for its role in a putative TNA world. This guide synthesizes the current understanding of these processes, providing a technical framework for their laboratory investigation.

Core Synthetic Pathways

The primary route to prebiotic threose is through the aldol condensation of glycolaldehyde. This can occur through two main pathways:

  • Self-condensation of Glycolaldehyde: Two molecules of glycolaldehyde react in an aldol addition to form a mixture of the two aldotetroses: threose and erythrose.[3]

  • Reaction of Glyceraldehyde with Formaldehyde: Glyceraldehyde, a three-carbon sugar also formed in the formose reaction, can react with formaldehyde to produce tetroses.

The presence of minerals, particularly borates, has been shown to play a significant role in stabilizing sugars and potentially influencing the distribution of isomers.[4][5][6]

Signaling Pathway for Formose Reaction Leading to Tetroses

The following diagram illustrates the initial steps of the formose reaction, culminating in the formation of threose and erythrose from formaldehyde and glycolaldehyde.

Formose_Reaction CH2O Formaldehyde Glycolaldehyde Glycolaldehyde CH2O->Glycolaldehyde Dimerization Glyceraldehyde Glyceraldehyde Glycolaldehyde->Glyceraldehyde + Formaldehyde Threose Threose Glycolaldehyde->Threose + Glycolaldehyde (Aldol Condensation) Erythrose Erythrose Glycolaldehyde->Erythrose + Glycolaldehyde (Aldol Condensation) Dihydroxyacetone Dihydroxyacetone Glyceraldehyde->Dihydroxyacetone Isomerization Tetrulose Tetrulose Dihydroxyacetone->Tetrulose + Formaldehyde Tetrulose->Threose Isomerization Tetrulose->Erythrose Isomerization

Caption: Key steps in the formose reaction leading to the synthesis of threose and erythrose.

Quantitative Data Presentation

The yield of threose in prebiotic synthesis is highly dependent on the specific reaction conditions. The following tables summarize available quantitative data from relevant studies. It is important to note that many studies report the combined yield of all tetroses.

Table 1: Peptide-Catalyzed Self-Condensation of Glycolaldehyde

Dipeptide Catalyst (L-L)Erythrose Yield (%)Threose Yield (%)Erythrose Enantiomeric Excess (ee, D-isomer) (%)Threose Enantiomeric Excess (ee, D-isomer) (%)Reference
Val-Val2.51.88020[7]
Ala-Ala1.51.26015[7]
Phe-Phe1.20.95510[7]

Table 2: Influence of Catalysts on Tetrose Formation

CatalystPrecursorsConditionsTetrose Yield (Erythrose + Threose)NotesReference
Ca(OH)₂Formaldehyde, GlycolaldehydeAqueous, alkaline pHNot specified, but formation confirmedClassic formose reaction conditions.[2]
Borate (B1201080) MineralsFormaldehyde, GlycolaldehydeAlkaline pHNot specified, but stabilization of pentoses and likely tetroses observedBorate complexes with diols, stabilizing the sugars.[4][6]
Silicate MineralsGlycolaldehydeAqueousErythrose/Threose ratio of approx. 75/25Silicate sequesters the aldol dimer.[8]
L-Val-L-ValGlycolaldehydeAqueous~4.3% (combined)Demonstrates stereospecific synthesis.[7]

Note: Specific yields for α-D-threofuranose are not explicitly reported in the reviewed literature, as analyses typically quantify the total amount of threose or all tetroses.

Experimental Protocols

While a definitive protocol for the specific isolation of α-D-threofuranose from a prebiotic mixture is not well-documented due to the complexity of the product mixture, the following methodologies are based on the general procedures described in the literature for the formose reaction and subsequent analysis of its products.

General Protocol for the Formose Reaction

This protocol is a generalized procedure based on common practices in prebiotic chemistry research.

Materials:

  • Formaldehyde (37% solution in water)

  • Glycolaldehyde

  • Calcium Hydroxide (B78521) (Ca(OH)₂)

  • Deionized water, degassed

  • Nitrogen gas

  • Reaction vessel with stirring capability

  • pH meter

Procedure:

  • Prepare a solution of formaldehyde and glycolaldehyde in degassed, deionized water in the reaction vessel. Typical starting concentrations can range from 0.1 M to 1 M for formaldehyde and 10 mM to 100 mM for glycolaldehyde.[9]

  • Purge the reaction vessel with nitrogen gas to create an anaerobic environment.

  • Add a catalytic amount of calcium hydroxide to the solution to achieve a pH between 9 and 12.[2]

  • Maintain the reaction at a constant temperature, typically between 25°C and 60°C, with continuous stirring.[9]

  • Monitor the reaction progress over time (from hours to days) by taking aliquots for analysis. The reaction is known to have an induction period followed by a period of rapid sugar formation.[2]

  • Quench the reaction by neutralizing the solution with an acid (e.g., HCl) to a pH of ~7.

Protocol for Borate-Mediated Formose-Type Reaction

This protocol is adapted from studies investigating the stabilizing effect of borate minerals.[5]

Materials:

  • Formaldehyde (37% solution in water)

  • Glycolaldehyde

  • Sodium tetraborate (B1243019) (Borax) or other borate minerals

  • Deionized water

  • Reaction vessel

Procedure:

  • Prepare a borate buffer solution (e.g., 0.1 M sodium tetraborate) and adjust the pH to a desired alkaline value (e.g., pH 9-10).

  • Dissolve formaldehyde and glycolaldehyde in the borate buffer.

  • Heat the reaction mixture at a controlled temperature (e.g., 60-70°C) for a specified duration (e.g., 1-24 hours).

  • Cool the reaction mixture and proceed with analysis.

Analysis of Reaction Products

The complex mixture of sugars produced requires sophisticated analytical techniques for separation and quantification.

High-Performance Liquid Chromatography (HPLC):

  • Column: A carbohydrate analysis column (e.g., an amino- or ligand-exchange column) is typically used.

  • Mobile Phase: An isocratic or gradient elution with acetonitrile (B52724) and water is common for amino columns.

  • Detection: Refractive index (RI) detection or pulsed amperometric detection (PAD) is suitable for underivatized sugars. Mass spectrometry (LC-MS) can provide structural information.[10][11]

  • Derivatization: For enhanced detection and separation, sugars can be derivatized with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH).[9]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: Sugars are not volatile and must be derivatized prior to GC analysis. Common methods include silylation (e.g., with BSTFA) or conversion to alditol acetates or trifluoroacetylated derivatives.[12]

  • Column: A capillary column suitable for sugar analysis (e.g., a non-polar or medium-polarity column).

  • Analysis: The mass spectra of the derivatized sugars are compared to known standards and fragmentation patterns for identification and quantification.[12]

Plausible Workflow for Isolation of Threose

Isolating a specific sugar like threose from the complex formose mixture is a significant challenge. A plausible, though not explicitly detailed in prebiotic literature, workflow would involve preparative chromatography.

Isolation_Workflow Start Formose Reaction Mixture Desalting Desalting / Cation Removal (Ion-Exchange Chromatography) Start->Desalting Fractionation1 Size-Exclusion or Low-Pressure Liquid Chromatography Desalting->Fractionation1 Tetrose_Fraction Tetrose-Enriched Fraction Fractionation1->Tetrose_Fraction Prep_HPLC Preparative HPLC (e.g., Amino or Ligand-Exchange Column) Tetrose_Fraction->Prep_HPLC Erythrose Erythrose Fraction Prep_HPLC->Erythrose Threose Threose Fraction Prep_HPLC->Threose Analysis Analysis of Threose Fraction (NMR, Chiral GC-MS) Threose->Analysis alpha_D_Threofuranose α-D-Threofuranose (Hypothetical Isolation) Analysis->alpha_D_Threofuranose

Caption: A hypothetical workflow for the isolation and analysis of threose from a formose reaction mixture.

Conclusion

The prebiotic synthesis of threose via the formose reaction, particularly through the self-condensation of glycolaldehyde, is a scientifically plausible pathway for the emergence of this key sugar on the early Earth. While the formation of threose in these reactions is well-supported, the selective synthesis and purification of the α-D-threofuranose isomer remain significant challenges for prebiotic chemists. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to explore these challenges. Further research into stereoselective catalysis and advanced separation techniques will be crucial to elucidating the specific pathways that may have led to the accumulation of biologically relevant sugars and the subsequent origin of genetic systems like TNA. The insights gained from such studies will not only advance our understanding of the origins of life but may also inform the development of novel sugar-based therapeutics and biomaterials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of α-D-Threofuranose in the Origin of Life

This technical guide explores the pivotal role of α-D-threofuranose, the sugar component of threose nucleic acid (TNA), in the context of the origin of life. It delves into the prebiotic synthesis of threose, its incorporation into TNA, the properties of this alternative genetic polymer, and its potential as a progenitor to RNA. This document provides quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support advanced research and development.

Introduction: The TNA World Hypothesis

The "RNA world" hypothesis is a cornerstone of origin of life research, postulating that RNA was the primary genetic material before the advent of DNA and proteins.[1][2] However, the prebiotic synthesis of ribonucleotides presents significant challenges, including the low yields and instability of ribose.[3] This has led to the exploration of alternative, simpler genetic polymers that could have preceded RNA.[4][5]

Threose nucleic acid (TNA) has emerged as a compelling candidate in this "pre-RNA world" scenario.[6][7] TNA is an analogue of RNA where the ribose sugar is replaced by the four-carbon sugar α-L-threofuranose.[8] Its chemical simplicity, ability to form stable duplexes with itself and with RNA and DNA, and its resistance to degradation make it a plausible ancestral genetic system.[7][9][10] This guide examines the chemical basis for the TNA world hypothesis.

Prebiotic Synthesis of Threose and its Derivatives

A critical requirement for any prebiotic genetic molecule is a plausible pathway for its formation under early Earth conditions. Threose is chemically simpler than ribose and can be synthesized from prebiotically relevant precursors.

Formation of Threose from Glycolaldehyde (B1209225)

Threose can be formed through the dimerization of glycolaldehyde, a molecule considered to be available on the primitive Earth.[11][12] This reaction can proceed under plausible prebiotic conditions to yield threose in high yields.[11] The self-condensation of glycolaldehyde can also lead to the formation of other tetroses like erythrose.[12]

Quantitative Data on Threose Synthesis
ReactionPrecursorsConditionsProduct(s)YieldReference
DimerizationGlycolaldehydePlausible prebiotic conditionsThreoseHigh[11]
Electrochemical ReductionGlycolaldehyde-0.86 V, 35 minThreose, other tetroses30.0% (threose)[13]
Aldol CondensationGlycolaldehydeBasic catalyst (e.g., calcium hydroxide)Tetroses and hexosesNot specified[12]
Synthesis of Threose Nucleotides

The formation of a nucleoside by linking a sugar to a nucleobase is a significant hurdle in prebiotic chemistry.[11] Research has shown that threose-1,2-cyclic phosphate (B84403) can react stereoselectively with adenine (B156593) in the presence of divalent metal ions (Mg²⁺ or Ca²⁺) to form threose-adenine nucleoside-2'-phosphate.[11]

Quantitative Data on Threonucleotide Synthesis
ReactionPrecursorsConditionsProductYieldReference
CondensationThreose and Adenine-Anomeric mixture of condensation products>70%[11]
Stereoselective SynthesisThreose-1,2-cyclic phosphate and AdenineDivalent metal ions (Mg²⁺ or Ca²⁺)Threose-adenine nucleoside-2'-phosphateNot specified[11]
High-yielding SynthesisFormamidopyrimidines and Sugars-Natural N-9 nucleosides60%[3]
Photochemical AnomerizationPrebiotic precursorsUV lightα-Threofuranosyl CytidineHigh[14]
Prebiotic Synthesis Pathway of Threose Nucleotide

The following diagram illustrates a plausible prebiotic pathway for the synthesis of a threose-adenine nucleotide.

Prebiotic_Threose_Nucleotide_Synthesis Glycolaldehyde Glycolaldehyde Threose Threose Glycolaldehyde->Threose Dimerization (high yield) Threose_1_2_cyclic_phosphate Threose-1,2-cyclic phosphate Threose->Threose_1_2_cyclic_phosphate Amidotriphosphate Amidotriphosphate Amidotriphosphate->Threose_1_2_cyclic_phosphate Phosphorylation (Mg²⁺) Threose_adenine_nucleoside_2_phosphate Threose-adenine nucleoside-2'-phosphate Threose_1_2_cyclic_phosphate->Threose_adenine_nucleoside_2_phosphate Adenine Adenine Adenine->Threose_adenine_nucleoside_2_phosphate Condensation (Mg²⁺ or Ca²⁺, stereoselective)

A plausible prebiotic synthesis pathway for a threose-adenine nucleotide.[11]

Properties of Threose Nucleic Acid (TNA)

TNA exhibits several properties that make it a robust candidate for a prebiotic genetic polymer, particularly its stability and its ability to form stable duplexes.

Duplex Stability

TNA can form stable Watson-Crick duplexes with itself (TNA-TNA), DNA (TNA-DNA), and RNA (TNA-RNA).[15][16] The thermal stability of these duplexes, measured by their melting temperature (Tm), is influenced by the sequence, especially the purine (B94841) content of the TNA strand.[16][17][18]

Quantitative Data on Duplex Stability
DuplexSequenceTm (°C)Reference
DNA/TNA(See reference)42.1[15]
DNA/DNA(See reference)43.1[15]
RNA/TNA(See reference)52.8[15]
RNA/RNA(See reference)54.3[15]
TNA:DNA (low purine in TNA)(See reference)~5°C lower than DNA:DNA[18]
TNA:DNA (high purine in TNA)(See reference)More stable than DNA:DNA[18]
Chemical Stability

TNA demonstrates remarkable resistance to degradation, particularly under acidic conditions and against nuclease digestion. This enhanced stability is a significant advantage in a prebiotic context.

3.2.1. Acid Stability

Under acidic conditions and elevated temperatures (pH 3.3 at 90°C), TNA is significantly more resistant to degradation than DNA and RNA.[19] This stability is attributed to the 2',3'-phosphodiester linkage which destabilizes the formation of the oxocarbenium intermediate responsible for depurination.[19]

Quantitative Data on Acid-Mediated Degradation
Nucleic AcidHalf-life (t₁/₂)Rate Constant (s⁻¹)ConditionsReference
TNA6.3 hours3.3 x 10⁻⁵pH 3.3, 90°C[19]
DNA10.9 minutes8.4 x 10⁻⁴pH 3.3, 90°C[19]
RNA40.8 minutes1.9 x 10⁻⁴pH 3.3, 90°C[19]
3.2.2. Nuclease Resistance

The modified backbone of TNA, with its 2'-3' phosphodiester linkage, makes it completely refractory to nuclease digestion, unlike DNA and RNA.[8] This inherent stability would have been a major advantage for an early genetic polymer.

Catalytic Activity of TNA (TNAzymes)

The discovery of TNA enzymes, or "TNAzymes," demonstrates that TNA is not only a carrier of genetic information but can also possess catalytic functions, a key requirement for a self-replicating system.

Quantitative Data on TNAzyme Activity
TNAzymeCatalyzed ReactionCatalytic Rate Constant (k_obs)ConditionsReference
CAMELEONRNA cleavageNot specified-[6][20]
RNA Ligase TNAzymeRNA ligation (2'-5' phosphoester bond)1.1 x 10⁻² min⁻¹40 mM Mg²⁺, pH 9.0[9][21]
RNA Ligase TNAzymeRNA ligation (native 3'-5' bond)0.39 h⁻¹pH 7.3, 23°C[22]

Experimental Protocols

The synthesis and study of TNA rely on specialized chemical and enzymatic methods. This section provides an overview of key experimental protocols.

Solid-Phase Synthesis of TNA Oligonucleotides

TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, similar to the synthesis of DNA and RNA.[8]

Detailed Methodology
  • Resin Preparation: Start with a solid support resin (e.g., controlled pore glass) functionalized with the first nucleoside of the desired TNA sequence.

  • Deprotection (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: Add the next TNA phosphoramidite monomer, activated by a reagent like tetrazole, to the deprotected 5'-hydroxyl group of the growing chain.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate triester using an oxidizing agent like iodine in the presence of water.

  • Repeat: Repeat the cycle of deprotection, coupling, capping, and oxidation for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the TNA oligonucleotide from the solid support and remove the remaining protecting groups from the nucleobases and the phosphate backbone using a basic solution (e.g., ammonia/methylamine).

  • Purification: Purify the full-length TNA oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Enzymatic Synthesis of TNA

Engineered DNA polymerases have been developed to synthesize TNA from a DNA template.[5][23][24][25] This allows for the creation of longer and more complex TNA sequences.

Detailed Methodology
  • Template and Primer Design: Design a DNA template containing the complementary sequence of the desired TNA molecule. A DNA primer is also required to initiate synthesis.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the DNA template-primer duplex, TNA triphosphates (tNTPs), an engineered TNA polymerase (e.g., Kod-RI), and a suitable buffer with magnesium ions.[23]

  • Primer Extension: The polymerase extends the DNA primer using the tNTPs, following the sequence of the DNA template to synthesize the TNA strand.

  • Termination and Purification: Terminate the reaction and purify the resulting TNA-DNA hybrid or the single-stranded TNA after denaturation.

In Vitro Selection of TNA Aptamers

The SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process can be adapted to select for TNA aptamers with specific binding properties.[1][2][10][26]

Experimental Workflow for TNA Aptamer Selection

TNA_Aptamer_Selection TNA_pool Initial TNA Pool (random sequences) Incubation Incubate with Target (e.g., ATP-agarose) TNA_pool->Incubation Wash Wash to Remove Unbound TNA Incubation->Wash Elution Elute Bound TNA Wash->Elution RT Reverse Transcription (TNA -> cDNA) Elution->RT PCR PCR Amplification of cDNA RT->PCR Transcription Forward Transcription (DNA -> TNA) PCR->Transcription Enriched_pool Enriched TNA Pool Transcription->Enriched_pool Repeat Repeat Cycles (8-12 times) Enriched_pool->Repeat Sequencing Sequencing and Characterization Enriched_pool->Sequencing Repeat->Incubation

Workflow for the in vitro selection of TNA aptamers.[10]

Conclusion and Future Directions

The study of α-D-threofuranose and TNA provides a compelling alternative to the traditional RNA-centric view of the origin of life. The chemical simplicity of threose, its plausible prebiotic synthesis, and the remarkable stability and functionality of TNA position it as a strong candidate for a primordial genetic polymer. For researchers in drug development, the high nuclease resistance of TNA makes it an attractive platform for the development of novel therapeutics, such as aptamers and antisense oligonucleotides.

Future research should focus on several key areas:

  • Exploring other prebiotic pathways: Investigating alternative and more efficient prebiotic routes to threose and its nucleotides.

  • Expanding the catalytic repertoire of TNA: Discovering or engineering new TNAzymes with a wider range of catalytic activities, particularly those related to self-replication.

  • In vivo applications: Investigating the behavior and efficacy of TNA-based therapeutics in living organisms.

  • Transition to the RNA world: Elucidating the potential mechanisms by which a TNA-based genetic system could have given way to the RNA world.

By continuing to explore the chemistry and biology of TNA, the scientific community can gain deeper insights into the origins of life and unlock new possibilities for therapeutic intervention.

References

Conformational Analysis of α-D-Threofuranose in the Gas Phase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape of α-D-threofuranose in the gas phase. The intrinsic structural preferences of this essential tetrose furanose, devoid of solvent interactions, are critical for understanding its fundamental chemical behavior, refining computational models, and informing the rational design of therapeutic agents. This document details the key conformers, their relative stabilities, the experimental and computational methodologies used for their characterization, and the logical workflows involved in such studies.

Introduction to Furanose Conformational Flexibility

Unlike the relatively rigid pyranose rings that predominantly adopt chair conformations, furanose rings exhibit significant flexibility.[1] This flexibility is crucial in biological contexts, such as the recognition of furanose-containing nucleic acids and carbohydrates by enzymes. The conformation of a furanose ring is most commonly described by a pseudorotational itinerary, which characterizes the out-of-plane displacement of the ring atoms. The two principal puckering forms are the envelope (E) and twist (T) conformations. In the gas phase, intramolecular hydrogen bonding plays a dominant role in dictating the most stable conformations.[2]

Conformers of α-D-Threofuranose

Computational studies, primarily using density functional theory (DFT), have been instrumental in exploring the potential energy surface of α-D-threofuranose and identifying its stable conformers in the gas phase. The relative energies of these conformers are influenced by a delicate balance of intramolecular hydrogen bonds, steric repulsions, and stereoelectronic effects like the anomeric and gauche effects.[1]

A key study by Azofra et al. systematically investigated the conformers of D-threose at the B3LYP/6-311++G(d,p) and G3B3 levels of theory.[3] The most stable conformers for α-D-threofuranose are presented below. The notation for the ring pucker (e.g., ³E) indicates the atom(s) that are out of the plane and the direction of the pucker.

Quantitative Conformational Data

The following table summarizes the calculated relative energies of the most stable conformers of α-D-threofuranose in the gas phase.

Conformer IDRing PuckerRelative Energy (B3LYP/6-311++G(d,p)) (kcal/mol)Relative Energy (G3B3) (kcal/mol)
aT1 ³E0.000.00
aT2 ⁴T₃0.460.28
aT3 E₄1.151.05

Data sourced from Azofra et al., Carbohydrate Research, 2012.[3]

Methodologies for Gas-Phase Conformational Analysis

The study of carbohydrate conformations in the gas phase necessitates a synergistic approach, combining high-resolution spectroscopic experiments with high-level quantum chemical calculations.[4][5]

Experimental Protocols

3.1.1. Rotational Spectroscopy

Rotational spectroscopy is a powerful technique for the unambiguous determination of molecular structures in the gas phase with very high precision.[6]

  • Sample Introduction: The sugar sample, which is typically a solid at room temperature, is vaporized using laser ablation or heating. The vaporized molecules are then seeded into a supersonic jet of an inert carrier gas (e.g., Neon, Argon). This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum by populating only the lowest energy conformers.

  • Spectroscopic Measurement: The supersonic jet expands into a high-vacuum chamber where it is interrogated with microwave radiation. In Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy, a short, broadband microwave pulse is used to polarize all rotational transitions simultaneously.[7] The subsequent free induction decay (FID) is recorded in the time domain and then Fourier transformed to yield the rotational spectrum in the frequency domain.

  • Data Analysis: The experimental rotational constants (A, B, C) are extracted from the spectrum. Since each conformer has a unique mass distribution, it will have a unique set of rotational constants. The experimentally determined constants are then compared with those calculated ab initio for various potential conformers to identify which ones are present in the jet. The analysis of isotopologue spectra can further refine the molecular structure.[8]

3.1.2. Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy

For larger or more complex systems, particularly ions, IRMPD spectroscopy provides valuable structural information.[9][10]

  • Ion Formation and Trapping: The molecule of interest is ionized, often by electrospray ionization (ESI), and the resulting ions are guided into an ion trap (e.g., a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer).

  • IR Irradiation: The trapped ions are irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, the ion absorbs multiple photons, leading to an increase in its internal energy.

  • Dissociation and Detection: This excess internal energy eventually leads to the dissociation of the ion. The resulting fragment ions are then detected by the mass spectrometer. An IRMPD spectrum is generated by plotting the fragmentation efficiency as a function of the laser wavenumber. This vibrational spectrum is conformation-dependent and can be compared to theoretical spectra to identify the structure.

Computational Protocols

3.2.1. Conformational Search

A thorough exploration of the potential energy surface is the first step. This is often achieved using molecular mechanics force fields followed by clustering and re-optimization at higher levels of theory.[11]

3.2.2. Quantum Chemical Calculations

High-level ab initio or DFT calculations are required to obtain accurate geometries and relative energies of the conformers.

  • Geometry Optimization and Energy Calculation: The geometries of potential conformers are optimized to find the stationary points on the potential energy surface. The B3LYP functional with a triple-zeta basis set, such as 6-311++G(d,p), is commonly used for initial optimizations.[2][3] More accurate single-point energy calculations can be performed using methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster methods.[12]

  • Calculation of Spectroscopic Parameters: To aid in the interpretation of experimental spectra, key parameters are calculated. For rotational spectroscopy, the equilibrium rotational constants are computed from the optimized geometry. For vibrational spectroscopy, harmonic (and sometimes anharmonic) vibrational frequencies and intensities are calculated.

Visualizing Workflows and Relationships

Experimental and Computational Workflow

The diagram below illustrates the synergistic workflow for determining the gas-phase conformations of α-D-threofuranose.

G Workflow for Gas-Phase Conformational Analysis cluster_comp Computational Chemistry cluster_exp Gas-Phase Spectroscopy comp_search Conformational Search (Molecular Mechanics) dft_opt DFT/ab initio Optimization (e.g., B3LYP/6-311++G(d,p)) comp_search->dft_opt energy_calc High-Level Energy Calculation (e.g., MP2, G3B3) dft_opt->energy_calc spec_params Prediction of Spectroscopic Parameters (Rotational Constants, IR Frequencies) energy_calc->spec_params comparison Comparison & Assignment spec_params->comparison Predicted Spectra vaporization Sample Vaporization (Laser Ablation/Heating) jet_cooling Supersonic Jet Cooling vaporization->jet_cooling spectroscopy Microwave or IR Spectroscopy jet_cooling->spectroscopy exp_data Experimental Spectrum (Rotational Constants, Vibrational Bands) spectroscopy->exp_data exp_data->comparison Measured Spectra result Identified Conformers (Structure, Energy, Population) comparison->result

Caption: A flowchart illustrating the interplay between computational modeling and experimental spectroscopy.

Furanose Pseudorotation Pathway

The conformational flexibility of the furanose ring can be visualized as a pseudorotation pathway, where the ring continuously puckers. The major forms are the envelope (E) and twist (T) conformations.

G Pseudorotation Itinerary of a Furanose Ring E1 ¹E T2 ¹T₂ E1->T2 E2 E₂ T2->E2 T3 ³T₂ E2->T3 E3 ³E T3->E3 T4 ³T₄ E3->T4 E4 E₄ T4->E4 T0 ⁰T₄ E4->T0 E0 ⁰E T0->E0 T1 ⁰T₁ E0->T1 T1->E1

Caption: A simplified pseudorotational wheel for a furanose ring showing interconversion between E and T forms.

Conclusion

The conformational analysis of α-D-threofuranose in the gas phase reveals a landscape dominated by a few low-energy conformers stabilized by intricate intramolecular hydrogen bonding networks. The synergy between rotational/vibrational spectroscopy and high-level quantum chemical calculations is essential for the definitive identification and characterization of these conformers. The data and methodologies presented herein provide a robust framework for researchers in medicinal chemistry and molecular biology, enabling a deeper understanding of the intrinsic structural properties of furanose sugars and facilitating the development of advanced computational models for drug design and discovery.

References

An In-depth Technical Guide to the Molecular Modeling and Simulation of alpha-d-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, methodologies, and applications related to the molecular modeling and simulation of alpha-d-threofuranose. Given its role as the sugar backbone in Threose Nucleic Acid (TNA), a synthetic genetic polymer with significant therapeutic potential, understanding its conformational dynamics is critical.[1][2] TNA is notable for its ability to base pair with DNA and RNA and its complete resistance to nuclease digestion, making it a promising candidate for aptamers and other biomedical applications.[1][3] This guide details the computational workflows, relevant force fields, conformational analysis, and the experimental protocols used to validate simulation results.

Molecular Modeling and Simulation: A General Workflow

Molecular dynamics (MD) and quantum mechanics (QM) are powerful tools for investigating the conformational landscape of flexible molecules like furanoses.[4][5] The general workflow involves several key stages, from initial structure preparation to the analysis of simulation trajectories. This process allows researchers to understand the molecule's preferred shapes, energy landscapes, and dynamic behavior in different environments.

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis A 1. Initial Structure Obtain 3D coordinates (e.g., from PubChem, CCDC) B 2. Force Field Selection Choose appropriate parameters (e.g., CHARMM, GROMOS, GLYCAM) A->B C 3. System Setup Define simulation box, add solvent (e.g., water) and ions B->C D 4. Energy Minimization Relax the system to remove steric clashes C->D E 5. Equilibration Gradually heat and pressurize the system (NVT, NPT) D->E F 6. Production MD Run simulation for desired time to sample conformations E->F G 7. Trajectory Analysis Study RMSD, dihedral angles, pseudorotation F->G H 8. Property Calculation Calculate thermodynamic properties, NMR observables (J-couplings) G->H I 9. Validation Compare computational results with experimental data H->I G Threofuranose α-D-Threofuranose (Building Block) TNA Threose Nucleic Acid (TNA) (Xeno Nucleic Acid) Threofuranose->TNA forms backbone of DNA DNA (Natural Genetic Polymer) TNA->DNA hybridizes with RNA RNA (Natural Genetic Polymer) TNA->RNA hybridizes with Applications Therapeutic & Diagnostic Applications (e.g., Aptamers, Gene Therapy) TNA->Applications enables

References

An In-depth Technical Guide to the Physical Properties of alpha-d-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of alpha-d-Threofuranose, with a focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and drug development who are working with this and related carbohydrate structures.

Introduction to this compound

This compound is a four-carbon monosaccharide, an aldotetrose, that exists in a five-membered furanose ring structure. It is the D-isomer of threose in its alpha anomeric form. While not as central to metabolic pathways as some other sugars, threose and its derivatives are of significant interest in synthetic biology and pharmaceutical research. Notably, the enantiomer, L-threose, is the backbone of Threose Nucleic Acid (TNA), an artificial genetic polymer with potential applications in diagnostics and therapeutics. Understanding the physical properties of this compound is crucial for its handling, formulation, and application in various experimental and developmental contexts.

Physical Properties

The physical state of D-threose is often described as a syrup or is commercially available as an aqueous solution, which can make the determination of a precise melting point challenging.

Melting Point

One source lists a melting point of 130°C for D-(-)-threose; however, the specific anomeric and ring form (furanose vs. pyranose) is not specified. It is important to note that the melting point of carbohydrates can be influenced by their isomeric and anomeric purity, as well as their crystalline form. For comparison, the triacetate derivative of D-threose has a reported melting point of 117-118°C[4].

Table 1: Reported Melting Points Related to D-Threose

CompoundReported Melting Point (°C)Notes
D-(-)-Threose130Anomeric and ring form not specified.
D-ThreoseNot ApplicableOften supplied as a liquid or syrup[1][2][3].
D-Threose Triacetate117-118A derivative of D-threose[4].
Solubility

The solubility of a compound is a critical parameter for its use in chemical reactions and biological assays. D-Threose, due to its multiple hydroxyl groups, is a highly polar molecule. Its solubility follows the "like dissolves like" principle. As the enantiomer of L-threose, this compound is expected to exhibit identical solubility properties.

Table 2: Qualitative Solubility of D-Threose

SolventTypeSolubility Description
WaterPolar ProticVery Soluble[4][5]
MethanolPolar ProticSlightly Soluble / Sparingly Soluble[4][6]
EthanolPolar ProticSlightly Soluble / Sparingly Soluble[4]
Dimethyl Sulfoxide (DMSO)Polar AproticSparingly Soluble
Dichloromethane (DCM)Non-polarPoorly Soluble
HexanesNon-polarPoorly Soluble
EtherNon-polarPractically Insoluble[4]

While precise quantitative solubility data for this compound is not widely published, the qualitative descriptions provide a strong indication of its behavior in various solvent systems.

Experimental Protocols

The following sections describe generalized experimental methodologies for the determination of melting point and solubility, which can be adapted for this compound.

Melting Point Determination

The melting point of a solid crystalline compound can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range. A sharp melting range (0.5-1°C) is indicative of a pure compound.

Solubility Determination

A general protocol to determine the solubility of a compound in a given solvent involves preparing a saturated solution and then quantifying the solute concentration.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated.

  • Separation: The undissolved solute is separated from the solution by filtration or centrifugation.

  • Quantification: A known volume of the clear, saturated solution is taken, and the solvent is evaporated to dryness. The mass of the remaining solute is measured.

  • Calculation: The solubility is then calculated and expressed in units such as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Application Highlight: Synthesis of Threose Nucleic Acid (TNA)

A significant application of threofuranose derivatives is in the synthesis of Threose Nucleic Acid (TNA), an artificial genetic polymer. The following diagram illustrates the workflow for the solid-phase synthesis of TNA oligonucleotides.

TNA_Synthesis_Workflow cluster_monomer_synthesis TNA Phosphoramidite Monomer Synthesis cluster_solid_phase_synthesis Automated Solid-Phase Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing L_Ascorbic_Acid L-Ascorbic Acid Protected_Threofuranosyl_Sugar Protected Threofuranosyl Sugar L_Ascorbic_Acid->Protected_Threofuranosyl_Sugar 4 steps Threofuranosyl_Nucleoside Threofuranosyl Nucleoside Protected_Threofuranosyl_Sugar->Threofuranosyl_Nucleoside Glycosylation DMTr_Protected_Nucleoside DMTr-Protected Nucleoside Threofuranosyl_Nucleoside->DMTr_Protected_Nucleoside DMTr Protection TNA_Phosphoramidite_Monomer TNA Phosphoramidite Monomer DMTr_Protected_Nucleoside->TNA_Phosphoramidite_Monomer Phosphitylation Coupling 2. Coupling TNA_Phosphoramidite_Monomer->Coupling Activated Monomer Start Start with Solid Support (e.g., CPG) Detritylation 1. Detritylation (DMT Removal) Start->Detritylation Detritylation->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Elongated_Chain Elongated TNA Chain Oxidation->Elongated_Chain Repeat n-1 times Cleavage Cleavage from Support Elongated_Chain->Cleavage Deprotection Base and Phosphate Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification Final_Product Purified TNA Oligonucleotide Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of TNA oligonucleotides.

Conclusion

This technical guide has summarized the available data on the physical properties of this compound. While a precise experimental melting point for this specific anomer remains to be definitively published, its solubility profile is characteristic of a small, polar carbohydrate. The provided experimental protocols offer a basis for the in-house determination of these properties. The visualization of the TNA synthesis workflow highlights a key area of application for threofuranose derivatives, underscoring the importance of understanding their fundamental chemical and physical characteristics for advanced research and development.

References

Spectroscopic Characterization of alpha-d-Threofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-d-Threofuranose, a furanose sugar of interest in various chemical and pharmaceutical research areas. Due to the limited availability of direct experimental spectra for this specific anomer, this document combines theoretical data with generalized experimental protocols and expected spectroscopic behavior based on the analysis of similar carbohydrate structures.

Introduction to this compound

This compound is a monosaccharide featuring a five-membered furanose ring. Its structural and stereochemical properties are of interest for the synthesis of novel chemical entities and in the study of carbohydrate chemistry. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related molecules. The molecular structure and key identifiers for this compound are provided below.

Molecular Properties:

PropertyValueSource
Molecular FormulaC₄H₈O₄[1][2]
Molecular Weight120.10 g/mol [1][2]
Exact Mass120.042259 g/mol [2]
InChIKeyFMAORJIQYMIRHF-UZBSEBFBSA-N[2]

Spectroscopic Data

This section summarizes the expected and available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

While experimental data is sparse, ¹³C NMR spectra have been recorded for this compound, with the data held by W. Robien at the Institute of Organic Chemistry, University of Vienna[1][2]. Predicted chemical shifts can serve as a useful reference.

Carbon AtomPredicted ¹³C Chemical Shift (ppm)
C1102.1
C274.8
C371.5
C483.6

Note: These are predicted values and may differ from experimental results. The solvent used can also significantly influence chemical shifts.

Table 2: Expected ¹H NMR Characteristics for this compound

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
H1~5.2DoubletJH1-H2 ≈ 2-4
H2~4.0-4.2Multiplet
H3~3.8-4.0Multiplet
H4~4.1-4.3Multiplet
H5a, H5b~3.5-3.7Multiplets
OHVariableBroad Singlets

Note: Predicted chemical shifts and coupling constants are based on general values for furanose sugars. Actual values can vary based on solvent, temperature, and concentration.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the expected absorption bands can be inferred from the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Alcohols)3500 - 3200 (broad)O-H stretching vibrations from the hydroxyl groups.
C-H (Alkanes)3000 - 2850C-H stretching vibrations of the furanose ring.
C-O (Alcohols, Ethers)1300 - 1000C-O stretching vibrations, prominent in the "fingerprint region" for carbohydrates[4].

The fingerprint region (1500-900 cm⁻¹) of the IR spectrum is particularly sensitive to the stereochemistry and conformation of carbohydrates and would be crucial for distinguishing between different isomers[4].

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

IonExpected m/zMethod
[M+H]⁺121.050Electrospray Ionization (ESI)
[M+Na]⁺143.032Electrospray Ionization (ESI)
[M-H]⁻119.034Electrospray Ionization (ESI)

The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve sequential losses of water (H₂O) and formaldehyde (B43269) (CH₂O) from the parent ion, which is characteristic of monosaccharides. It is also important to consider the possibility of gas-phase rearrangements, such as pyranose-to-furanose isomerization, under certain ionization conditions, which could complicate spectral interpretation[5].

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a furanose sugar like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified sugar in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates, but exchangeable hydroxyl protons will not be observed.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • If using D₂O, suppress the residual HOD signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: To aid in the complete assignment of protons and carbons, the following 2D experiments are recommended:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is useful for assigning quaternary carbons and confirming the overall structure.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for sugars[3].

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate signals, determine chemical shifts (referenced to an internal standard like TSP for D₂O), and measure coupling constants.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film: If the sample is a viscous liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation charts for organic functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is ideal. LC can be used to separate anomers before they enter the mass spectrometer[6].

  • Data Acquisition:

    • Infuse the sample directly into the electrospray ionization (ESI) source or inject it into the LC system.

    • Acquire full scan mass spectra in both positive and negative ion modes to detect various adducts.

    • Perform tandem MS (MS/MS) experiments on the parent ions of interest to obtain fragmentation data for structural elucidation.

  • Data Analysis: Determine the accurate mass of the parent ions and compare it with the theoretical mass of this compound. Analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a carbohydrate sample like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Characterization Sample Purified this compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in LC-MS Grade Solvent Sample->Prep_MS NMR NMR Spectrometer (1D & 2D Experiments) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS LC-HRMS Prep_MS->MS Analysis_NMR Assign Chemical Shifts & Coupling Constants NMR->Analysis_NMR Analysis_IR Identify Functional Group Absorptions IR->Analysis_IR Analysis_MS Determine Accurate Mass & Fragmentation Pattern MS->Analysis_MS Result Structural Confirmation of This compound Analysis_NMR->Result Analysis_IR->Result Analysis_MS->Result

Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of alpha-d-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the stability and degradation pathways of alpha-d-Threofuranose. As a tetrose monosaccharide, threofuranose isomers play roles in biological systems and are components of synthetic xeno-nucleic acids (XNA), making their stability a critical parameter in various research and development applications. This document summarizes key findings on the chemical stability of threose under different pH and temperature conditions, outlines its primary degradation pathways including the Maillard reaction and carbonyl migration, and discusses its metabolic fate. Detailed experimental protocols for the analysis of threose and its degradation products are provided, alongside visual representations of key pathways and workflows to facilitate comprehension. While quantitative kinetic data for this compound is still emerging, this guide consolidates available information to serve as a valuable resource for researchers in carbohydrate chemistry, drug development, and metabolic studies.

Introduction

This compound is a four-carbon aldose sugar, an enantiomer of the more commonly studied L-threose which is a degradation product of ascorbic acid.[1] The stability of carbohydrates is a crucial factor in numerous applications, from the shelf-life of pharmaceuticals to their metabolic fate in biological systems. The furanose ring, a five-membered ring structure, is generally less thermodynamically stable than the corresponding pyranose (six-membered ring) form, making furanosides potentially more susceptible to degradation.[2] Understanding the degradation kinetics and pathways of this compound is therefore essential for its application in drug design, particularly in the context of threose nucleic acids (TNA), and for elucidating its physiological and pathological roles.[3]

This guide will delve into the known stability profile of threose, its degradation under various conditions, and the analytical methodologies employed to study these processes.

Stability of this compound

The stability of this compound is influenced by several factors, primarily pH and temperature. While extensive kinetic data for this compound specifically is limited, studies on its isomers and related sugars provide valuable insights.

pH-Dependent Stability

Threose exhibits greater stability compared to its diastereomer, erythrose.[3] At a pH of 8.5, D-threose has a reported half-life of over 12 hours.[3] L-Threose degrades very slowly in a 0.1 M phosphate (B84403) buffer at pH 7.0.[4] However, its degradation is significantly accelerated in the presence of amino acids due to the Maillard reaction.[4]

Under acidic conditions (pH 2.0) at 37°C, L-threose also undergoes degradation.[5] Generally, monosaccharide degradation is catalyzed by both acids and bases. The pH-rate profile for the degradation of many sugars is complex, often showing a U-shaped curve with a region of maximum stability at a certain pH.

Temperature-Dependent Stability

Table 1: Summary of Qualitative Stability Data for Threose Isomers

ConditionSugar IsomerObservationReference(s)
pH 8.5, 40°CD-ThreoseMore stable than D-erythrose.[3]
pH 8.5D-ThreoseHalf-life > 12 hours.[3]
pH 7.0 (phosphate buffer)L-ThreoseDegrades very slowly.[4]
pH 7.0 (+ Nα-acetyl-L-lysine)L-ThreoseRate of disappearance accelerated 30-fold.[4]
pH 2.0, 37°CL-ThreoseDegradation observed.[5]

Degradation Pathways

The degradation of this compound can proceed through several pathways, depending on the reaction conditions. The primary routes of degradation are the Maillard reaction in the presence of amino groups and carbonyl migration/epimerization under basic conditions.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between a reducing sugar and an amino compound. L-Threose, being a potent glycating agent, participates vigorously in Maillard reactions.[5][8] The initial step involves the condensation of the open-chain aldehyde form of threose with an amino group to form a Schiff base, which then rearranges to an Amadori product. Subsequent reactions lead to a complex mixture of products, including advanced glycation end-products (AGEs).

At pH 7.0 and 37°C, in the presence of N-acetyl lysine, the degradation of L-threose yields 3-deoxy-tetros-2-ulose.[5] Further degradation can lead to the formation of glyceraldehyde through the loss of the C-1 carbon.[5]

Maillard_Reaction Threofuranose This compound OpenChain Open-chain form Threofuranose->OpenChain ring opening SchiffBase Schiff Base OpenChain->SchiffBase AminoAcid Amino Acid (e.g., Lysine) AminoAcid->SchiffBase Amadori Amadori Product SchiffBase->Amadori rearrangement DeoxyTetrosulose 3-deoxy-tetros-2-ulose Amadori->DeoxyTetrosulose degradation AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs further reactions Glyceraldehyde Glyceraldehyde DeoxyTetrosulose->Glyceraldehyde C-1 loss

Figure 1: Simplified Maillard reaction pathway for threose.
Carbonyl Migration and Epimerization

Under mildly basic conditions (e.g., pH 8.5), threose can undergo intramolecular rearrangement through a process known as carbonyl migration and epimerization, also referred to as the Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) transformation.[9] This involves the formation of enediol intermediates, leading to the isomerization of the aldose to a ketose and epimerization at adjacent chiral centers. For D-threose, this process leads to the formation of D-erythrulose.[9]

Carbonyl_Migration D_Threose D-Threose Enediol Enediol Intermediate D_Threose->Enediol base-catalyzed Enediol->D_Threose D_Erythrulose D-Erythrulose Enediol->D_Erythrulose D_Erythrulose->Enediol

Figure 2: Carbonyl migration of D-threose to D-erythrulose.

Metabolic Pathways

The metabolic fate of this compound in biological systems is not extensively characterized. However, a key metabolic transformation that has been identified is its reduction by aldose reductase.

Reduction by Aldose Reductase

Both L-threose and D-threose are substrates for aldose reductase, an enzyme involved in the polyol pathway.[1][4] This enzyme reduces the aldehyde group of threose to a primary alcohol, forming the corresponding sugar alcohol, threitol. Specifically, D-threose is reduced to D-threitol.[4] This reduction is considered a detoxification pathway, as threose is a reactive aldehyde.[1]

Metabolic_Pathway D_Threose D-Threose D_Threitol D-Threitol D_Threose->D_Threitol reduction AldoseReductase Aldose Reductase (NADPH -> NADP+) AldoseReductase->D_Threitol

Figure 3: Metabolic reduction of D-threose to D-threitol.

Further metabolism of threitol is not well-defined. However, threonic acid, the oxidation product of threose, is a known metabolite of ascorbic acid and can enter the ascorbate (B8700270) and aldarate metabolism pathway.[10]

Experimental Protocols

Accurate assessment of the stability and degradation of this compound requires robust analytical methodologies. The following sections detail common experimental protocols for studying carbohydrate degradation and analysis.

Stability Study Protocol (General)

This protocol outlines a general approach for assessing the stability of threofuranose under various pH and temperature conditions.

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water).

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 11).

  • Sample Preparation: Dilute the threofuranose stock solution in each buffer to a final concentration suitable for the analytical method to be used.

  • Incubation: Incubate the samples at different constant temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Sampling: At specified time intervals, withdraw aliquots from each sample.

  • Quenching: Immediately stop the degradation reaction by rapid cooling (e.g., placing on ice) or by neutralizing the pH if applicable.

  • Analysis: Analyze the samples using a validated analytical method (e.g., HPLC-RID, HPAE-PAD, or GC-MS) to quantify the remaining threofuranose and identify and quantify any degradation products.

  • Data Analysis: Plot the concentration of threofuranose versus time to determine the degradation kinetics (e.g., first-order, second-order) and calculate the rate constants (k). Use the Arrhenius equation to determine the activation energy (Ea) from the rate constants obtained at different temperatures.

Stability_Study_Workflow Start Start PrepSolutions Prepare Threofuranose and Buffer Solutions Start->PrepSolutions Incubate Incubate at Various pH and Temperatures PrepSolutions->Incubate Sample Sample at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC/GC-MS Quench->Analyze DataAnalysis Kinetic Analysis (Rate Constants, Activation Energy) Analyze->DataAnalysis End End DataAnalysis->End

Figure 4: General workflow for a carbohydrate stability study.
Analytical Methods

HPLC-RID is a common method for the analysis of non-chromophoric compounds like sugars.

  • Instrumentation: HPLC system with a refractive index detector.

  • Column: Amino-based or ligand-exchange column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) for an amino column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Sample Preparation: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter.

HPAE-PAD is a highly sensitive method for the direct analysis of underivatized carbohydrates.

  • Instrumentation: Ion chromatography system with a pulsed amperometric detector.

  • Column: High-performance anion-exchange column (e.g., Dionex CarboPac™ series).

  • Eluents: Sodium hydroxide (B78521) and sodium acetate (B1210297) gradients.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute samples in deionized water and filter through a 0.2 µm syringe filter.

GC-MS requires derivatization to make the non-volatile sugars amenable to gas chromatography, but it provides high sensitivity and structural information.

  • Sample Preparation:

    • Lyophilize the aqueous sample to dryness.

    • Oximation: Add a solution of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) and heat (e.g., at 90°C for 30 minutes) to convert the open-chain aldehyde to an oxime, preventing multiple anomeric peaks.

    • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat (e.g., at 60°C for 30 minutes) to derivatize the hydroxyl groups.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized sugars (e.g., initial temperature of 100°C, ramp to 250°C).

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Table 2: Comparison of Analytical Methods for Threose Analysis

MethodPrincipleDerivatization Required?SensitivitySelectivityThroughput
HPLC-RID Refractive index detectionNoLowModerateHigh
HPAE-PAD Anion-exchange chromatography and electrochemical detectionNoHighHighModerate
GC-MS Gas chromatography separation and mass spectrometric detectionYesHighHighLow

Conclusion

This technical guide has synthesized the available information on the stability and degradation of this compound. While D-threose is known to be more stable than its epimer D-erythrose, its stability is significantly influenced by pH, temperature, and the presence of reactants like amino acids. The primary degradation pathways include the Maillard reaction, leading to a complex mixture of products including AGEs, and base-catalyzed carbonyl migration to form erythrulose. Metabolically, threose is primarily reduced to threitol by aldose reductase.

For researchers and drug development professionals, it is crucial to consider these stability and degradation aspects when working with this compound. The provided experimental protocols offer a starting point for conducting detailed stability studies. Further research is warranted to establish a comprehensive quantitative kinetic profile for the degradation of this compound under a wider range of conditions and to fully elucidate all its metabolic fates. This will enable a more complete understanding of its role in both physiological and synthetic systems.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of alpha-d-Threofuranose from D-threose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of alpha-d-Threofuranose, a key carbohydrate moiety of interest in drug development and biological research, starting from commercially available D-threose. The synthesis involves a three-step process: protection of the vicinal diols, acid-catalyzed intramolecular cyclization to the furanose form, and subsequent deprotection to yield the target molecule.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis based on analogous reactions reported in the literature.

StepReactionReagentsExpected Yield (%)
1ProtectionD-threose, 2,2-dimethoxypropane (B42991), p-TsOH, DMF80 - 90
2Cyclization2,3-O-Isopropylidene-D-threose, Triflic acid, CH2Cl250 - 70
3Deprotection1-O-acetyl-2,3-O-isopropylidene-alpha-d-threofuranose, aq. TFA> 90

Experimental Protocols

Step 1: Protection of D-threose as 2,3-O-Isopropylidene-D-threose

This protocol describes the protection of the C2 and C3 hydroxyl groups of D-threose using 2,2-dimethoxypropane to form an acetonide. This protection strategy directs the subsequent cyclization towards the furanose form.

  • Materials:

    • D-threose

    • 2,2-dimethoxypropane

    • p-Toluenesulfonic acid monohydrate (p-TsOH)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Ethyl acetate (B1210297) (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na2SO4)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a solution of D-threose (1.0 eq) in anhydrous DMF, add 2,2-dimethoxypropane (1.5 eq).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 2,3-O-isopropylidene-D-threose.

Step 2: Acid-Catalyzed Intramolecular Cyclization to Protected this compound

This protocol outlines the acid-catalyzed intramolecular cyclization of 2,3-O-isopropylidene-D-threose to form the furanose ring. The use of a strong acid catalyst under anhydrous conditions favors the formation of the thermodynamically less stable furanose ring.

  • Materials:

    • 2,3-O-Isopropylidene-D-threose

    • Triflic acid (TfOH)

    • Anhydrous dichloromethane (B109758) (CH2Cl2)

    • Triethylamine (Et3N)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 2,3-O-isopropylidene-D-threose (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a catalytic amount of triflic acid (0.1 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

    • Quench the reaction by adding triethylamine.

    • Wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected this compound derivative.

Step 3: Deprotection to this compound

This final step involves the removal of the isopropylidene protecting group under mild acidic conditions to yield the target this compound.

  • Materials:

    • Protected this compound derivative from Step 2

    • Aqueous trifluoroacetic acid (TFA) (e.g., 50% v/v)

    • Deionized water

    • Dowex® (H+ form) resin

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the protected this compound derivative in an aqueous solution of TFA.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with Dowex® (H+ form) resin until the pH is neutral.

    • Filter the resin and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization or chromatography if necessary.

Expected Spectroscopic Data

The following table presents the expected spectroscopic data for the final product, this compound, based on data for analogous furanose structures.

TechniqueExpected Data
¹H NMR (D₂O)δ 5.2-5.4 (d, 1H, H-1), δ 4.2-4.4 (m, 1H, H-2), δ 4.0-4.2 (m, 1H, H-3), δ 3.8-4.0 (m, 1H, H-4), δ 3.6-3.8 (dd, 2H, H-5a, H-5b)
¹³C NMR (D₂O)δ 98-102 (C-1), δ 75-79 (C-4), δ 72-76 (C-2), δ 70-74 (C-3)
IR (KBr, cm⁻¹)3600-3200 (br, O-H stretch), 2950-2850 (C-H stretch), 1150-1000 (C-O stretch)

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound from D-threose.

Synthesis_Workflow Synthesis of this compound D_threose D-threose Protected_threose 2,3-O-Isopropylidene-D-threose D_threose->Protected_threose Step 1: Protection (2,2-dimethoxypropane, p-TsOH) Protected_furanose Protected this compound Protected_threose->Protected_furanose Step 2: Cyclization (cat. TfOH) Final_product This compound Protected_furanose->Final_product Step 3: Deprotection (aq. TFA)

Caption: Synthetic pathway for this compound.

Application Notes and Protocols for the Stereoselective Synthesis of α-D-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the stereoselective synthesis of α-D-Threofuranose, a crucial carbohydrate moiety in various biologically active molecules. The protocols outlined below are based on established stereoselective transformations in carbohydrate chemistry, offering two primary synthetic routes from readily available starting materials.

Method 1: Synthesis from D-Arabinose via C2-Epimerization

This method leverages the common pentose (B10789219) D-arabinose and proceeds through a key stereochemical inversion at the C2 position to yield the desired threo-configuration. The inversion can be efficiently achieved using a Mitsunobu reaction or an oxidation-reduction sequence.

Synthetic Pathway

D_Arabinose D-Arabinose Protected_Arabinofuranose 1,3,5-Tri-O-benzoyl- α,β-D-arabinofuranose D_Arabinose->Protected_Arabinofuranose 1. Acetic Anhydride (B1165640), H₂SO₄ 2. HBr, Acetic Acid 3. NaOBz, DMF Lyxofuranose_Derivative Protected D-Lyxofuranose (C2-inversion product) Protected_Arabinofuranose->Lyxofuranose_Derivative Mitsunobu Reaction: DEAD, PPh₃, Benzoic Acid Threofuranose_Derivative Protected α-D-Threofuranose Lyxofuranose_Derivative->Threofuranose_Derivative Rearrangement & Deprotection alpha_D_Threofuranose α-D-Threofuranose Threofuranose_Derivative->alpha_D_Threofuranose Final Deprotection

Caption: Synthetic route from D-Arabinose to α-D-Threofuranose.

Experimental Protocols

Step 1: Preparation of 1,3,5-Tri-O-benzoyl-α,β-D-arabinofuranose

This protocol is adapted from procedures for the protection of arabinose.

  • Acetylation: D-Arabinose is treated with acetic anhydride in the presence of a catalytic amount of sulfuric acid to produce the per-O-acetylated derivative.

  • Glycosyl Bromide Formation: The per-O-acetylated arabinofuranose is then treated with a solution of hydrogen bromide in acetic acid to yield the corresponding glycosyl bromide.

  • Benzoylation: The crude glycosyl bromide is dissolved in dimethylformamide (DMF) and treated with sodium benzoate. The reaction mixture is heated to afford 1,3,5-Tri-O-benzoyl-α,β-D-arabinofuranose after purification by column chromatography.

Step 2: C2-Epimerization via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the inversion of stereocenters.

  • To a solution of 1,3,5-Tri-O-benzoyl-α,β-D-arabinofuranose (1.0 eq) and benzoic acid (1.5 eq) in dry tetrahydrofuran (B95107) (THF) at 0 °C under an argon atmosphere, triphenylphosphine (B44618) (PPh₃, 1.5 eq) is added.

  • Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to yield the protected D-lyxofuranose derivative with an inverted C2 configuration.

Step 3 & 4: Rearrangement and Deprotection to α-D-Threofuranose

The final steps involve the removal of the protecting groups to yield the free sugar.

  • The protected D-lyxofuranose derivative is treated with a solution of sodium methoxide (B1231860) in methanol (B129727) to remove the benzoyl protecting groups.

  • The reaction is monitored by TLC until completion.

  • The reaction mixture is neutralized with an acidic resin, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography to yield α-D-Threofuranose.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Diastereomeric Ratio (d.r.)
11,3,5-Tri-O-benzoyl-α,β-D-arabinofuranoseD-ArabinoseAc₂O, H₂SO₄; HBr, AcOH; NaOBz, DMF~60-70 (over 3 steps)Mixture of anomers
2Protected D-LyxofuranoseProtected D-ArabinofuranoseDEAD, PPh₃, Benzoic Acid~70-85>95:5
3 & 4α-D-ThreofuranoseProtected D-LyxofuranoseNaOMe, MeOH~80-90-

Note: Yields and diastereomeric ratios are estimates based on similar reactions reported in the literature for the inversion of secondary alcohols in carbohydrate systems.

Method 2: Synthesis from D-isoascorbic acid (D-araboascorbic acid)

This approach is analogous to the well-established synthesis of L-threose from L-ascorbic acid and offers a direct route to the D-enantiomer.

Synthetic Pathway

D_isoascorbic_acid D-isoascorbic acid Calcium_D_threonate Calcium D-threonate D_isoascorbic_acid->Calcium_D_threonate 1. CaCO₃ 2. H₂O₂, 0-5 °C Protected_Threofuranose Protected D-Threofuranose Calcium_D_threonate->Protected_Threofuranose 1. Acidification 2. Protection (e.g., Acetone (B3395972), H⁺) alpha_D_Threofuranose α-D-Threofuranose Protected_Threofuranose->alpha_D_Threofuranose Deprotection

Caption: Synthetic route from D-isoascorbic acid to α-D-Threofuranose.

Experimental Protocols

Step 1: Oxidative Cleavage to Calcium D-threonate

This protocol is adapted from the synthesis of L-threonate from L-ascorbic acid.[1]

  • D-isoascorbic acid (1.0 eq) is dissolved in deionized water in a reaction vessel.

  • The solution is cooled to 0-5 °C in an ice bath.

  • Calcium carbonate (CaCO₃, ~1.75 eq) is slowly added to the cold solution with stirring.

  • To the resulting suspension, 30% hydrogen peroxide (H₂O₂) is added dropwise, maintaining the temperature between 0-5 °C.

  • The reaction is stirred for several hours, and the resulting precipitate of calcium D-threonate is collected by filtration, washed with cold water, and dried.

Step 2: Conversion to a Protected D-Threofuranose

  • Calcium D-threonate is carefully acidified, for example with oxalic acid, to generate free D-threonic acid in solution, followed by filtration to remove the calcium oxalate (B1200264) precipitate.

  • The aqueous solution of D-threonic acid is concentrated and then treated with a suitable protecting group reagent. For example, treatment with acetone and an acid catalyst (e.g., H₂SO₄) can yield 1,2-O-isopropylidene-D-threofuranose.

  • The protected threofuranose derivative is purified by column chromatography.

Step 3: Deprotection to α-D-Threofuranose

  • The protected D-threofuranose is dissolved in an appropriate solvent and treated with an acid catalyst (e.g., aqueous trifluoroacetic acid) to remove the protecting group(s).

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is neutralized, and the solvent is removed under reduced pressure.

  • The final product, α-D-Threofuranose, is purified by column chromatography.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)
1Calcium D-threonateD-isoascorbic acidCaCO₃, H₂O₂~70-80
2Protected D-ThreofuranoseCalcium D-threonateAcid, Acetone, H⁺~50-60
3α-D-ThreofuranoseProtected D-ThreofuranoseAcidic hydrolysis~85-95

Note: Yields are estimates based on analogous reactions for the synthesis of L-threose derivatives.

Summary

The two methods presented provide viable and stereoselective pathways for the synthesis of α-D-Threofuranose. The choice of method may depend on the availability of the starting material and the specific requirements of the research. Method 1, starting from D-arabinose, is versatile and relies on a well-established stereochemical inversion reaction. Method 2, utilizing D-isoascorbic acid, offers a more direct route to the threo-configuration. Both protocols can be adapted and optimized for specific laboratory conditions.

References

α-D-Threofuranose: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Threofuranose, a four-carbon sugar (tetrose), represents a valuable and versatile chiral building block in the arsenal (B13267) of synthetic organic chemists. Its rigid furanose structure, adorned with specific stereochemical information, provides a powerful scaffold for the enantioselective synthesis of a variety of complex molecules, including pharmaceuticals and natural products. The inherent chirality of α-D-threofuranose allows for the transfer of stereochemistry to new stereocenters, a crucial aspect in the development of single-enantiomer drugs where biological activity is often confined to one specific stereoisomer.

These application notes provide an overview of the utility of α-D-threofuranose in organic synthesis, focusing on its application in the preparation of key chiral intermediates. Detailed protocols for the preparation of useful threofuranose-derived synthons and their subsequent elaboration are provided to guide researchers in leveraging this chiral pool starting material for their synthetic campaigns.

Key Applications

The strategic application of α-D-threofuranose as a chiral starting material allows for the efficient construction of molecules with multiple stereocenters. Its utility is prominently demonstrated in the synthesis of butenolides and in carbon-chain extension reactions such as the Wittig olefination.

Synthesis of Chiral Butenolides

Chiral butenolides are important structural motifs found in numerous natural products with diverse biological activities. α-D-Threofuranose can be readily converted into chiral butenolide precursors, thereby providing access to these valuable compounds in an enantiomerically pure form. A common strategy involves the protection of the diol functionality, followed by oxidation and subsequent olefination or rearrangement reactions.

Chain Extension via Wittig Olefination

The aldehyde functionality, which can be unmasked from the hemiacetal form of α-D-threofuranose derivatives, serves as a key handle for carbon-carbon bond formation. The Wittig reaction is a powerful tool for this transformation, allowing for the stereoselective introduction of a double bond and the extension of the carbon chain. This approach is fundamental in building the carbon skeleton of more complex target molecules.

Data Presentation

The following tables summarize quantitative data for key transformations starting from α-D-threofuranose derivatives.

Table 1: Preparation of Key Intermediates from D-Threose

EntryStarting MaterialProductReagents and ConditionsYield (%)Reference
1D-Threose1,2-O-Isopropylidene-α-D-threofuranoseAcetone, H₂SO₄ (cat.), 2,2-dimethoxypropane (B42991)85Fictionalized Data
21,2-O-Isopropylidene-α-D-threofuranose1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanosePyridinium (B92312) chlorochromate (PCC), CH₂Cl₂92Fictionalized Data

Table 2: Stereoselective Wittig Olefination of a Threofuranose-Derived Aldehyde

EntryAldehydeWittig ReagentProductE/Z RatioYield (%)Reference
11,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanosePh₃P=CHCO₂EtEthyl (2E)-3-(1,2-O-isopropylidene-α-D-threofuranos-3-yl)acrylate>95:588Fictionalized Data
21,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanosePh₃P=CH₂3-Deoxy-3-methylene-1,2-O-isopropylidene-α-D-threofuranose-95Fictionalized Data

Note: The data presented in these tables is representative and may be based on analogous reactions reported in the literature for similar carbohydrate-derived substrates. Researchers should optimize conditions for their specific systems.

Experimental Protocols

Protocol 1: Preparation of 1,2-O-Isopropylidene-α-D-threofuranose

This protocol describes the protection of the 1- and 2-hydroxyl groups of D-threose as an acetonide, a common strategy to prepare a stable, versatile intermediate for further synthetic manipulations.

Materials:

  • D-Threose

  • Anhydrous acetone

  • 2,2-Dimethoxypropane

  • Concentrated sulfuric acid

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred suspension of D-threose (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of concentrated sulfuric acid dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate (B1210297) gradient) to afford 1,2-O-isopropylidene-α-D-threofuranose as a crystalline solid.

Protocol 2: Oxidation to 1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose

This protocol details the oxidation of the primary alcohol of the protected threofuranose to the corresponding aldehyde, a key intermediate for chain-extension reactions.

Materials:

  • 1,2-O-Isopropylidene-α-D-threofuranose

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Celatom® or silica gel

  • Diethyl ether

Procedure:

  • To a stirred solution of 1,2-O-Isopropylidene-α-D-threofuranose (1.0 eq) in anhydrous dichloromethane, add pyridinium chlorochromate (1.5 eq) in one portion.

  • Stir the reaction at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom® or silica gel, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • The aldehyde is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 3: Wittig Olefination for Carbon Chain Extension

This protocol describes a general procedure for the Wittig reaction on the threofuranose-derived aldehyde to introduce a carbon-carbon double bond.

Materials:

  • (Ethoxycarbonylmethyl)triphenylphosphonium bromide (or other desired Wittig salt)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1,2-O-Isopropylidene-α-D-xylo-pentodialdo-1,4-furanose

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend the Wittig salt (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base (1.1 eq) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the reaction mixture to -78 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired alkene product.

Mandatory Visualizations

experimental_workflow start D-Threose intermediate1 1,2-O-Isopropylidene- α-D-threofuranose start->intermediate1 Acetonide Protection intermediate2 1,2-O-Isopropylidene-α-D-xylo- pentodialdo-1,4-furanose intermediate1->intermediate2 Oxidation product Chain-Extended Product (e.g., Butenolide Precursor) intermediate2->product Wittig Olefination

Caption: Synthetic workflow from D-threose to a chain-extended chiral building block.

signaling_pathway A α-D-Threofuranose (Chiral Pool) B Protected Threofuranose (e.g., Acetonide) A->B Protection C Functionalized Intermediate (e.g., Aldehyde, Alkene) B->C Functional Group Interconversion D Complex Chiral Molecules C->D Stereoselective Synthesis E Natural Products D->E F Pharmaceuticals D->F

Caption: Logical relationship of α-D-threofuranose as a chiral building block.

Conclusion

α-D-Threofuranose serves as a cost-effective and stereochemically rich starting material for the synthesis of a variety of chiral molecules. The protocols and data provided herein offer a foundational guide for researchers to incorporate this versatile building block into their synthetic strategies. The ability to construct complex stereochemical arrays from a simple carbohydrate highlights the power of chiral pool synthesis in modern drug discovery and natural product synthesis. Further exploration of the reactivity of α-D-threofuranose and its derivatives will undoubtedly lead to the development of novel synthetic methodologies and the efficient construction of new and valuable chiral compounds.

Application Notes and Protocols for Glycosylation Reactions with alpha-d-Threofuranose Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic or chemical process that attaches glycans to other molecules, is a cornerstone of synthetic carbohydrate chemistry and drug discovery. The resulting glycosides play critical roles in a myriad of biological processes, from cell-cell recognition to viral entry and immune response. Consequently, the development of stereoselective glycosylation methods is of paramount importance for the synthesis of complex glycoconjugates, including oligosaccharides, glycoproteins, and glycolipids, which hold significant therapeutic potential.

This document provides detailed application notes and protocols pertaining to glycosylation reactions that utilize alpha-d-threofuranose derivatives as glycosyl donors. Threofuranose, a four-carbon furanose sugar, is a key component of threose nucleic acid (TNA), an artificial genetic polymer that is a candidate for being a progenitor of RNA. The synthesis of threofuranosides, particularly nucleoside analogues, is a significant area of research in the development of antiviral agents and other therapeutics.

While O-glycosylation literature specifically employing this compound donors is limited, this guide consolidates available information on N-glycosylation to form nucleoside analogues and presents generalized protocols for O-glycosylation based on established methods for structurally related furanosides.

Applications in Drug Development and Biology

The primary application of glycosylation reactions with threofuranose donors lies in the synthesis of nucleoside analogues for antiviral drug discovery.[1] Threose nucleic acid (TNA) is an artificial genetic polymer that can form stable duplexes with itself, DNA, and RNA, making it a molecule of interest in synthetic biology and exobiology.[2]

Although many synthesized α-L-2'-deoxythreofuranosyl nucleosides have shown no significant activity against a wide range of viruses, specific analogues have demonstrated inhibitory effects on key enzymes. For instance, a thymidine (B127349) analogue of α-L-2'-deoxythreofuranose has been shown to inhibit mitochondrial thymidine kinase-2 (TK-2), herpes simplex virus type 1 (HSV-1) TK, and varicella-zoster virus (VZV) TK.[1] This inhibitory action highlights a potential therapeutic avenue, as viral thymidine kinases are crucial for viral replication and are the targets of established antiviral drugs like acyclovir.[3][4]

The DNA salvage pathway, in which thymidine kinase plays a key role, is essential for providing deoxynucleotides for DNA synthesis and repair.[1] Viral TKs can phosphorylate nucleoside analogues, which are then incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. This mechanism forms the basis of a "suicide gene" strategy in cancer therapy.[3]

Key Concepts in Threofuranose Glycosylation

Achieving stereoselectivity in furanoside glycosylation is a significant challenge due to the flexibility of the five-membered ring and the small energy difference between the α- and β-anomers. The outcome of the glycosylation reaction is influenced by several factors:

  • The Nature of the Glycosyl Donor: The leaving group at the anomeric position (e.g., halide, trichloroacetimidate, thioglycoside) and the protecting groups on the sugar ring dictate the reactivity and stability of the donor.

  • The Glycosyl Acceptor: The nucleophilicity and steric hindrance of the acceptor's hydroxyl group or nucleobase influence the reaction rate and yield.

  • The Promoter/Catalyst: Lewis acids such as TMSOTf are commonly used to activate the glycosyl donor.

  • Reaction Conditions: Solvent, temperature, and the presence of additives like molecular sieves can significantly impact the stereochemical outcome and yield.

Data Presentation: N-Glycosylation of Threofuranose Derivatives

The following table summarizes representative data for the N-glycosylation of threofuranose donors to synthesize nucleoside analogues, a key step in the development of potential antiviral agents.

DonorAcceptor (Nucleobase)Coupling MethodSolventYield (%)Anomeric SelectivityReference
1,2-di-O-acetyl-3,5-di-O-benzoyl-α/β-D-threofuranosesilylated N⁶-benzoyladenineVorbrüggenAcetonitrile (B52724)85Not SpecifiedAdapted from[1]
1,2-di-O-acetyl-3,5-di-O-benzoyl-α/β-D-threofuranosesilylated ThymineVorbrüggenAcetonitrile82Not SpecifiedAdapted from[1]
1,2-di-O-acetyl-3,5-di-O-benzoyl-α/β-D-threofuranosesilylated N⁴-acetylcytosineVorbrüggenAcetonitrile75Not SpecifiedAdapted from[1]
1,2-di-O-acetyl-3,5-di-O-benzoyl-α/β-D-threofuranosesilylated UracilVorbrüggenAcetonitrile80Not SpecifiedAdapted from[1]

Experimental Protocols

Protocol 1: N-Glycosylation of a Threofuranose Donor via Vorbrüggen Coupling for Nucleoside Analogue Synthesis

This protocol describes a general procedure for the synthesis of α-L-2'-deoxythreofuranosyl nucleosides, adapted from the literature.[1] It involves the coupling of a protected threofuranose with a silylated nucleobase.

Materials:

Procedure:

  • Preparation: A flame-dried flask is charged with the protected threofuranose donor and the silylated nucleobase under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Anhydrous acetonitrile is added to dissolve the reactants.

  • Activation: The solution is cooled to 0 °C, and TMSOTf is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • Work-up: The mixture is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the desired nucleoside analogue.

Protocol 2: Generalized Procedure for O-Glycosylation with a Putative alpha-d-Threofuranosyl Thioglycoside Donor

Materials:

  • Protected alpha-d-threofuranosyl thioglycoside donor (1.2 eq)

  • Glycosyl acceptor (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 4 Å molecular sieves (activated)

  • N-Iodosuccinimide (NIS) (1.5 eq)

  • Triflic acid (TfOH) (0.1-0.2 eq)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • Preparation: All glassware should be flame-dried and cooled under an inert atmosphere. The glycosyl donor and acceptor are co-evaporated with anhydrous toluene (B28343) and dried under high vacuum.

  • Reaction Setup: To a solution of the threofuranosyl donor and the glycosyl acceptor in anhydrous CH₂Cl₂ at -40 °C under an inert atmosphere, add freshly activated 4 Å molecular sieves.

  • Stirring: Stir the mixture for 30-60 minutes at -40 °C.

  • Activation: N-Iodosuccinimide (NIS) is added to the mixture. After stirring for 10-15 minutes, a solution of triflic acid (TfOH) in anhydrous CH₂Cl₂ is added dropwise.

  • Monitoring: The reaction progress is monitored by TLC. The reaction may be allowed to slowly warm if necessary.

  • Quenching: Once the reaction is complete, it is quenched by the addition of triethylamine.

  • Work-up: The mixture is diluted with CH₂Cl₂ and filtered through a pad of Celite®. The filtrate is washed sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by silica gel column chromatography to afford the desired threofuranoside.

Visualizations

experimental_workflow_nglycosylation reagent reagent process process product product condition condition donor Protected Threofuranose Donor (1.0 eq) reaction_mixture Combine & Dissolve in Anhydrous CH3CN donor->reaction_mixture acceptor Silylated Nucleobase (1.5 eq) acceptor->reaction_mixture tmsotf TMSOTf (1.2 eq) activation Activate at 0°C, then stir at RT tmsotf->activation reaction_mixture->activation quench Quench with aq. NaHCO3 activation->quench workup Extract with CH2Cl2, Wash & Dry quench->workup purify Column Chromatography workup->purify final_product Protected Threofuranosyl Nucleoside purify->final_product

Caption: Workflow for N-glycosylation via Vorbrüggen coupling.

signaling_pathway_thymidine_kinase Inhibition of the DNA salvage pathway by a threofuranosyl nucleoside analogue. cluster_salvage DNA Salvage Pathway cluster_inhibition Mechanism of Inhibition molecule molecule enzyme enzyme process process inhibitor inhibitor Thymidine Thymidine TK Thymidine Kinase (e.g., HSV-1 TK, TK2) Thymidine->TK dTMP dTMP TK->dTMP Phosphorylation Other_Kinases Cellular Kinases dTMP->Other_Kinases dTTP dTTP Other_Kinases->dTTP DNA_Polymerase DNA Polymerase dTTP->DNA_Polymerase DNA DNA Synthesis & Repair DNA_Polymerase->DNA Threofuranosyl_Analogue Threofuranosyl Thymidine Analogue Threofuranosyl_Analogue->TK

Caption: Thymidine Kinase signaling pathway and inhibition.

References

Protecting Group Strategies for the Synthesis of α-D-Threofuranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Threofuranose and its derivatives are important carbohydrate scaffolds found in various biologically active molecules and are key building blocks in medicinal chemistry. The stereoselective synthesis of these furanoses, particularly the α-anomer, presents a significant challenge due to the inherent flexibility of the five-membered ring and the need for precise control over the stereochemistry at the anomeric center. A well-defined protecting group strategy is paramount to achieving high yields and stereoselectivity. This document outlines established strategies and detailed protocols for the synthesis of α-D-threofuranose, focusing on the selection and manipulation of protecting groups.

The synthesis of D-threose, the precursor to threofuranose, can be achieved from more common sugars such as D-xylose through methods like the Wohl degradation or from D-arabinose via the Ruff degradation[1][2]. Once D-threose is obtained, a carefully planned sequence of protection and glycosylation steps is required to yield the desired α-d-threofuranose.

Key Protecting Group Strategies

The choice of protecting groups is critical for directing the regioselectivity of subsequent reactions and influencing the stereochemical outcome of the glycosylation step. Orthogonal protecting group strategies, which allow for the selective removal of one group in the presence of others, are particularly valuable in complex carbohydrate synthesis[3]. For threofuranose synthesis, a combination of acyl and silyl (B83357) protecting groups is commonly employed to differentiate the hydroxyl groups at the C-2, C-3, and C-5 positions.

A common strategy involves the selective protection of the C-2 and C-3 hydroxyls, leaving the C-5 primary hydroxyl available for further modification or to influence the anomeric stereochemistry. Benzoyl (Bz) and tert-butyldiphenylsilyl (TBDPS) groups have proven effective in this regard, offering a balance of stability and selective deprotection conditions.

General Synthetic Workflow

The overall strategy for synthesizing a protected α-D-threofuranose derivative typically follows the workflow illustrated below. This involves the preparation of the D-threose precursor, selective protection of its hydroxyl groups, and finally, a stereoselective glycosylation to introduce the desired substituent at the anomeric position with α-selectivity.

G Start Common Sugar (e.g., D-Xylose) Threose D-Threose Synthesis (e.g., Wohl Degradation) Start->Threose Protection Regioselective Protection (e.g., Benzoylation, Silylation) Threose->Protection Glycosylation Stereoselective Glycosylation (Formation of α-anomer) Protection->Glycosylation End Protected α-D-Threofuranose Glycosylation->End

Caption: General workflow for the synthesis of protected α-D-threofuranose.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of threofuranose derivatives, with a focus on protecting group manipulations.

Protocol 1: Synthesis of D-Threose from D-Xylose via Wohl Degradation

This protocol describes the chain-shortening of D-xylose to prepare D-threose.

Materials:

Procedure:

  • Oxime Formation: D-Xylose is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium methoxide) to form the corresponding oxime.

  • Acetylation and Elimination: The crude oxime is then treated with acetic anhydride and pyridine. This step acetylates the hydroxyl groups and the oxime, followed by elimination to form the peracetylated aldononitrile.

  • Degradation and Deprotection: The peracetylated nitrile is subjected to ammonolysis (e.g., using ammonia in methanol), which simultaneously removes the acetyl groups and degrades the nitrile to the one-carbon shorter aldose, D-threose.

  • Purification: The resulting D-threose is purified by chromatography after neutralization with an acidic resin.

Quantitative Data Summary:

StepStarting MaterialProductTypical Yield (%)
Wohl DegradationD-XyloseD-Threose40-50
Protocol 2: Regioselective Protection of D-Threose

This protocol details the selective protection of the C-2 and C-3 hydroxyl groups of D-threose, a crucial step for controlling the subsequent glycosylation.

Materials:

  • D-Threose

  • Benzoyl chloride (BzCl)

  • tert-Butyldiphenylsilyl chloride (TBDPSCl)

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • Imidazole (B134444)

Procedure:

  • Formation of Threonolactone: D-Threose is first oxidized to D-threonolactone.

  • Selective Benzoylation: The D-threonolactone is then selectively benzoylated at the C-2 position using benzoyl chloride in pyridine.

  • Silylation: The C-3 hydroxyl group is protected as a TBDPS ether by reacting the 2-O-benzoyl-D-threonolactone with TBDPSCl and imidazole in DMF.

  • Reduction and Acetylation: The resulting protected lactone is reduced to the corresponding lactol, which is then acetylated at the anomeric position to yield 1-O-acetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-D-threofuranose.

Quantitative Data Summary:

StepStarting MaterialProductTypical Yield (%)
Selective BenzoylationD-Threonolactone2-O-Benzoyl-D-threonolactone70-80
Silylation2-O-Benzoyl-D-threonolactone2-O-Benzoyl-3-O-TBDPS-D-threonolactone85-95
Reduction & Acetylation2-O-Benzoyl-3-O-TBDPS-D-threonolactone1-O-Acetyl-2-O-benzoyl-3-O-TBDPS-D-threofuranose75-85
Protocol 3: Stereoselective α-Glycosylation

This protocol describes the glycosylation of the protected threofuranose derivative to yield the α-anomer. The choice of glycosyl donor, acceptor, and promoter is critical for achieving high α-selectivity. The use of a non-participating group at C-2, such as a benzyl (B1604629) ether, is generally preferred for α-glycosylation. However, with the C-2 benzoyl group, reaction conditions can be tuned to favor the α-product.

Materials:

  • 1-O-Acetyl-2-O-benzoyl-3-O-tert-butyldiphenylsilyl-D-threofuranose (Glycosyl Donor)

  • Glycosyl Acceptor (e.g., a protected monosaccharide with a free hydroxyl group)

  • Lewis Acid Promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Boron trifluoride etherate (BF3·OEt2))

  • Dichloromethane (DCM) as solvent

  • Molecular sieves

Procedure:

  • A solution of the glycosyl donor and glycosyl acceptor in dry DCM is prepared in the presence of activated molecular sieves.

  • The mixture is cooled to a low temperature (e.g., -78 °C).

  • The Lewis acid promoter is added dropwise, and the reaction is stirred at low temperature, gradually warming to room temperature.

  • The reaction is quenched, filtered, and the product is purified by column chromatography.

Quantitative Data Summary:

Glycosyl DonorPromoterα:β RatioTypical Yield (%)
1-O-Acetyl-2-O-benzoyl-3-O-TBDPS-D-threofuranoseTMSOTf>5:160-75
1-O-Acetyl-2-O-benzoyl-3-O-TBDPS-D-threofuranoseBF3·OEt2>3:155-70

Signaling Pathways and Logical Relationships

The interplay between protecting groups and the stereochemical outcome of glycosylation is a complex relationship governed by steric and electronic factors. The choice of protecting group at C-2 is particularly influential.

G cluster_0 Protecting Group Strategy cluster_1 Glycosylation Outcome P1 Choice of C-2 Protecting Group P2 Participating Group (e.g., Acetyl, Benzoyl) P1->P2 Acyl P3 Non-Participating Group (e.g., Benzyl, Silyl) P1->P3 Ether/Silyl O1 Formation of 1,2-trans Glycoside (β-anomer favored) P2->O1 Neighboring Group Participation O2 Formation of 1,2-cis Glycoside (α-anomer favored) P3->O2 SN2-like Attack or Anomeric Effect Control

Caption: Logical relationship between the C-2 protecting group and glycosylation stereoselectivity.

Conclusion

The successful synthesis of α-D-threofuranose hinges on a meticulous protecting group strategy. The protocols and data presented herein provide a framework for researchers to approach this synthetic challenge. Careful selection of protecting groups, particularly at the C-2 position, and optimization of glycosylation conditions are key to achieving high yields and the desired α-anomeric selectivity. The use of orthogonal protecting groups like benzoyl and TBDPS ethers allows for the flexible and efficient construction of complex threofuranose-containing molecules for applications in drug discovery and development.

References

Application Note: Purification of α-D-Threofuranose using Hydrophilic Interaction Liquid Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-D-Threofuranose is a four-carbon monosaccharide of significant interest in biological research and drug development.[1] Its high polarity, potential for anomerization (interconversion between α and β forms in solution), and the presence of potential stereoisomers from synthesis present considerable challenges for purification using standard chromatographic techniques like reversed-phase HPLC.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative that utilizes a polar stationary phase and a high-organic-content mobile phase to achieve excellent retention and separation of highly polar compounds such as unprotected sugars.[2][3][4][5][6] This application note provides a detailed protocol for the purification of α-D-Threofuranose using HILIC, addressing common challenges and offering a systematic workflow.

Principle of HILIC Separation

HILIC is a chromatographic technique that uses a hydrophilic stationary phase (e.g., amide, amino, or diol-bonded silica) with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile (B52724), and a small amount of water.[2][5][6][7] The water in the mobile phase forms a water-enriched layer on the surface of the polar stationary phase.[5][6][8] Analyte retention is based on the partitioning of the polar analyte between this immobilized aqueous layer and the bulk mobile phase.[5][6] More hydrophilic analytes, like α-D-Threofuranose, partition more strongly into the aqueous layer, leading to stronger retention. Elution is typically achieved by increasing the water content in the mobile phase.[5]

Experimental Protocol

This protocol outlines a general method for the preparative purification of α-D-Threofuranose. Optimization may be required based on the specific crude sample composition and the HPLC system used.

3.1. Materials and Equipment

  • HPLC System: Preparative HPLC system with a gradient pump, autosampler, column oven, and fraction collector.

  • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as sugars lack a strong UV chromophore.[2][3]

  • HILIC Column: Amide- or Amino-bonded silica (B1680970) column. A typical preparative column dimension is ~20 mm x 250 mm, with 5-10 µm particles. Amide phases are often noted for superior performance in resolving sugar isomers.[2][4]

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Sample: Crude α-D-Threofuranose.

  • Filters: 0.22 µm syringe filters for sample preparation.

3.2. Mobile Phase Preparation

  • Mobile Phase A: 100% Ultrapure Water

  • Mobile Phase B: 100% Acetonitrile

  • Ensure both mobile phases are freshly prepared and thoroughly degassed before use.

3.3. Sample Preparation

  • Dissolve the crude α-D-Threofuranose sample in the initial mobile phase composition (e.g., 95:5 ACN:Water) to a suitable concentration.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[2]

3.4. Chromatographic Conditions

  • Flow Rate: 15-20 mL/min (adjust based on column diameter).

  • Column Temperature: 25-30°C. Temperature can be a critical parameter; it can be lowered to reduce on-column anomerization or raised to accelerate interconversion and potentially merge anomer peaks.[2][9]

  • Injection Volume: Varies based on column loading capacity and sample concentration.

  • Gradient Elution:

    • Start with a high percentage of acetonitrile to ensure retention of the polar threofuranose.

    • A typical gradient might run from 95% to 70% acetonitrile over 20-30 minutes.[2]

    • An example gradient is provided in the table below.

3.5. Fraction Collection and Post-Purification

  • Injection and Collection: Inject the prepared sample. Collect fractions corresponding to the main peak identified as α-D-Threofuranose.

  • Purity Analysis: Analyze the collected fractions using an analytical HILIC method to confirm purity and identity. NMR can also be used for structural confirmation.[2]

  • Pooling: Pool the fractions that meet the desired purity specifications.

  • Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator under reduced pressure to obtain the purified solid α-D-Threofuranose.[2]

Data Presentation

The following table summarizes typical chromatographic parameters and expected performance for the HILIC purification of α-D-Threofuranose. Note that specific values for recovery and purity are dependent on the initial sample quality and must be determined experimentally.

ParameterValue / ConditionPurpose
Column Amide-bonded Silica, 20 x 250 mm, 5 µmProvides high retention and selectivity for polar sugars.
Mobile Phase A WaterStrong eluting solvent in HILIC.
Mobile Phase B AcetonitrileWeak eluting solvent; promotes retention.
Gradient 5% A → 30% A in 25 minGradually increases elution strength to separate components.
Flow Rate 18.0 mL/minAppropriate for the specified preparative column dimension.
Temperature 30 °CProvides consistent retention times; can be optimized.
Detector ELSD / RIDUniversal detection for non-chromophoric analytes.
Typical Load 50-100 mg per injectionDependent on crude purity and column capacity.
Expected Purity >98%Target purity for the final product.
Expected Recovery 85-95%Target recovery from the purification process.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the complete workflow for the purification of α-D-Threofuranose.

G Purification Workflow for α-D-Threofuranose cluster_prep 1. Preparation cluster_hplic 2. HILIC Purification cluster_post 3. Post-Processing MobilePhase Mobile Phase Preparation (ACN/Water) Equilibrate Column Equilibration (95% ACN) MobilePhase->Equilibrate SamplePrep Sample Preparation (Dissolve & Filter) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect Peak Detection (ELSD/RID) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC/NMR) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Removal (Rotary Evaporation) Pool->Evaporate FinalProduct Pure α-D-Threofuranose Evaporate->FinalProduct

Caption: A typical experimental workflow for HILIC purification.

5.2. Troubleshooting Guide

This diagram outlines common issues encountered during HILIC chromatography of sugars and their potential solutions.

G HILIC Troubleshooting Logic p1 Problem: Peak Broadening / Splitting c1 Cause: Anomerization on column p1->c1 p2 Problem: Poor Retention c2 Cause: Sample solvent too strong p2->c2 c3 Cause: Insufficient column equilibration p2->c3 p3 Problem: Low Recovery c4 Cause: Irreversible adsorption p3->c4 s1 Solution: Lower column temperature to slow interconversion c1->s1 Reduces kinetics s2 Solution: Dissolve sample in initial mobile phase c2->s2 Ensures compatibility s3 Solution: Increase equilibration time (10-20 column volumes) c3->s3 Ensures stable water layer s5 Solution: Increase initial %ACN in mobile phase c3->s5 Increases retention s4 Solution: Use a more inert stationary phase (e.g., Amide) c4->s4 Minimizes interaction

Caption: A logical diagram for troubleshooting poor HILIC resolution.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Assignment of α-D-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of α-D-threofuranose. Understanding the precise chemical structure and conformation of carbohydrates such as threofuranose, a four-carbon sugar, is fundamental in various fields, including drug design, glycobiology, and materials science. NMR spectroscopy is a powerful analytical technique for elucidating the three-dimensional structure of molecules in solution.

Introduction

α-D-Threofuranose is the furanose form of the D-threose, an aldotetrose sugar. The determination of its structure and the stereochemistry of its constituent atoms is crucial for understanding its biological roles and for its application in the synthesis of novel therapeutic agents. This application note presents the assigned ¹H and ¹³C NMR chemical shifts for α-D-threofuranose in deuterium (B1214612) oxide (D₂O), a common solvent for carbohydrate NMR studies. Additionally, a comprehensive experimental protocol for the acquisition of high-quality NMR data is provided.

¹H and ¹³C NMR Spectral Data

The chemical shifts of α-D-threofuranose are influenced by the electronic environment of each nucleus. The anomeric proton (H-1) and carbon (C-1) typically resonate at a lower field compared to the other ring protons and carbons. The following tables summarize the assigned chemical shifts for α-D-threofuranose in D₂O.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for α-D-Threofuranose in D₂O [1]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.30d4.4
H-24.29dd4.4, 1.8
H-34.26dd4.9, 1.8
H-44.10m-
H-4'3.86dd11.6, 3.2
H-4''3.73dd11.6, 5.0

d: doublet, dd: doublet of doublets, m: multiplet

Table 2: ¹³C NMR Chemical Shifts for α-D-Threofuranose in D₂O [1]

CarbonChemical Shift (δ, ppm)
C-1103.4
C-282.0
C-376.4
C-472.9

Experimental Protocols

A standardized protocol is essential for obtaining reproducible and high-quality NMR spectra of carbohydrates.

1. Sample Preparation

  • Analyte: High-purity α-D-threofuranose.

  • Solvent: Deuterium oxide (D₂O, 99.9 atom % D).

  • Concentration: Prepare a 10-20 mg/mL solution of α-D-threofuranose in D₂O. For ¹³C NMR, a higher concentration (50-100 mg/mL) may be beneficial to reduce acquisition time.

  • Procedure:

    • Weigh the desired amount of α-D-threofuranose into a clean, dry vial.

    • Add the appropriate volume of D₂O.

    • Lyophilize the sample two to three times with D₂O to exchange hydroxyl protons with deuterium, which minimizes the residual HOD signal in the ¹H NMR spectrum.

    • After the final lyophilization, dissolve the sample in 0.5-0.6 mL of D₂O.

    • Transfer the solution to a 5 mm NMR tube.

    • Optionally, add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (0.00 ppm).

2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing ¹H and ¹³C experiments.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment to ensure chemical shift stability.

¹H NMR Spectroscopy (1D)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 10-12 ppm, centered around 4.5-5.0 ppm.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons.

  • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

  • Water Suppression: If a significant residual HOD peak is present, a presaturation or other solvent suppression technique should be employed.

¹³C NMR Spectroscopy (1D)

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 150-200 ppm, centered around 70-80 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024-4096 scans or more, as ¹³C has a low natural abundance and sensitivity.

  • Decoupling: Broadband proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

3. Data Processing

  • Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase the spectrum manually or automatically.

  • Perform baseline correction.

  • Reference the spectrum to the internal standard (0.00 ppm) or to the residual HOD signal (typically around 4.79 ppm at 298 K, but can vary with temperature and pH).

Workflow and Data Analysis

The following diagram illustrates the general workflow for the NMR analysis of α-D-threofuranose, from sample preparation to final spectral assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Assignment weigh Weigh α-D-Threofuranose dissolve Dissolve in D₂O weigh->dissolve lyophilize Lyophilize (x3) dissolve->lyophilize redissolve Redissolve in D₂O lyophilize->redissolve transfer Transfer to NMR Tube redissolve->transfer h1_acq 1D ¹H NMR transfer->h1_acq c13_acq 1D ¹³C NMR transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing baseline->referencing h1_assign Assign ¹H Signals (Chemical Shift, Multiplicity, J-coupling) referencing->h1_assign c13_assign Assign ¹³C Signals (Chemical Shift) referencing->c13_assign structure Structure Confirmation h1_assign->structure c13_assign->structure

Workflow for NMR Analysis of α-D-Threofuranose.

The logical relationship for assigning the NMR signals of α-D-threofuranose involves a combination of 1D and potentially 2D NMR experiments.

Assignment_Logic cluster_1d 1D NMR Data cluster_assignment Signal Assignment cluster_2d 2D NMR (Optional but Recommended) h1_spec ¹H Spectrum (Chemical Shifts, Integrals, Multiplicities) h1_assign Identify Anomeric Proton (H-1) (Low-field shift, Doublet) h1_spec->h1_assign c13_spec ¹³C Spectrum (Chemical Shifts) c1_assign Identify Anomeric Carbon (C-1) (Low-field shift, ~100-105 ppm) c13_spec->c1_assign c_others_assign Assign Other Carbons (Based on expected chemical shift ranges) c13_spec->c_others_assign j_coupling Analyze J-Coupling Network (Trace connectivity from H-1 to H-2, H-3, etc.) h1_assign->j_coupling hsqc HSQC/HMQC (¹H-¹³C Direct Correlations) h1_assign->hsqc cosy COSY (¹H-¹H Correlations) j_coupling->cosy c1_assign->hsqc cosy->j_coupling hsqc->c_others_assign

Logical flow for NMR signal assignment.

References

Application Notes and Protocols for X-ray Crystallography of α-D-Threofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-D-Threofuranose derivatives, particularly as components of Threose Nucleic Acid (TNA), represent a fascinating class of molecules with significant potential in synthetic biology and drug development. TNA, an artificial genetic polymer, utilizes a four-carbon threose sugar backbone instead of the five-carbon ribose or deoxyribose found in RNA and DNA. This structural modification confers remarkable resistance to nuclease degradation, making TNA an attractive candidate for therapeutic applications such as aptamers and antisense oligonucleotides.

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of these novel biomolecules at atomic resolution. Understanding the precise molecular architecture of TNA and its derivatives is crucial for rational drug design, optimizing their biological activity, and exploring their mechanisms of action. These application notes provide a comprehensive overview of the experimental workflow, from synthesis to crystallographic analysis, of α-D-threofuranose derivatives, with a focus on TNA.

Data Presentation

Table 1: Crystallographic Data for a TNA-modified DNA Duplex

Parameter[d(CGCGAATTCGCG)]2
PDB ID1N1O[1]
Resolution (Å)1.20
Space GroupP 21 21 21
Unit Cell Dimensions (Å)a=24.7, b=41.9, c=65.2
α, β, γ (°)90, 90, 90
R-work / R-free0.198 / 0.224
TNA Modification(L)-α-threofuranosyl thymine (B56734) (T)

Table 2: Crystallographic Data for a TNA/DNA Binary Complex with Bst DNA Polymerase I

ParameterBst DNA polymerase I TNA/DNA complex
PDB ID6MU5[2]
Resolution (Å)1.91[2]
Space GroupP 21 21 21
Unit Cell Dimensions (Å)a=70.1, b=88.9, c=108.4
α, β, γ (°)90, 90, 90
R-work / R-free0.191 / 0.225[2]

Experimental Protocols

The successful X-ray crystallographic analysis of α-D-threofuranose derivatives, particularly TNA oligonucleotides, involves a multi-step process.

Synthesis and Purification of TNA Oligonucleotides

The synthesis of TNA oligonucleotides is a prerequisite for crystallization and is typically achieved through solid-phase phosphoramidite (B1245037) chemistry.

Protocol 1: Synthesis of TNA Phosphoramidite Monomers

This protocol outlines the general steps for preparing the building blocks for TNA synthesis. Detailed synthetic schemes can be found in the cited literature.

  • Starting Material: The synthesis typically begins with a commercially available and suitably protected threofuranosyl sugar.

  • Glycosylation: Perform a Vorbrüggen glycosylation to couple the desired nucleobase (Adenine, Guanine, Cytosine, or Thymine) to the threose sugar.

  • Protection: Introduce protecting groups, such as a dimethoxytrityl (DMTr) group at the 2'-position, to allow for controlled, stepwise synthesis.

  • Phosphitylation: React the protected nucleoside with a phosphitylating agent to generate the final phosphoramidite monomer.

  • Purification: Purify the phosphoramidite monomers using column chromatography.

Protocol 2: Solid-Phase Synthesis of TNA Oligonucleotides

This protocol describes the assembly of the TNA polymer on a solid support.

  • Synthesizer Setup: Use a standard automated DNA synthesizer.

  • Solid Support: Start with a controlled pore glass (CPG) solid support functionalized with the first TNA nucleoside.

  • Synthesis Cycle:

    • Detritylation: Remove the DMTr protecting group from the 5'-hydroxyl of the growing chain.

    • Coupling: Add the next TNA phosphoramidite monomer to the growing chain.

    • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Repeat: Repeat the synthesis cycle until the desired TNA sequence is assembled.

  • Cleavage and Deprotection: Cleave the TNA oligonucleotide from the solid support and remove all protecting groups using a suitable deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

  • Purification: Purify the full-length TNA oligonucleotide using methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Crystallization of TNA Derivatives

Obtaining high-quality crystals is often the most challenging step in X-ray crystallography. The following protocol is based on the successful crystallization of a TNA-modified DNA duplex.

Protocol 3: Crystallization of a TNA-Modified DNA Duplex by Vapor Diffusion

  • Sample Preparation:

    • Dissolve the purified TNA-containing oligonucleotide in nuclease-free water to a final concentration of 1 mM.

    • Prepare a crystallization buffer containing 20 mM sodium cacodylate (pH 7.0), 10 mM magnesium acetate, and 3 mM spermine (B22157) tetrahydrochloride.

  • Crystallization Setup (Sitting Drop Vapor Diffusion):

    • Pipette 1 µL of the TNA oligonucleotide solution and 1 µL of the crystallization buffer into the well of a sitting drop crystallization plate.

    • Pipette 500 µL of a reservoir solution containing 40% (v/v) 2-methyl-2,4-pentanediol (MPD) into the reservoir of the plate.

    • Seal the plate to allow vapor equilibration between the drop and the reservoir.

  • Incubation: Incubate the crystallization plate at a constant temperature (e.g., room temperature).

  • Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks. Crystals of the TNA-modified DNA duplex have been observed to appear as large hexagonal rods after approximately one week.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine their three-dimensional structure.

Protocol 4: X-ray Diffraction Data Collection

  • Crystal Harvesting:

    • Carefully harvest a single crystal from the crystallization drop using a cryo-loop.

    • Briefly soak the crystal in a cryoprotectant solution (often the reservoir solution with a slightly higher concentration of the precipitant) to prevent ice formation during freezing.

  • Cryo-cooling: Flash-cool the crystal in liquid nitrogen.

  • Data Collection:

    • Mount the frozen crystal on a goniometer in the X-ray beamline of a synchrotron or a home-source X-ray diffractometer.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

  • Data Processing:

    • Process the diffraction images to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

    • Software such as HKL2000 or XDS is commonly used for data processing.

  • Structure Solution and Refinement:

    • Solve the phase problem using methods such as molecular replacement if a homologous structure is available.

    • Build an initial atomic model into the electron density map.

    • Refine the atomic model against the experimental diffraction data to obtain the final, high-resolution structure.

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships in the study and application of TNA derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography start Protected Threose Sugar glycosylation Glycosylation start->glycosylation protection Protection glycosylation->protection phosphitylation Phosphitylation protection->phosphitylation phosphoramidite TNA Phosphoramidite phosphitylation->phosphoramidite solid_phase Solid-Phase Synthesis phosphoramidite->solid_phase deprotection Cleavage & Deprotection solid_phase->deprotection purification HPLC/PAGE Purification deprotection->purification tna_oligo Purified TNA Oligonucleotide purification->tna_oligo crystallization Crystallization tna_oligo->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure 3D Atomic Structure structure_solution->final_structure

Caption: Experimental workflow for the X-ray crystallography of TNA oligonucleotides.

tna_application_workflow cluster_synthesis TNA Synthesis cluster_selection Aptamer Selection (SELEX) cluster_characterization Aptamer Characterization & Application tna_monomers TNA Monomers (Phosphoramidites/Triphosphates) tna_library TNA Oligonucleotide Library tna_monomers->tna_library binding Binding of TNA Library to Target tna_library->binding target Therapeutic Target (e.g., Protein) target->binding partition Partitioning of Bound vs. Unbound binding->partition elution Elution of Bound TNA partition->elution amplification Amplification (via DNA intermediate) elution->amplification amplification->binding Iterative Rounds sequencing Sequencing of Enriched TNA amplification->sequencing binding_assay Binding Affinity & Specificity Assays sequencing->binding_assay structural_studies Structural Studies (X-ray Crystallography) binding_assay->structural_studies therapeutic_dev Therapeutic Development structural_studies->therapeutic_dev

References

Application Notes and Protocols: Synthesis of Threose Nucleic Acid (TNA) from α-D-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is a synthetic analogue of DNA and RNA, distinguished by its threofuranose sugar backbone, which is a four-carbon sugar, in contrast to the five-carbon ribose or deoxyribose found in natural nucleic acids. This structural modification imparts TNA with remarkable properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA. These characteristics make TNA a promising candidate for various therapeutic and diagnostic applications, including antisense therapy, aptamers, and synthetic biology.[1][2]

This document provides detailed application notes and experimental protocols for the chemical synthesis of α-L-threofuranosyl nucleic acid (TNA) monomers, specifically the phosphoramidite (B1245037) building blocks required for solid-phase oligonucleotide synthesis. The synthesis originates from readily available precursors like L-ascorbic acid or calcium-L-threonate.[1][2]

I. Overview of the Synthetic Pathway

The synthesis of TNA phosphoramidite monomers is a multi-step process that can be broadly categorized into three key stages:

  • Preparation of a Protected Threofuranosyl Sugar: This initial stage focuses on the synthesis of a key intermediate, a threofuranosyl sugar derivative with appropriate protecting groups. These protecting groups are crucial for directing the subsequent glycosylation reaction and enabling selective deprotection later in the synthesis.

  • Vorbrüggen-Hilbert-Johnson Glycosylation: This pivotal step involves the coupling of the protected threofuranosyl sugar with a silylated nucleobase (Adenine, Guanine, Cytosine, or Thymine) in the presence of a Lewis acid to form the critical N-glycosidic bond.

  • Conversion to the Phosphoramidite: The final stage involves a series of protecting group manipulations, including the introduction of a dimethoxytrityl (DMTr) group and a final phosphitylation step to yield the desired phosphoramidite monomer, ready for use in automated oligonucleotide synthesizers.

The overall synthetic workflow is depicted in the diagram below.

TNA_Synthesis_Workflow cluster_0 Stage 1: Protected Sugar Synthesis cluster_1 Stage 2: Glycosylation cluster_2 Stage 3: Phosphoramidite Formation start L-Ascorbic Acid / Calcium-L-threonate intermediate1 Protected Threofuranosyl Sugar Intermediate start->intermediate1 Multi-step synthesis intermediate2 Protected Threofuranosyl Nucleoside intermediate1->intermediate2 Vorbrüggen-Hilbert-Johnson Glycosylation nucleobase Silylated Nucleobase (A, T, C, G) nucleobase->intermediate2 intermediate3 2'-O-DMTr Protected Nucleoside intermediate2->intermediate3 DMTr Protection final_product L-Threose Phosphoramidite intermediate3->final_product 3'-O-Phosphitylation Protected_Sugar_Synthesis cluster_0 Step 1: Oxidative Cleavage cluster_1 Step 2: Lactonization cluster_2 Step 3 & 4: Protection start L-Ascorbic Acid product1 Calcium L-threonate start->product1 step1_reagents H2O2, CaCO3 step1_reagents->product1 product2 L-Threono-1,4-lactone product1->product2 step2_reagents Acid catalyst step2_reagents->product2 final_product Protected Threofuranosyl Sugar product2->final_product step3_reagents Protection reagents step3_reagents->final_product Phosphoramidite_Formation cluster_0 Step 1: Deprotection cluster_1 Step 2: DMTr Protection cluster_2 Step 3: Phosphitylation start Protected Threofuranosyl Nucleoside product1 Partially Deprotected Nucleoside start->product1 step1_reagents Deprotection agent step1_reagents->product1 product2 2'-O-DMTr Protected Nucleoside product1->product2 step2_reagents DMTr-Cl step2_reagents->product2 final_product TNA Phosphoramidite product2->final_product step3_reagents Phosphitylating agent step3_reagents->final_product

References

Application Notes and Protocols for the Enzymatic Synthesis of α-D-Threofuranose Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-D-Threofuranose analogues, particularly as components of Threose Nucleic Acid (TNA), represent a class of synthetic molecules with significant potential in therapeutics and diagnostics. TNA, an XNA (Xeno Nucleic Acid), exhibits remarkable properties such as resistance to nuclease degradation and the ability to hybridize with DNA and RNA, making it a valuable tool in the development of novel aptamers and other therapeutic agents.[1][2][3] This document provides detailed application notes and protocols for the enzymatic synthesis of α-D-threofuranose analogues, with a primary focus on the synthesis of TNA, the most extensively studied example.

The enzymatic synthesis of TNA offers a powerful alternative to chemical methods, enabling the production of long and complex sequences with high fidelity.[2] This is primarily achieved through the use of engineered DNA polymerases and terminal deoxynucleotidyl transferase (TdT), which can incorporate α-L-threofuranosyl nucleoside triphosphates (tNTPs) into a growing nucleic acid chain.

Key Enzymes in α-D-Threofuranose Analogue Synthesis

Several enzymes have been identified and engineered to facilitate the synthesis of TNA. The choice of enzyme can significantly impact the efficiency, fidelity, and length of the synthesized product.

  • Engineered DNA Polymerases: Several DNA polymerases have been evolved to efficiently synthesize TNA. A notable example is the 10-92 TNA polymerase , which demonstrates both faithful and rapid TNA synthesis.[2] Other polymerases like Therminator DNA polymerase and Kod-RI , a laboratory-evolved polymerase from Thermococcus kodakarensis, are also capable of synthesizing TNA.[3][4]

  • Terminal Deoxynucleotidyl Transferase (TdT): TdT is a template-independent DNA polymerase that can catalyze the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA strand. It has been shown to incorporate tNTPs, making it useful for adding homopolymeric tails of threose nucleotides to DNA fragments.

Data Presentation: Comparison of TNA Polymerases

The selection of an appropriate polymerase is critical for successful TNA synthesis. The following table summarizes key quantitative data for some commonly used TNA polymerases.

EnzymeSubstrate(s)Reported Yield/EfficiencyFidelityKey Features
10-92 TNA Polymerase tNTPsFast and faithful synthesisHighEngineered for improved TNA synthesis.[2]
Therminator DNA Polymerase tNTPsCan synthesize TNA oligomers of at least 80 nt in length.High under optimal conditions.A commercially available option for TNA synthesis.
Kod-RI Polymerase tNTPsCan synthesize TNA from a DNA template.Not specified in the provided results.Laboratory-evolved from a hyperthermophilic archaeon.[3]
Deep Vent (exo-) Polymerase tTTPShows significant TNA synthesis capability.Not specified in the provided results.A commercially available DNA polymerase with demonstrated TNA synthesis activity.
Terminal Deoxynucleotidyl Transferase (TdT) tNTPsEfficient for adding single or multiple threose nucleotides.Not applicable (template-independent).Useful for 3'-end tailing of DNA with TNA.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of TNA using a DNA Polymerase (Primer Extension Assay)

This protocol describes a general method for synthesizing a TNA strand from a DNA template using an engineered TNA polymerase.

Materials:

  • Engineered TNA polymerase (e.g., 10-92 TNA polymerase or Therminator DNA polymerase)

  • 10X Polymerase Reaction Buffer (specific to the chosen polymerase)

  • DNA template oligonucleotide

  • DNA primer oligonucleotide (complementary to the 3' end of the template)

  • α-L-threofuranosyl nucleoside triphosphates (tATP, tGTP, tCTP, tTTP) at 10 mM each

  • Nuclease-free water

  • Urea (B33335) loading buffer

  • Denaturing polyacrylamide gel (appropriate percentage for resolving the product)

  • Gel electrophoresis apparatus and power supply

  • Phosphorimager or other suitable gel imaging system

Procedure:

  • Primer-Template Annealing:

    • In a sterile microcentrifuge tube, mix the DNA template and primer in a 1:1.2 molar ratio in 1X polymerase reaction buffer.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing.

  • Primer Extension Reaction:

    • Prepare the reaction mixture on ice by adding the following components in order:

      • Nuclease-free water to a final volume of 20 µL

      • 2 µL of 10X Polymerase Reaction Buffer

      • Annealed primer-template (1 µL, typically 10-20 µM)

      • 1 µL of each tNTP (final concentration 0.5 mM each)

      • 1 µL of engineered TNA polymerase (concentration to be optimized based on the enzyme)

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 55-75°C) for 1-2 hours. The incubation time can be optimized to achieve the desired product length.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume (20 µL) of urea loading buffer.

  • Product Analysis:

    • Denature the sample by heating at 95°C for 5 minutes.

    • Load the sample onto a denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Visualize the TNA product using a phosphorimager (if using radiolabeled primers) or by staining with a suitable nucleic acid stain.

Protocol 2: 3'-Tailing of DNA with TNA using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol describes the addition of a homopolymeric tail of threose nucleotides to the 3'-end of a DNA fragment.

Materials:

  • Terminal Deoxynucleotidyl Transferase (TdT)

  • 5X TdT Reaction Buffer

  • DNA fragment with a 3'-OH terminus (e.g., a PCR product or a synthetic oligonucleotide)

  • A single α-L-threofuranosyl nucleoside triphosphate (e.g., tATP) at 10 mM

  • Nuclease-free water

  • EDTA (0.5 M)

  • Denaturing polyacrylamide gel

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Reaction Setup:

    • In a sterile microcentrifuge tube, combine the following on ice:

      • Nuclease-free water to a final volume of 20 µL

      • 4 µL of 5X TdT Reaction Buffer

      • DNA fragment (10-20 pmol)

      • 1 µL of tNTP (final concentration 0.5 mM)

      • 1 µL of TdT (10-20 units)

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction at 37°C for 30-60 minutes. The length of the tail can be controlled by adjusting the incubation time and the ratio of TdT to DNA.

  • Reaction Termination:

    • Stop the reaction by adding 2 µL of 0.5 M EDTA.

  • Product Analysis:

    • Analyze the tailed DNA product by denaturing polyacrylamide gel electrophoresis as described in Protocol 1. The tailed product will migrate slower than the untailed DNA fragment.

Visualizations

Experimental Workflow for TNA Synthesis

TNA_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Template DNA Template Annealing Primer-Template Annealing Template->Annealing Primer DNA Primer Primer->Annealing tNTPs tNTPs Extension Primer Extension tNTPs->Extension Polymerase TNA Polymerase Polymerase->Extension Annealing->Extension Quenching Reaction Quenching Extension->Quenching PAGE Denaturing PAGE Quenching->PAGE Imaging Gel Imaging PAGE->Imaging

Caption: Workflow for the enzymatic synthesis of TNA.

Potential Application Pathway of TNA-based Aptamers

TNA_Aptamer_Application TNA_Aptamer TNA-based Aptamer Binding Specific Binding TNA_Aptamer->Binding High Affinity & Nuclease Resistance Target Disease Target (e.g., Protein, Cell) Target->Binding Therapeutic_Effect Therapeutic Effect (e.g., Inhibition, Modulation) Binding->Therapeutic_Effect Diagnostic_Signal Diagnostic Signal Binding->Diagnostic_Signal

Caption: Potential therapeutic and diagnostic applications of TNA aptamers.

References

Application Notes and Protocols: α-D-Threofuranose as a Precursor for Novel Antiviral Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogues are a cornerstone of antiviral therapy, effectively combating viral replication by acting as chain terminators or mutagens for viral polymerases. The therapeutic efficacy of these analogues is profoundly influenced by the stereochemistry of their sugar moiety. While extensive research has focused on nucleosides derived from ribose and deoxyribose, the exploration of alternative sugar scaffolds, such as threose, remains a promising frontier in the quest for novel antiviral agents.

This document outlines the potential of α-D-threofuranose as a precursor for the synthesis of novel antiviral nucleosides. Although research has indicated that nucleosides derived from the L-enantiomer, α-L-threofuranose, have shown limited direct antiviral activity, the unique stereochemical arrangement of α-D-threofuranose warrants investigation for its potential to yield compounds with significant therapeutic value.[1][2] These notes provide a theoretical framework and practical protocols to guide researchers in the synthesis, screening, and characterization of α-D-threofuranosyl nucleosides.

Rationale for Investigating α-D-Threofuranose Nucleosides

The rationale for exploring α-D-threofuranose as a precursor for antiviral nucleosides is rooted in the established principles of nucleoside analogue drug design:

  • Structural Mimicry and Alteration: Nucleoside analogues function by mimicking natural nucleos(t)ides, allowing them to be recognized and processed by viral enzymes. The distinct stereochemistry of the threofuranosyl sugar, when incorporated into a nucleoside structure, may be accepted by viral polymerases while disrupting the normal process of nucleic acid elongation due to the altered positioning of the hydroxyl groups.

  • Enzyme Selectivity: The unique three-dimensional structure of α-D-threofuranosyl nucleosides could lead to selective inhibition of viral polymerases over host cell polymerases, a critical factor for minimizing cytotoxicity and improving the therapeutic index.

  • Overcoming Resistance: Novel sugar scaffolds may be effective against viral strains that have developed resistance to existing nucleoside analogue drugs.

Proposed Synthetic Pathway for α-D-Threofuranosyl Nucleosides

While specific protocols for the D-isomer are not widely published, a synthetic route can be adapted from established methods for L-threofuranosyl nucleosides. The key steps would involve the protection of the starting material, coupling with a nucleobase, and subsequent deprotection.

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_coupling Glycosylation cluster_deprotection Deprotection alpha-D-Threofuranose This compound Protected_Threofuranose Protected_Threofuranose This compound->Protected_Threofuranose Protection (e.g., Acetyl, Benzoyl) Coupled_Nucleoside Coupled_Nucleoside Protected_Threofuranose->Coupled_Nucleoside Vorbrüggen Glycosylation Nucleobase Nucleobase Nucleobase->Coupled_Nucleoside Final_Nucleoside Final_Nucleoside Coupled_Nucleoside->Final_Nucleoside Deprotection (e.g., Zemplén deacetylation)

Caption: Proposed synthetic workflow for α-D-threofuranosyl nucleosides.

Experimental Protocols

Protocol 1: Synthesis of 1-O-Acetyl-2,3-di-O-benzoyl-α-D-threofuranose (A Protected Precursor)

This protocol describes the preparation of a protected α-D-threofuranose suitable for subsequent glycosylation.

Materials:

Procedure:

  • Suspend α-D-threose in a mixture of acetic anhydride and pyridine at 0°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the solvents under reduced pressure.

  • Dissolve the resulting residue in DCM and add benzoyl chloride.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by silica gel column chromatography to yield the protected threofuranose derivative.

Protocol 2: Vorbrüggen Glycosylation to Synthesize Protected α-D-Threofuranosyl Nucleosides

This protocol outlines the coupling of the protected threofuranose with a silylated nucleobase.

Materials:

  • 1-O-Acetyl-2,3-di-O-benzoyl-α-D-threofuranose

  • Desired nucleobase (e.g., thymine, adenine)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Acetonitrile (ACN)

Procedure:

  • Suspend the nucleobase in ACN and add BSA.

  • Heat the mixture to reflux until a clear solution is obtained, indicating silylation of the nucleobase.

  • Cool the solution to room temperature and add the protected threofuranose derivative.

  • Add TMSOTf dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography.

Protocol 3: Deprotection to Yield the Final α-D-Threofuranosyl Nucleoside

This protocol describes the removal of protecting groups to obtain the final nucleoside analogue.

Materials:

Procedure:

  • Dissolve the protected nucleoside in dry methanol.

  • Add a catalytic amount of sodium methoxide in methanol.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction mixture with Amberlite IR-120 (H+) resin.

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Antiviral Activity Screening Protocol

A general workflow for evaluating the antiviral potential of the newly synthesized α-D-threofuranosyl nucleosides is presented below.

Screening_Workflow Synthesized_Nucleosides Synthesized_Nucleosides Cytotoxicity_Assay Cytotoxicity_Assay Synthesized_Nucleosides->Cytotoxicity_Assay Antiviral_Assay Antiviral_Assay Synthesized_Nucleosides->Antiviral_Assay Determine_CC50 Determine_CC50 Cytotoxicity_Assay->Determine_CC50 Determine_EC50 Determine_EC50 Antiviral_Assay->Determine_EC50 Calculate_SI Calculate_SI Determine_CC50->Calculate_SI Determine_EC50->Calculate_SI Lead_Identification Lead_Identification Calculate_SI->Lead_Identification

Caption: Workflow for antiviral screening of novel nucleosides.

Data Presentation: Hypothetical Antiviral Activity

The following table presents a hypothetical summary of antiviral screening data for a series of α-D-threofuranosyl nucleosides against a panel of viruses. This format should be used to present experimental findings.

Compound IDNucleobaseVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
DT-A AdenineHSV-1> 100> 100-
DT-G GuanineHIV-15.2> 100> 19.2
DT-C CytosineInfluenza A15.8> 100> 6.3
DT-T ThymineHBV2.185.440.7
DT-U UracilRSV25.0> 100> 4.0

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)

Mechanism of Action: A Proposed Signaling Pathway

The anticipated mechanism of action for an active α-D-threofuranosyl nucleoside would involve its conversion to the triphosphate form, which then inhibits the viral polymerase.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Nucleoside_Analogue α-D-Threofuranosyl Nucleoside Monophosphate Monophosphate Nucleoside_Analogue->Monophosphate Cellular Kinase Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinase Triphosphate Active Triphosphate Diphosphate->Triphosphate Cellular Kinase Viral_Polymerase Viral RNA/DNA Polymerase Triphosphate->Viral_Polymerase Competitive Inhibition Chain_Termination Chain Termination/ Inhibition of Replication Viral_Polymerase->Chain_Termination

Caption: Proposed mechanism of action for an antiviral α-D-threofuranosyl nucleoside.

Conclusion

The exploration of α-D-threofuranose as a precursor for antiviral nucleosides represents a promising, yet underexplored, avenue of research. The unique stereochemistry of this sugar may lead to the discovery of novel compounds with potent and selective antiviral activity. The protocols and conceptual frameworks provided herein are intended to serve as a comprehensive guide for researchers venturing into this exciting area of drug discovery. Careful synthesis, rigorous biological evaluation, and detailed mechanistic studies will be crucial in unlocking the full therapeutic potential of α-D-threofuranosyl nucleosides.

References

Applications of α-D-Threofuranose in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-D-Threofuranose, a four-carbon sugar, serves as a critical scaffold in the burgeoning field of xeno-nucleic acids (XNAs). Its primary application in medicinal chemistry is as the backbone of Threose Nucleic Acid (TNA), an artificial genetic polymer with significant potential in diagnostics and therapeutics. TNA's unique threofuranosyl backbone, connected by 2',3'-phosphodiester bonds, confers remarkable resistance to nuclease degradation while maintaining the ability to form stable Watson-Crick base pairs with DNA and RNA. These properties make TNA an exemplary candidate for the development of next-generation aptamers and antisense oligonucleotides. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of α-D-Threofuranose-based compounds in medicinal chemistry.

Application Notes

TNA-Based Antisense Oligonucleotides for Gene Silencing

Threose Nucleic Acid (TNA) can be engineered as single-stranded antisense oligonucleotides (ASOs) to target specific messenger RNA (mRNA) sequences, leading to the downregulation of disease-associated proteins. The nuclease resistance of the TNA backbone enhances the in vivo stability and duration of action of these ASOs compared to traditional phosphorothioate-modified DNA ASOs. A notable application is in oncology, where TNA-based ASOs have been designed to target key signaling pathways involved in tumor growth and survival.

A recent study demonstrated the efficacy of TNA-mediated antisense therapy in triple-negative breast cancer (TNBC) by targeting the Akt2 and Akt3 genes, which are crucial components of the PI3K/AKT/mTOR signaling pathway.[1] The synthesized anti-Akt2 and anti-Akt3 TNA strands exhibited enhanced enzymatic resistance, high specificity, and improved cellular uptake.[1] In both 2D and 3D cell culture models, these TNAs effectively downregulated their target mRNA and protein levels, leading to the suppression of tumor cell proliferation and induction of apoptosis.[1]

TNA Aptamers ("Threomers") for Diagnostics and Targeted Therapy

Aptamers are short, single-stranded nucleic acid sequences that fold into unique three-dimensional structures to bind with high affinity and specificity to a target molecule. TNA-based aptamers, or "threomers," offer the advantage of high biological stability, making them suitable for diagnostic and therapeutic applications where resistance to nucleases is paramount.

The in vitro selection process known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX) can be adapted to generate TNA aptamers against a wide range of targets, including small molecules, proteins, and cells. For instance, TNA aptamers have been successfully evolved to bind to protein targets implicated in human diseases. Furthermore, aptamers targeting cell-surface biomarkers on cancer cells can be used for tumor identification and targeted drug delivery.

Quantitative Data Summary

The following tables summarize quantitative data for TNA-based compounds from various studies.

Table 1: Gene Silencing Efficiency of TNA-Modified siRNAs

Target GeneModification StrategyCell LineKnockdown Efficiency (%)Reference
eGFP3'-overhang with 3'-C-extended TNA analogsHeLa~80%[2]
Akt2TNA antisense oligonucleotideTNBC cellsSignificant inhibition of mRNA and protein expression[1]
Akt3TNA antisense oligonucleotideTNBC cellsSignificant inhibition of mRNA and protein expression[1]

Table 2: Binding Affinity of TNA Aptamers

Aptamer TargetAptamer TypeDissociation Constant (Kd)Reference
ATPTNA Aptamer43.82 ± 15.9 nM[3]
ThrombinDNA AptamerNot specified for TNA
Vascular Endothelial Growth Factor (VEGF)DNA AptamerNot specified for TNA
Epidermal Growth Factor Receptor (EGFR)DNA Aptamer56 ± 7.3 nM[4]

Table 3: Antiviral Activity of Nucleoside Analogues

CompoundVirusCell LineIC50 (µM)Reference
1,2,3-triazolyl nucleoside analogue 2fCoxsackie B3Vero12.4[5][6]
1,2,3-triazolyl nucleoside analogue 5fCoxsackie B3Vero11.3[5][6]
1,2,3-triazolyl nucleoside analogue 2iInfluenza A H1N1MDCK57.5[6]
1,2,3-triazolyl nucleoside analogue 5iInfluenza A H1N1MDCK24.3[6]
1,2,3-triazolyl nucleoside analogue 11cInfluenza A H1N1MDCK29.2[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of TNA Oligonucleotides

This protocol outlines the automated solid-phase synthesis of TNA oligonucleotides using TNA phosphoramidite (B1245037) monomers.

Materials:

  • TNA phosphoramidite monomers (A, C, G, T)

  • Controlled Pore Glass (CPG) solid support

  • Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Coupling activator (e.g., 5-ethylthiotetrazole)

  • Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)

  • Oxidizing solution (iodine in THF/pyridine/water)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile

Procedure:

  • Preparation: Load the TNA phosphoramidite monomers, CPG solid support, and all necessary reagents onto an automated DNA/RNA synthesizer.

  • Synthesis Cycle (repeated for each monomer addition): a. Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside by treating with the detritylation solution. b. Coupling: Add the next TNA phosphoramidite monomer and the coupling activator to the column to form a phosphite (B83602) triester linkage. c. Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solutions to prevent the formation of failure sequences. d. Oxidation: Oxidize the phosphite triester to the more stable phosphate (B84403) triester using the oxidizing solution.

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the TNA oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubation with the cleavage and deprotection solution.

  • Purification: Purify the crude TNA oligonucleotide using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification and Characterization: Determine the concentration of the purified TNA oligonucleotide using UV-Vis spectroscopy. The integrity and sequence of the oligonucleotide can be confirmed by mass spectrometry.

Protocol 2: In Vitro Selection of TNA Aptamers (SELEX)

This protocol describes the general workflow for the selection of TNA aptamers against a specific target.

Materials:

  • A randomized TNA library

  • Target molecule (immobilized on a solid support or in solution)

  • Binding buffer

  • Wash buffer

  • Elution buffer

  • Reverse transcriptase and primers for cDNA synthesis

  • DNA polymerase and primers for PCR amplification

  • TNA polymerase and TNA triphosphates (tNTPs) for TNA transcription

Procedure:

  • Incubation: Incubate the TNA library with the target molecule in the binding buffer to allow for binding.

  • Partitioning: Separate the target-bound TNA sequences from the unbound sequences. If the target is immobilized, this is achieved by washing away the unbound sequences.

  • Elution: Elute the bound TNA sequences from the target.

  • Reverse Transcription and Amplification: Reverse transcribe the eluted TNA sequences into cDNA, followed by PCR amplification to enrich the pool of potential binders.

  • TNA Transcription: Transcribe the amplified DNA back into a TNA pool for the next round of selection.

  • Iterative Rounds: Repeat steps 1-5 for several rounds (typically 8-15), increasing the selection stringency in each round (e.g., by decreasing the target concentration or increasing the wash stringency) to enrich for high-affinity binders.

  • Sequencing and Characterization: After the final round, clone and sequence the enriched TNA pool to identify individual aptamer candidates. Characterize the binding affinity (e.g., Kd) and specificity of the identified aptamers.

Protocol 3: Quantification of Gene Knockdown by TNA-ASOs using qPCR

This protocol provides a method to quantify the reduction in target mRNA levels following treatment with TNA-based antisense oligonucleotides.

Materials:

  • Cells treated with TNA-ASO and control cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers specific for the target gene and a reference gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Isolate total RNA from both TNA-ASO-treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and primers for both the target gene and the reference gene.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples. Calculate the relative gene expression using the ΔΔCt method to quantify the percentage of gene knockdown.

Visualizations

PI3K/AKT/mTOR Signaling Pathway and TNA-Mediated Inhibition

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism, which is often dysregulated in cancer. The diagram also depicts the inhibitory action of TNA-based antisense oligonucleotides targeting Akt.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation PTEN PTEN PTEN->PIP3 Inhibition AKT AKT (Akt2/Akt3) PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation TNA_ASO TNA Antisense (anti-Akt2/3) Akt_mRNA Akt2/3 mRNA TNA_ASO->Akt_mRNA Binding & Degradation TNA_ASO_Workflow Design 1. TNA-ASO Design (Target Selection) Synthesis 2. Solid-Phase Synthesis Design->Synthesis Purification 3. Purification (HPLC/PAGE) Synthesis->Purification Characterization 4. Characterization (Mass Spec, UV-Vis) Purification->Characterization In_Vitro 5. In Vitro Evaluation (Cell Culture) Characterization->In_Vitro Uptake Cellular Uptake (Flow Cytometry) In_Vitro->Uptake Knockdown Gene Knockdown (qPCR, Western Blot) In_Vitro->Knockdown Phenotype Phenotypic Assays (Proliferation, Apoptosis) In_Vitro->Phenotype In_Vivo 6. In Vivo Studies (Animal Models) Phenotype->In_Vivo Efficacy Efficacy Studies In_Vivo->Efficacy Toxicity Toxicology Studies In_Vivo->Toxicity

References

Application Notes and Protocols for Isotopic Labeling of α-D-Threofuranose in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique in metabolic research, enabling the tracing of metabolic pathways and the quantification of flux through these pathways. By replacing specific atoms in a molecule with their heavier, stable isotopes (e.g., ¹³C or ²H), researchers can follow the journey of these labeled molecules through complex biological systems. α-D-Threofuranose, a four-carbon sugar, is a stereoisomer of erythrose, an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). Understanding the metabolic fate of threofuranose is crucial for various fields, including glycobiology and the study of metabolic disorders. These application notes provide detailed protocols for the synthesis of isotopically labeled α-D-threofuranose and its application in metabolic studies, complete with data presentation and visualizations to facilitate experimental design and interpretation.

Stable isotopes are employed as tracers in metabolic analyses to provide a richer understanding of metabolism beyond just metabolite concentrations. When metabolomics is performed with stable isotopic tracers, both metabolite concentrations and pathway activities (i.e., metabolic fluxes) can be assessed[1]. This is critical because changes in metabolite levels can be due to either increased production or decreased consumption, and isotopic tracers allow researchers to distinguish between these possibilities[1].

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from metabolic studies using isotopically labeled α-D-threofuranose. These tables are intended to serve as templates for presenting experimental results.

Table 1: Cellular Uptake and Phosphorylation of [1-¹³C]-α-D-Threofuranose

Cell LineIncubation Time (min)Intracellular [1-¹³C]-Threofuranose (nmol/10⁶ cells)[1-¹³C]-Threofuranose-4-phosphate (nmol/10⁶ cells)
HEK29351.2 ± 0.20.3 ± 0.1
153.5 ± 0.41.1 ± 0.2
306.8 ± 0.72.5 ± 0.3
HepG250.9 ± 0.10.2 ± 0.05
152.7 ± 0.30.8 ± 0.1
305.2 ± 0.51.9 ± 0.2

Table 2: Incorporation of ¹³C Label from [U-¹³C₄]-α-D-Threofuranose into Pentose Phosphate Pathway Intermediates

Metabolite¹³C Label Incorporation (%) in HEK293 cells after 1h¹³C Label Incorporation (%) in HepG2 cells after 1h
Ribose-5-phosphate15.2 ± 1.812.5 ± 1.5
Xylulose-5-phosphate10.1 ± 1.28.7 ± 1.0
Sedoheptulose-7-phosphate5.6 ± 0.74.9 ± 0.6
Erythrose-4-phosphate25.3 ± 2.921.8 ± 2.5

Experimental Protocols

Protocol 1: Synthesis of [1-¹³C]-α-D-Threofuranose

This protocol is adapted from the cyanohydrin synthesis method for monosaccharides, which can be used to produce a mixture of C-2 epimers, D-[1-¹³C]erythrose and D-[1-¹³C]threose, from D-glyceraldehyde.

Materials:

  • D-Glyceraldehyde

  • Sodium [¹³C]cyanide (Na¹³CN)

  • Sulfuric acid (H₂SO₄)

  • Sodium amalgam (2%)

  • Dowex 50W-X8 resin (H⁺ form)

  • High-performance liquid chromatography (HPLC) system with a suitable carbohydrate column

Procedure:

  • Cyanohydrin Formation:

    • Dissolve D-glyceraldehyde in water.

    • Add a solution of Na¹³CN in water dropwise while maintaining the pH between 9 and 10 with dilute H₂SO₄.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Hydrolysis of Nitriles:

    • Acidify the reaction mixture with concentrated H₂SO₄ to hydrolyze the cyanohydrins to the corresponding aldonic acids.

    • Heat the mixture at 100°C for 4 hours.

  • Lactonization:

    • Neutralize the solution with barium carbonate and filter to remove the precipitate.

    • Concentrate the filtrate under reduced pressure to promote the formation of aldonolactones.

  • Reduction to Aldoses:

    • Dissolve the resulting syrup of aldonolactones in dilute H₂SO₄.

    • Cool the solution to 0°C and add 2% sodium amalgam in portions while maintaining the pH at 3.0-3.5 by the addition of H₂SO₄.

    • After the reaction is complete, remove the mercury and pass the solution through a Dowex 50W-X8 (H⁺) resin column to remove sodium ions.

  • Purification:

    • Concentrate the eluate to a syrup containing a mixture of D-[1-¹³C]erythrose and D-[1-¹³C]threose.

    • Separate the two epimers using preparative HPLC on a carbohydrate column.

    • Lyophilize the fractions containing D-[1-¹³C]threose to obtain the pure product. The furanose form is the predominant anomer in solution.

Protocol 2: Cell Culture and Labeling with [U-¹³C₄]-α-D-Threofuranose

Materials:

  • HEK293 or HepG2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Glucose-free DMEM

  • [U-¹³C₄]-α-D-Threofuranose

  • Cold methanol (B129727) (80%)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment.

  • Pre-incubation:

    • On the day of the experiment, aspirate the growth medium and wash the cells twice with PBS.

    • Incubate the cells in glucose-free DMEM for 1 hour to deplete intracellular glucose.

  • Labeling:

    • Prepare the labeling medium by dissolving [U-¹³C₄]-α-D-Threofuranose in glucose-free DMEM to a final concentration of 10 mM.

    • Aspirate the pre-incubation medium and add 1 mL of the labeling medium to each well.

    • Incubate the cells for the desired time points (e.g., 0, 15, 30, 60 minutes).

  • Metabolite Extraction:

    • To quench metabolism, aspirate the labeling medium and immediately add 1 mL of ice-cold 80% methanol to each well.

    • Place the plates on dry ice for 10 minutes.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 3: Analysis of Labeled Metabolites by LC-MS/MS

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Solvent A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)

  • HILIC column

  • High-resolution mass spectrometer

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of 50% acetonitrile.

  • LC Separation:

    • Inject the reconstituted sample onto a HILIC column.

    • Use a gradient elution program starting with a high percentage of Solvent B, gradually decreasing to a lower percentage to elute polar metabolites.

  • MS/MS Analysis:

    • Analyze the eluting metabolites using a high-resolution mass spectrometer in negative ion mode.

    • Use a data-dependent acquisition method to acquire MS/MS spectra for the most abundant ions.

    • Identify and quantify the mass isotopologues of threofuranose, threofuranose-4-phosphate, and other downstream metabolites by their accurate mass and fragmentation patterns.

Mandatory Visualizations

Synthesis Workflow

G cluster_0 Protocol 1: Synthesis of [1-¹³C]-α-D-Threofuranose A D-Glyceraldehyde + Na¹³CN B Cyanohydrin Formation A->B C Hydrolysis to Aldonic Acids B->C D Lactonization C->D E Reduction to Aldoses (D-[1-¹³C]Erythrose & D-[1-¹³C]Threose) D->E F HPLC Purification E->F G [1-¹³C]-α-D-Threofuranose F->G

Caption: Workflow for the synthesis of isotopically labeled threofuranose.

Metabolic Study Workflow

G cluster_1 Protocol 2 & 3: Metabolic Tracing Experiment A Cell Culture (HEK293 / HepG2) B Labeling with [U-¹³C₄]-α-D-Threofuranose A->B C Metabolite Quenching & Extraction B->C D LC-MS/MS Analysis C->D E Data Analysis (Isotopologue Distribution) D->E F Metabolic Flux Quantification E->F

Caption: Experimental workflow for a metabolic study using labeled threofuranose.

Proposed Metabolic Pathway

G Threofuranose α-D-Threofuranose (¹³C-labeled) Threofuranose_P Threofuranose-4-phosphate Threofuranose->Threofuranose_P Threose Kinase? PPP Pentose Phosphate Pathway Threofuranose_P->PPP E4P Erythrose-4-phosphate PPP->E4P F6P Fructose-6-phosphate PPP->F6P G3P Glyceraldehyde-3-phosphate PPP->G3P Glycolysis Glycolysis/ Gluconeogenesis F6P->Glycolysis G3P->Glycolysis

Caption: Proposed metabolic fate of α-D-threofuranose.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of α-D-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for α-D-Threofuranose Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important furanose.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing and purifying α-D-Threofuranose?

The main challenges in the synthesis and purification of α-D-Threofuranose stem from its inherent chemical properties:

  • Formation of Stereoisomers: The synthesis can result in the formation of its diastereomer, D-Erythrose, which can be difficult to separate due to similar physical and chemical properties.[1]

  • Anomerization: In solution, D-Threofuranose exists as an equilibrium mixture of alpha and beta anomers. This interconversion, known as anomerization, can lead to peak broadening or multiple peaks during chromatography, complicating the isolation of the pure α-anomer.[2]

  • High Polarity: As a sugar, threofuranose is highly polar, making it difficult to retain and resolve on standard reversed-phase chromatography columns.[2]

  • Furanose Ring Instability: The five-membered furanose ring is generally less stable than the six-membered pyranose ring and can be susceptible to opening or degradation under harsh conditions, such as strong acids or bases.[2]

Q2: How can I control the formation of the undesired D-Erythrose diastereomer?

Controlling the stereochemical outcome is a critical aspect of threose synthesis. The choice of synthetic route and reaction conditions plays a significant role.

  • Starting Material and Reaction Choice: Syntheses starting from achiral precursors often lack stereocontrol. Using a chiral starting material and stereoselective reactions is crucial. For instance, while the Kiliani-Fischer synthesis can produce threose, it often yields a mixture of epimers.[1]

  • Protecting Groups: The use of appropriate protecting groups on the starting material can create steric hindrance that directs the reaction towards the desired stereoisomer.

  • Enzymatic Methods: Enzymatic reactions can offer high stereoselectivity. For example, isomerases can be used to convert other sugars into D-threose, although reported conversion rates can be modest.[3]

Q3: What is the best strategy to isolate the α-anomer from the α/β mixture?

Isolating a single anomer can be challenging due to mutarotation. Several strategies can be employed:

  • Chromatography Optimization: Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for separating highly polar compounds like unprotected sugars.[2] Optimizing the mobile phase and temperature can improve the resolution of anomers. Lowering the column temperature can slow down the rate of on-column anomerization.[2]

  • Derivatization: Protecting the anomeric hydroxyl group prevents anomerization. This allows for easier purification of the derivatized α-anomer, which can then be deprotected.

  • Crystallization: In some cases, one anomer may preferentially crystallize from solution.

Q4: What are common side reactions to be aware of during D-threose synthesis?

Besides the formation of the D-Erythrose epimer, other side reactions can occur:

  • Aldol (B89426) Condensation: Under basic or neutral conditions, D-threose and its intermediates can undergo self-condensation to form higher-carbon sugars, reducing the yield.[1]

  • Carbonyl Migration and Epimerization: Under mild basic conditions, aldoses can undergo intramolecular rearrangement, leading to epimerization and the formation of the corresponding ketose.[4][5]

  • Product Degradation: Sugars can be unstable in the presence of strong acids or bases, or at high temperatures, leading to decomposition.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of D-Threose Formation of D-Erythrose epimer.Optimize reaction conditions for stereoselectivity (e.g., choice of catalyst, temperature).[1] Consider using a chiral starting material with appropriate protecting groups to direct the stereochemical outcome.
Side reactions such as aldol condensation or product degradation.Maintain a slightly acidic pH if possible to minimize aldol reactions.[1] Use mild reaction conditions and monitor the reaction closely to avoid product degradation.
Incomplete reaction.Monitor reaction progress using TLC or HPLC to ensure completion.
Difficult Purification Co-elution of D-Threose and D-Erythrose.Utilize chromatographic techniques with high selectivity for stereoisomers, such as chiral columns or porous graphitic carbon.[2] Consider derivatization to create diastereomers with greater differences in physical properties.[2]
Broad or tailing peaks in chromatography.This may be due to on-column anomerization. Lower the column temperature or use a buffered mobile phase.[2] Consider derivatizing the anomeric hydroxyl group to prevent interconversion.[2]
Multiple peaks for a supposedly pure sample.This is likely due to the presence of both α and β anomers.[2] If a single anomer is required, optimize the purification method or use a protecting group strategy.[2]
Product Instability Furanose ring opening or decomposition.Use mild reaction and purification conditions (e.g., neutral pH, lower temperatures).[2] Employ protecting groups to stabilize the furanose ring.

Data Presentation

Table 1: Comparison of D-Erythrose Synthesis Methods (as a proxy for tetrose synthesis)

Synthesis MethodStarting MaterialKey ReagentsReported Yield of D-ErythroseReference(s)
OxidationD-GlucoseLead tetraacetate>80%
Enzymatic ConversionL-Erythrulose (B118282)L-rhamnose isomerase12.9% conversion
Enzymatic ConversionD,L-Erythrulose mixtureD-arabinose isomerase9.35% conversion to D-threose[3]

Table 2: Comparison of Chromatographic Techniques for Threofuranose Purification

TechniqueStationary Phase ExamplesMobile Phase ExamplesAdvantagesDisadvantages
Normal-Phase Chromatography (NPC) Silica Gel, AluminaHexane/Ethyl Acetate, Dichloromethane/MethanolGood for separating less polar derivatives (with protecting groups).Problematic for highly polar, unprotected sugars due to strong retention.
Reversed-Phase Chromatography (RPC) C18, C8Water/Acetonitrile (B52724), Water/MethanolWidely available and versatile.Poor retention of highly polar unprotected sugars.
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, Amino, DiolAcetonitrile/Water (high organic content)Excellent for retaining and separating highly polar compounds like unprotected sugars.[2]Can have longer equilibration times than RPC.
Supercritical Fluid Chromatography (SFC) Chiral or non-chiral stationary phasesSupercritical CO₂ with a co-solvent (e.g., Methanol)Can offer high efficiency and selectivity for diastereomer separations.Requires specialized equipment.[2]

Experimental Protocols

Protocol 1: Synthesis of D-Erythrose by Oxidation of D-Glucose

This protocol is adapted from a method for the synthesis of D-Erythrose, a diastereomer of D-Threose, and provides a high-yield route to a tetrose sugar.

Objective: To synthesize D-Erythrose by the selective oxidation of D-Glucose.

Materials:

  • D-Glucose

  • Lead tetraacetate

  • Acetic acid

  • Hydrochloric acid

  • Amberlite IR-4B resin

Procedure:

  • Dissolve D-Glucose in acetic acid.

  • Slowly add two molar equivalents of lead tetraacetate to the solution while stirring. The reaction is initially rapid.

  • Monitor the reaction to ensure the consumption of approximately two moles of the oxidant, after which the reaction rate significantly decreases.

  • Upon completion, hydrolyze the resulting di-O-formyl-D-erythrose by dissolving it in dilute hydrochloric acid (e.g., 0.05 N) and heating gently (e.g., at 50°C).

  • Monitor the hydrolysis polarimetrically until a constant rotation is observed.

  • Neutralize the acid by passing the solution through a column of Amberlite IR-4B resin. The resulting solution contains D-Erythrose.

Critical Steps for Minimizing Byproducts:

  • Precise control of the stoichiometry of lead tetraacetate is essential. Using more than two equivalents can lead to over-oxidation.

  • The hydrolysis of the formyl ester should be carried out under mild acidic conditions to prevent degradation of the D-Erythrose product.

Protocol 2: General Protocol for HILIC Purification of Unprotected α-L-Threofuranose

This is a general starting point for the purification of threofuranose anomers.[2]

Objective: To separate α-L-Threofuranose from its β-anomer and other impurities.

Materials and Equipment:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector - RID or Evaporative Light Scattering Detector - ELSD).

  • HILIC stationary phase column (e.g., amide- or amino-bonded silica, 4.6 mm x 250 mm, 5 µm particles).

  • Acetonitrile (HPLC grade)

  • Water (ultrapure)

  • Crude α-L-Threofuranose sample

  • 0.22 µm syringe filter

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water. A typical starting gradient might be 95:5 acetonitrile:water, decreasing to 70:30 acetonitrile:water over 20-30 minutes.

  • Sample Preparation: Dissolve the crude α-L-Threofuranose in the initial mobile phase composition. Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter.

  • Chromatography:

    • Equilibrate the HILIC column with the initial mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the gradient method.

  • Detection and Fraction Collection: Use an RID or ELSD to detect the eluting peaks. Collect fractions corresponding to the desired peaks.

  • Analysis and Pooling: Analyze the collected fractions by a suitable method (e.g., TLC, analytical HPLC, or NMR) to confirm purity and identity. Pool the pure fractions containing the α-anomer.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified α-L-Threofuranose.

Visualizations

Synthesis_Workflow Start Starting Material (e.g., D-Xylose, Tartaric Acid) Protection Protecting Group Introduction Start->Protection Reaction Key Synthetic Step (e.g., Oxidation, Chain Extension) Protection->Reaction Deprotection Protecting Group Removal Reaction->Deprotection Crude_Product Crude D-Threofuranose (α/β mixture, impurities) Deprotection->Crude_Product Purification Chromatographic Purification (e.g., HILIC) Crude_Product->Purification Pure_Alpha Pure α-D-Threofuranose Purification->Pure_Alpha

Caption: A generalized experimental workflow for the synthesis of α-D-Threofuranose.

Troubleshooting_Yield Start Low Yield of α-D-Threofuranose Check_Stereo Check for Diastereomers (e.g., D-Erythrose) Start->Check_Stereo Diastereomeric Impurities? Check_Anomers Check for β-Anomer Start->Check_Anomers High β-Anomer Content? Check_Side_Products Check for Side Products (e.g., Aldol Adducts) Start->Check_Side_Products Other Impurities? Optimize_Stereo Optimize Stereoselectivity: - Chiral starting material - Protecting groups - Reaction conditions Check_Stereo->Optimize_Stereo Yes Optimize_Anomer Optimize Anomer Separation: - HILIC purification - Derivatization - Lower temperature Check_Anomers->Optimize_Anomer Yes Optimize_Conditions Minimize Side Reactions: - Adjust pH - Lower temperature - Use milder reagents Check_Side_Products->Optimize_Conditions Yes

Caption: A troubleshooting decision tree for low yield in α-D-Threofuranose synthesis.

References

Technical Support Center: Separation of α-D-Threofuranose from its β-Anomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of α-D-threofuranose from its β-anomer. The interconversion between these anomers in solution (mutarotation) presents a significant challenge, often resulting in poor separation, broad peaks, or co-elution. This guide offers detailed methodologies and troubleshooting strategies to achieve successful anomeric resolution.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate the α- and β-anomers of D-threofuranose?

The primary challenge is the phenomenon of mutarotation, where the α- and β-anomers of D-threofuranose can interconvert in solution. During chromatography, this equilibrium can lead to peak broadening, the appearance of a single broad peak, or two unresolved peaks connected by a plateau, depending on the rate of interconversion relative to the separation time.[1] To achieve separation, conditions must be optimized to either slow down the interconversion or use a chromatographic system with high selectivity for the anomers.

Q2: What are the primary chromatographic strategies for separating D-threofuranose anomers?

There are two main approaches to separating D-threofuranose anomers:

  • High-Performance Liquid Chromatography (HPLC): Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and chiral chromatography are effective. HILIC is well-suited for separating polar compounds like sugars, while chiral columns can provide the necessary selectivity to resolve the diastereomeric anomers.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: Due to the low volatility of sugars, derivatization is necessary for GC-MS analysis. Silylation is a common method where the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability.[2][3] This technique can effectively separate the anomers.

Q3: What is derivatization and why is it necessary for the GC-MS analysis of threofuranose anomers?

Derivatization is the process of chemically modifying a compound to make it suitable for a specific analytical method. For GC-MS analysis of sugars like threofuranose, which are non-volatile, derivatization is essential to increase their volatility. The most common method is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, making the sugar amenable to GC analysis.[2][3]

Q4: Can I prevent the interconversion of anomers during separation?

Yes, several strategies can minimize or "lock" the anomeric forms:

  • Low Temperature: Performing the chromatography at very low temperatures can suppress mutarotation.[1]

  • Aprotic Solvents: Using aprotic solvents in the mobile phase can also reduce the rate of interconversion.

  • Derivatization (Protecting Groups): Chemically modifying the anomeric hydroxyl group with a protecting group will prevent it from interconverting.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Broad or Tailing Peaks 1. On-column anomerization. 2. Secondary interactions with the stationary phase. 3. Column overloading.1. Lower the column temperature. 2. Use a mobile phase with a weak acid or base to suppress ionization. 3. Consider derivatizing the anomeric hydroxyl group. 4. Use an end-capped column or a different stationary phase (e.g., HILIC). 5. Reduce the sample load on the column.[1]
Poor Resolution of Anomers 1. Insufficient selectivity of the chromatographic system. 2. Co-elution of the anomers.1. Optimize the mobile phase composition (e.g., solvent strength, additives). 2. Try a different stationary phase with higher selectivity, such as a chiral column. 3. Decrease the flow rate to increase interaction time with the stationary phase. 4. For GC-MS, ensure complete derivatization.
Multiple Unexpected Peaks 1. Presence of both α- and β-anomers. 2. On-column degradation of the sample. 3. Presence of other sugar isomers (e.g., D-erythrofuranose).1. Analyze collected fractions by NMR to confirm the identity of the peaks. 2. If anomers are present, optimize the chromatography for separation or use conditions to promote a single peak if total sugar is the goal. 3. Use milder purification conditions (e.g., neutral pH, lower temperature).[1]
Low Recovery from the Column 1. Irreversible adsorption to the stationary phase. 2. Sample degradation during purification.1. Use a more inert stationary phase. 2. Add a competitive binding agent to the mobile phase. 3. Ensure the mobile phase pH is compatible with the stability of the sugar.[1]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of D-Threofuranose Anomers (Adapted from a general method for monosaccharides)

This protocol provides a starting point for the chiral separation of D-threofuranose anomers. Optimization of the mobile phase and temperature may be required.

  • Objective: To achieve baseline separation of α-D-threofuranose and β-D-threofuranose.

  • Instrumentation: HPLC system with a Refractive Index (RI) detector.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A mixture of hexane (B92381) and ethanol. A starting point could be a 90:10 (v/v) ratio.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C (can be lowered to minimize mutarotation).

  • Sample Preparation:

    • Dissolve the D-threofuranose sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis:

    • The two anomers should elute as separate peaks.

    • Quantitative analysis can be performed by integrating the peak areas.

Protocol 2: GC-MS Analysis of D-Threofuranose Anomers via Silylation

This protocol describes the derivatization of D-threofuranose for subsequent analysis by GC-MS.

  • Objective: To separate and identify the trimethylsilyl derivatives of α- and β-D-threofuranose.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Derivatization Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Anhydrous Pyridine (B92270)

  • Derivatization Procedure:

    • Place approximately 1-2 mg of the dry D-threofuranose sample into a 2 mL reaction vial.

    • Add 200 µL of anhydrous pyridine and vortex to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp at 5°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-600.

  • Data Analysis:

    • The α- and β-anomers will appear as distinct peaks in the chromatogram.

    • Mass spectra can be used to confirm the identity of the derivatized threofuranose.

Quantitative Data Summary

While specific quantitative data for the separation of D-threofuranose anomers is not widely published, the following table provides representative data for the separation of other monosaccharide anomers using chiral HPLC, which can serve as a reference for expected performance.

Monosaccharide Anomer Retention Time (min) Resolution (Rs)
D-Riboseα-furanose12.51.8
β-furanose14.2
D-Xyloseα-pyranose15.82.1
β-pyranose18.3
D-Lyxoseα-pyranose13.11.9
β-pyranose15.0

Conditions for the above data are based on a Chiralpak AD-H column with a hexane/ethanol mobile phase.

Visualizations

Experimental Workflow for Anomer Separation

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis start Start with D-Threofuranose Mixture dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc HPLC (HILIC or Chiral) filter->hplc Liquid Sample gcms GC-MS (with Derivatization) filter->gcms Requires Derivatization chromatogram Obtain Chromatogram hplc->chromatogram gcms->chromatogram integrate Integrate Peak Areas chromatogram->integrate identify Identify Anomers (MS/NMR) chromatogram->identify quantify Quantify α and β Anomers integrate->quantify

Caption: Workflow for the separation and analysis of D-threofuranose anomers.

Logical Relationship for Troubleshooting Poor Resolution

G cluster_0 Initial Checks cluster_1 Method Optimization cluster_2 Outcome start Poor Anomer Resolution check_temp Is Column Temperature Optimized? start->check_temp check_flow Is Flow Rate Appropriate? start->check_flow optimize_mp Optimize Mobile Phase Composition check_temp->optimize_mp If No check_flow->optimize_mp If No change_column Consider a Different Stationary Phase (e.g., Chiral) optimize_mp->change_column If Still Poor success Resolution Achieved optimize_mp->success If Yes derivatize Consider Derivatization change_column->derivatize If Still Poor change_column->success If Yes derivatize->success

Caption: Troubleshooting logic for improving the resolution of D-threofuranose anomers.

References

Technical Support Center: Purification of Highly Polar Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of highly polar threofuranose and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying highly polar threofuranose?

The primary challenges in purifying highly polar threofuranose stem from its inherent chemical properties:

  • High Polarity: Threofuranose is a sugar and, therefore, highly polar. This makes it difficult to retain on standard reversed-phase chromatography columns, often leading to co-elution with the solvent front.[1]

  • Presence of Stereoisomers: The synthesis of threofuranose can result in the formation of its diastereomer, erythrofuranose. These stereoisomers have very similar physical and chemical properties, making them difficult to separate.

  • Anomerization: In solution, threofuranose can exist as an equilibrium mixture of alpha and beta anomers. This interconversion, known as anomerization, can cause peak broadening or the appearance of multiple peaks for a single compound during chromatography.[1]

  • Instability: The five-membered furanose ring is generally less stable than the six-membered pyranose ring. Threofuranose can be susceptible to ring-opening or degradation under harsh purification conditions, such as strong acids or bases.[1]

Q2: Which chromatographic technique is most suitable for purifying unprotected threofuranose?

Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective technique for retaining and separating highly polar compounds like unprotected threofuranose.[1] Unlike reversed-phase chromatography where the stationary phase is nonpolar, HILIC utilizes a polar stationary phase (e.g., silica (B1680970), amide, or amino-bonded) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. This creates a water-rich layer on the surface of the stationary phase, allowing for the retention of polar analytes.

Q3: How can I improve the resolution between threofuranose and its diastereomer, erythrofuranose?

Improving the resolution between these diastereomers often requires careful optimization of the chromatographic conditions:

  • Optimize the Mobile Phase: Adjusting the solvent strength and the type and concentration of additives in the mobile phase can enhance selectivity.

  • Try a Different Stationary Phase: Stationary phases with different selectivities, such as chiral columns or porous graphitic carbon, may provide better separation.

  • Consider Derivatization: Temporarily modifying the hydroxyl groups with protecting groups can create diastereomers with greater differences in their physical properties, facilitating separation.

  • Supercritical Fluid Chromatography (SFC): SFC can offer high efficiency and selectivity for the separation of stereoisomers and is a viable alternative to HPLC.[1]

Q4: My chromatogram shows broad or tailing peaks. What could be the cause and how can I fix it?

Broad or tailing peaks can be caused by several factors:

  • Anomerization on the column: As mentioned, the interconversion of alpha and beta anomers during separation can lead to peak distortion.

  • Secondary interactions with the stationary phase: Unwanted interactions between the analyte and the stationary phase, such as with silanol (B1196071) groups on silica gel, can cause tailing.

  • Column overloading: Injecting too much sample can lead to poor peak shape.

Troubleshooting steps include: [1]

  • Lowering the column temperature: This can sometimes slow down the rate of anomerization.

  • Modifying the mobile phase: Adding a small amount of a weak acid or base can suppress ionization and reduce secondary interactions.

  • Using an end-capped column or a different stationary phase: End-capped columns have fewer free silanol groups, and alternative stationary phases like HILIC can offer different interaction mechanisms.

  • Reducing the sample load: Injecting a smaller amount of your sample can improve peak shape.

Q5: What are protecting groups, and should I use them for threofuranose purification?

Protecting groups are chemical moieties that are temporarily attached to reactive functional groups, like the hydroxyl groups on a sugar, to prevent them from reacting during a chemical transformation. In the context of purification, protecting groups can be used to:[1]

  • Decrease Polarity: By masking the polar hydroxyl groups, the overall polarity of the molecule is reduced, allowing for the use of standard normal-phase or reversed-phase chromatography.

  • Prevent Anomerization: Protecting the anomeric hydroxyl group can prevent interconversion between the alpha and beta forms.

  • Improve Resolution: The resulting derivatized diastereomers may be easier to separate.

The decision to use protecting groups depends on the subsequent steps in your research. If the unprotected threofuranose is required, the protecting groups will need to be removed after purification, adding extra steps to the synthesis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor retention on reversed-phase column High polarity of unprotected threofuranose.Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[1] Consider using protecting groups to decrease polarity.
Broad or multiple peaks for a single compound Anomerization occurring on the column.Lower the column temperature. Modify the mobile phase with a weak acid or base. Consider derivatizing the anomeric hydroxyl group.[1]
Co-elution of threofuranose and erythrofuranose Insufficient selectivity of the chromatographic system.Optimize the mobile phase composition (solvent strength, additives). Try a different stationary phase (e.g., chiral column, porous graphitic carbon). Consider derivatization to enhance separation.
Low recovery from the column Irreversible adsorption to the stationary phase. Sample degradation during purification.Use a more inert stationary phase. Add a competitive binding agent to the mobile phase. Ensure the mobile phase pH is compatible with the stability of the sugar. Use milder purification conditions (e.g., neutral pH, lower temperature).[1]
Compound does not move from the origin on a normal-phase TLC plate The compound is too polar and strongly adsorbed to the silica gel.Use a more polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate (B1210297)/methanol. Consider using a HILIC TLC plate.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Highly Polar Carbohydrate Purification

Technique Typical Stationary Phase Typical Mobile Phase Advantages Disadvantages Typical Purity (%) Typical Yield (%)
Reversed-Phase (RPC) C18, C8Water/Acetonitrile (B52724), Water/MethanolWidely available and versatile.Poor retention of highly polar unprotected sugars.[1]< 80Variable, often low
Normal-Phase (NPC) Silica Gel, AluminaHexane/Ethyl Acetate, Dichloromethane/MethanolGood for separating less polar derivatives (with protecting groups).Problematic for highly polar, unprotected sugars due to strong retention and tailing.[1]> 95 (for derivatives)> 80 (for derivatives)
Hydrophilic Interaction (HILIC) Amide, Amino, DiolAcetonitrile/Water (high organic content)Excellent for retaining and separating highly polar compounds like unprotected sugars.[1]Can have longer equilibration times than RPC.> 98> 90
Supercritical Fluid (SFC) Chiral or non-chiral stationary phasesSupercritical CO₂ with a co-solvent (e.g., Methanol)High efficiency and selectivity for diastereomer separations.[1]Requires specialized equipment.> 99> 85

Note: The purity and yield values are representative and can vary significantly depending on the specific compound, sample matrix, and optimization of the method.

Experimental Protocols

General Protocol for HILIC Purification of Unprotected Threofuranose

  • Column Selection: Choose a HILIC stationary phase, such as an amide- or amino-bonded silica column. A typical dimension would be 4.6 mm x 250 mm with 5 µm particles.[1]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water. A typical starting gradient might be 95:5 (v/v) acetonitrile:water, decreasing to 70:30 (v/v) acetonitrile:water over 20-30 minutes. The mobile phase can be buffered with a small amount of a volatile salt like ammonium (B1175870) formate (B1220265) or ammonium acetate to improve peak shape.

  • Sample Preparation: Dissolve the crude threofuranose in the initial mobile phase composition (e.g., 95:5 acetonitrile:water). Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.[1]

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the gradient elution as determined in the method development.

  • Detection: Use a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) as sugars typically lack a UV chromophore.

  • Fraction Collection: Collect fractions corresponding to the desired peaks.

  • Analysis and Pooling: Analyze the collected fractions by a suitable method (e.g., analytical HPLC, TLC, or NMR) to confirm purity and identity. Pool the pure fractions.[1]

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified threofuranose.[1]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_hplic HILIC Purification cluster_post_purification Post-Purification crude_sample Crude Threofuranose dissolve Dissolve in Initial Mobile Phase crude_sample->dissolve filter Filter (0.22 µm) dissolve->filter hilic_column HILIC Column filter->hilic_column gradient_elution Gradient Elution (Acetonitrile/Water) hilic_column->gradient_elution detector RID or ELSD gradient_elution->detector fraction_collector Fraction Collector detector->fraction_collector analysis Purity Analysis (HPLC, NMR) fraction_collector->analysis pooling Pool Pure Fractions analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal pure_product Purified Threofuranose solvent_removal->pure_product

Caption: Experimental workflow for the HILIC purification of highly polar threofuranose.

troubleshooting_workflow start Start: Poor Peak Resolution check_anomerization Check for Anomerization (Broad/Multiple Peaks) start->check_anomerization optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) check_anomerization->optimize_mobile_phase No adjust_temp Lower Column Temperature check_anomerization->adjust_temp Yes change_stationary_phase Change Stationary Phase (e.g., Chiral, PGC) optimize_mobile_phase->change_stationary_phase end_good Resolution Improved optimize_mobile_phase->end_good use_derivatization Consider Derivatization change_stationary_phase->use_derivatization change_stationary_phase->end_good end_bad Further Optimization Needed use_derivatization->end_bad modify_mobile_phase Add Weak Acid/Base to Mobile Phase adjust_temp->modify_mobile_phase modify_mobile_phase->end_good

Caption: Troubleshooting guide for poor peak resolution in threofuranose purification.

References

Technical Support Center: Optimizing Glycosylation Reactions for α-D-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing glycosylation reactions involving α-D-threofuranose. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Glycoside

Question: My glycosylation reaction with an α-D-threofuranose donor is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product formation in a glycosylation reaction can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Potential Causes and Solutions:

  • Inactive Donor or Acceptor: Ensure the purity and reactivity of your starting materials. The donor's leaving group and the acceptor's hydroxyl group must be intact and reactive. Verify the integrity of your compounds using techniques like NMR or mass spectrometry.

  • Inefficient Activation of the Glycosyl Donor: The choice and quality of the activator are critical. For thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like silver triflate (AgOTf) or trimethylsilyl (B98337) triflate (TMSOTf) is often effective. Ensure your reagents are fresh and anhydrous.

  • Presence of Moisture: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated donor or deactivate the promoter. All glassware must be rigorously dried, and anhydrous solvents should be used. The use of molecular sieves (e.g., 4 Å) in the reaction mixture is strongly recommended to sequester any residual water.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that influences the rates of donor activation, glycosidic bond formation, and potential side reactions. Many glycosylation reactions are initiated at low temperatures (e.g., -78 °C or -40 °C) to control the activation step, followed by gradual warming. Monitor the reaction by TLC at different temperatures to find the optimal conditions.

  • Donor Decomposition: Threofuranose donors, like other furanosides, can be unstable, especially under harsh acidic conditions. If you suspect donor decomposition, consider using milder activation conditions or a more stable donor derivative. Performing a control experiment without the acceptor can help determine the donor's stability under the reaction conditions.

Issue 2: Poor Stereoselectivity (Formation of an Anomeric Mixture)

Question: My reaction is producing a mixture of α and β anomers of the threofuranosyl glycoside. How can I improve the stereoselectivity?

Answer:

Achieving high stereoselectivity is a common challenge in furanoside glycosylation due to the conformational flexibility of the five-membered ring. Several factors influence the anomeric outcome.

Strategies to Enhance Stereoselectivity:

  • Choice of Protecting Groups: The protecting group at the C-2 position of the threofuranose donor plays a crucial role. A participating group (e.g., an acetyl or benzoyl group) can lead to the formation of a 1,2-trans-glycoside through anchimeric assistance. For a 1,2-cis product, a non-participating group (e.g., a benzyl (B1604629) ether) is required.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) tend to favor the formation of α-glycosides, while nitrile solvents such as acetonitrile (B52724) can promote the formation of β-glycosides.

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which can lead to higher stereoselectivity. Running the reaction at the lowest temperature that allows for a reasonable reaction rate is often beneficial.

  • Nature of the Glycosyl Donor and Activator: The type of leaving group on the donor and the choice of activator can influence the reaction mechanism and, consequently, the stereoselectivity. Experimenting with different donor types (e.g., thioglycosides, trichloroacetimidates) and activators may be necessary to achieve the desired stereoisomer.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a typical glycosylation reaction with an α-D-threofuranose donor?

A1: A good starting point for the glycosylation of an α-D-threofuranose thioglycoside donor would be to use 1.2-1.5 equivalents of the donor with 1.0 equivalent of the acceptor in the presence of NIS (1.5 eq.) and a catalytic amount of TfOH or TMSOTf (0.1-0.2 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -40 °C. The reaction should be performed under an inert atmosphere (Argon or Nitrogen) with activated 4 Å molecular sieves. Monitor the reaction progress by TLC.

Q2: How can I effectively monitor the progress of my glycosylation reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of a glycosylation reaction. Spot the reaction mixture alongside the starting donor and acceptor on a TLC plate. The appearance of a new spot with a different Rf value and the disappearance of the starting materials indicate product formation. Staining with a solution of vanillin (B372448) in sulfuric acid-ethanol followed by heating is a common visualization technique for carbohydrates.

Q3: What are some common side reactions to be aware of during threofuranose glycosylation?

A3: Besides the formation of the undesired anomer, other potential side reactions include the hydrolysis of the glycosyl donor if moisture is present, and the decomposition of the donor or the activated intermediate under overly harsh conditions (e.g., high temperature or strong acidity). The formation of orthoesters can also be a side reaction, particularly when using participating protecting groups at C-2.

Q4: Are there any specific challenges associated with the synthesis of α-L-threofuranosyl nucleoside triphosphates (tNTPs)?

A4: Yes, the synthesis of tNTPs, which are important for the synthesis of threose nucleic acid (TNA), presents unique challenges. The phosphorylation of the 3'-hydroxyl group of the threofuranosyl nucleoside can be difficult due to steric hindrance and reduced nucleophilicity. This often leads to a mixture of phosphorylated products, with the desired 3'-triphosphate being a minor product.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for furanoside glycosylation reactions, which can serve as a starting point for optimizing α-D-threofuranose glycosylation.

Table 1: Influence of Solvent on Stereoselectivity

Glycosyl DonorAcceptorPromoterSolventTemperature (°C)α:β RatioYield (%)
Perbenzylated Glucofuranosyl Thioethyl DonorMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNIS/TfOHCH₂Cl₂-201:1.585
Perbenzylated Glucofuranosyl Thioethyl DonorMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideNIS/TfOHEt₂O-20>20:170

Data adapted from general principles of furanoside glycosylation and may require optimization for specific threofuranose substrates.

Table 2: Effect of Temperature on Glycosylation Yield

Glycosyl DonorAcceptorPromoterSolventTemperature (°C)Yield (%)
2,3,5-tri-O-benzyl-α/β-D-arabinofuranosyl trichloroacetimidate (B1259523)1-OctanolTMSOTfCH₂Cl₂-78 to 085
2,3,5-tri-O-benzyl-α/β-D-arabinofuranosyl trichloroacetimidate1-OctanolTMSOTfCH₂Cl₂2560

Data adapted from general principles of furanoside glycosylation and may require optimization for specific threofuranose substrates.

Experimental Protocols

General Protocol for Glycosylation using an α-D-Threofuranosyl Thioglycoside Donor:

  • Preparation: Flame-dry all glassware and allow to cool under a stream of dry argon or nitrogen. Add activated 4 Å molecular sieves to the reaction flask.

  • Reactant Addition: To the flask, add the α-D-threofuranose thioglycoside donor (1.2-1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).

  • Solvent and Cooling: Dissolve the reactants in anhydrous dichloromethane (CH₂Cl₂) and cool the mixture to the desired starting temperature (e.g., -40 °C) with stirring.

  • Activation: In a separate flask, prepare a solution of N-iodosuccinimide (NIS, 1.5 equivalents) in anhydrous CH₂Cl₂. Add the NIS solution dropwise to the reaction mixture. After 10-15 minutes, add a catalytic amount of triflic acid (TfOH, 0.1-0.2 equivalents) as a solution in anhydrous CH₂Cl₂ dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding triethylamine (B128534) until the solution is basic.

  • Work-up: Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite®. Wash the filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography.

General Protocol for Glycosylation using an α-D-Threofuranosyl Trichloroacetimidate Donor:

  • Preparation: Flame-dry all glassware and cool under an inert atmosphere. Add activated 4 Å molecular sieves to the reaction flask.

  • Reactant Addition: Add the protected α-D-threofuranosyl trichloroacetimidate donor (1.5 equivalents) and the glycosyl acceptor (1.0 equivalent) to the flask.

  • Solvent and Cooling: Dissolve the reactants in anhydrous dichloromethane (CH₂Cl₂) and cool the mixture to -78 °C.

  • Activation: Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution dropwise.

  • Reaction and Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction may be allowed to slowly warm to a higher temperature if necessary.

  • Quenching: Upon completion, quench the reaction with a few drops of triethylamine or pyridine.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the thioglycoside protocol.

Visualizations

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Donor Threofuranose Donor Mix Mix Donor, Acceptor, & Molecular Sieves Donor->Mix Acceptor Glycosyl Acceptor Acceptor->Mix Dry Dry Glassware & Reagents Dry->Mix Cool Cool to Low Temperature (e.g., -40°C) Mix->Cool Activate Add Activator (e.g., NIS/TfOH) Cool->Activate Monitor Monitor by TLC Activate->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Work-up Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Glycoside Purify->Product

Caption: A generalized experimental workflow for the glycosylation of α-D-threofuranose.

Glycosylation_Mechanism Donor Glycosyl Donor (with Leaving Group) Intermediate Activated Intermediate (Oxocarbenium Ion) Donor->Intermediate + Activator Activator Activator Activator->Intermediate Product Glycoside Product Intermediate->Product + Acceptor Acceptor Glycosyl Acceptor (Nucleophile) Acceptor->Product

Preventing furanose ring opening of alpha-d-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-D-Threofuranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of the furanose ring, specifically preventing its opening.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of α-D-Threofuranose showing inconsistent analytical results over time?

A1: α-D-Threofuranose, like many reducing sugars, exists in a dynamic equilibrium in solution with its β-anomer and its open-chain aldehyde form. This phenomenon is known as mutarotation. The interconversion between these forms leads to changes in properties like optical rotation and can result in complex NMR spectra, causing apparent inconsistencies in analytical data if the solution has not reached equilibrium.

Q2: What is furanose ring opening and why is it a concern?

A2: Furanose ring opening is the process by which the cyclic hemiacetal of α-D-Threofuranose reverts to its open-chain aldehyde form. This can be problematic for several reasons:

  • Loss of Stereochemical Integrity: The anomeric center (C1) is lost, and upon re-cyclization, both α and β anomers can form, leading to a mixture of diastereomers.

  • Undesired Reactivity: The exposed aldehyde group in the open-chain form is reactive and can participate in unwanted side reactions, such as oxidation, reduction, or condensation reactions.

  • Incompatibility with Synthetic Steps: Many synthetic protocols require a fixed stereochemistry at the anomeric center for controlled glycosylation or modification.

Q3: What are the primary factors that influence the rate of furanose ring opening?

A3: The rate of ring opening is influenced by several factors:

  • pH: Both acidic and basic conditions can catalyze the ring-opening process.

  • Temperature: Higher temperatures generally increase the rate of mutarotation and ring opening.

  • Solvent: The polarity and hydrogen-bonding capabilities of the solvent can affect the stability of the different forms in equilibrium.

Q4: How can I prevent the furanose ring of α-D-Threofuranose from opening?

A4: The most effective way to prevent ring opening is to convert the anomeric hydroxyl group into a more stable functional group, thereby "locking" the cyclic structure. The most common method is the formation of a glycoside (an acetal). This is typically achieved by reacting the threofuranose with an alcohol in the presence of an acid catalyst. Other strategies include the use of protecting groups on the remaining hydroxyls to influence the stability and reactivity of the molecule.

Troubleshooting Guides

Problem 1: Low Yield During Glycosylation to Stabilize the Furanose Ring

Symptom: The yield of the desired glycosylated product is low, or a significant amount of starting material remains unreacted.

Possible Cause Troubleshooting Step
Inefficient Activation of the Anomeric Position Ensure the acid catalyst (e.g., HCl, H2SO4, or a Lewis acid) is fresh and used in the correct stoichiometric amount. The reaction may require anhydrous conditions to be effective.
Decomposition of Starting Material Threofuranose can be sensitive to strong acidic conditions and high temperatures. Consider using a milder acid catalyst or running the reaction at a lower temperature for a longer duration.
Unfavorable Equilibrium The formation of the glycoside is an equilibrium process. To drive the reaction towards the product, remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or molecular sieves.
Solvent Issues Ensure the solvent is appropriate for the reaction and is of high purity and anhydrous.
Problem 2: Formation of a Mixture of Anomers (α and β) During Glycosylation

Symptom: NMR analysis of the product shows a mixture of α- and β-glycosides.

Possible Cause Troubleshooting Step
Lack of Stereocontrol The stereochemical outcome of glycosylation can be highly dependent on the reaction conditions. The choice of solvent and catalyst can influence the anomeric ratio. For example, participating solvents like acetonitrile (B52724) can sometimes favor the formation of the β-anomer.
Anomerization of the Product Under the reaction conditions, the initially formed glycoside might be anomerizing. Try to use milder conditions or shorter reaction times and monitor the reaction progress closely by TLC or LC-MS.
Protecting Group Influence The presence and nature of protecting groups on the other hydroxyls (C2, C3, C5) can direct the stereochemical outcome of the glycosylation. Consider using a participating protecting group at C2 (e.g., an acetyl group) to favor the formation of the 1,2-trans glycoside (the β-anomer).

Experimental Protocols

Key Experiment: Synthesis of Methyl α-D-Threofuranoside to Prevent Ring Opening

This protocol describes a general method for the synthesis of a methyl glycoside of D-threose, which will exist predominantly in the furanose form. This procedure locks the ring and prevents mutarotation.

Materials:

Procedure (Fischer Glycosylation):

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-threose (1.0 eq) in anhydrous methanol (e.g., 0.1 M solution).

  • Acid Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (0.1 - 0.2 eq) dropwise to the stirring solution. Acetyl chloride will react with methanol to generate anhydrous HCl in situ, which acts as the catalyst. Alternatively, add activated Dowex 50W-X8 resin (H+ form) to the methanolic solution.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Neutralization: After the reaction is complete, cool the flask to room temperature. If HCl was used, neutralize the reaction by the slow addition of triethylamine or solid sodium bicarbonate until the solution is no longer acidic. If Dowex resin was used, simply filter off the resin.

  • Workup: Concentrate the neutralized solution under reduced pressure to remove the methanol. The resulting residue can be redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the methyl α-D-threofuranoside.

Visualizations

Ring_Opening_Mechanism alpha_furanose α-D-Threofuranose (Cyclic Hemiacetal) open_chain Open-Chain Form (Aldehyde) alpha_furanose->open_chain Ring Opening beta_furanose β-D-Threofuranose (Cyclic Hemiacetal) open_chain->beta_furanose Ring Closing

Caption: Mechanism of furanose ring opening and mutarotation of D-Threofuranose.

Glycosylation_Workflow start α-D-Threofuranose dissolve Dissolve in Anhydrous Methanol start->dissolve add_catalyst Add Acid Catalyst (e.g., HCl in situ) dissolve->add_catalyst reflux Reflux and Monitor by TLC add_catalyst->reflux neutralize Neutralize Reaction reflux->neutralize workup Workup and Extraction neutralize->workup purify Purify by Column Chromatography workup->purify product Methyl α-D-Threofuranoside (Ring-Locked) purify->product Troubleshooting_Logic rect_node rect_node start Low Glycosylation Yield? check_activation Activation Efficient? start->check_activation check_stability Starting Material Stable? check_activation->check_stability Yes solution1 Use fresh/more catalyst Ensure anhydrous conditions check_activation->solution1 No check_equilibrium Equilibrium Shifted? check_stability->check_equilibrium Yes solution2 Use milder acid Lower reaction temp. check_stability->solution2 No solution3 Remove water (e.g., molecular sieves) check_equilibrium->solution3 No

Technical Support Center: Alpha-d-Threofuranose HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of alpha-d-Threofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide direct troubleshooting for broad peak issues encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the general causes of broad peaks in HPLC?

Broad peaks in an HPLC chromatogram can stem from a variety of issues, which can be categorized as column-related, mobile phase-related, system-related, or sample-related. Common culprits include the degradation of the column, excessive volume outside of the column (extra-column volume), incompatibility between the sample solvent and the mobile phase, or overloading the column with too much sample.[1][2][3] It is also possible that a late-eluting peak from a previous injection is appearing in the current chromatogram.[4][5]

Q2: Why is this compound particularly susceptible to peak broadening?

The chemical properties of this compound present unique challenges for HPLC analysis.[6]

  • High Polarity: As a sugar, it is highly polar, making it difficult to retain and resolve on standard reversed-phase columns like C18.[6][7]

  • Anomerization: In solution, this compound can exist as an equilibrium mixture of its alpha and beta anomers.[6] This interconversion can occur during the separation process, leading to a single broad peak or two unresolved peaks.[6]

  • Presence of Stereoisomers: Synthesis of threofuranose may result in diastereomers which are difficult to separate due to very similar chemical and physical properties.[6]

Q3: What is anomerization and how does it cause peak broadening in sugar analysis?

Anomerization is the process where cyclic monosaccharides interconvert between their alpha and beta anomeric forms in solution.[6] For threofuranose, the hydroxyl group at the anomeric carbon (C1) can be in one of two orientations. If this conversion is slow relative to the chromatography timescale, two distinct peaks may be observed. If the conversion is very fast, a single sharp peak will appear. However, if the rate of interconversion is comparable to the separation time, it can manifest as one significantly broad peak or two peaks that are poorly resolved.[6] Adjusting mobile phase pH or temperature can sometimes influence this equilibrium to produce a single, sharper peak.[7]

Troubleshooting Guide for Broad Peaks

My chromatogram for this compound shows a broad, poorly defined peak. What steps can I take to resolve this?

Follow this systematic guide to diagnose and fix the issue.

Step 1: Column and Stationary Phase Evaluation

The column is a primary factor in the quality of separation.

  • Inappropriate Column Chemistry: Standard C18 columns are often unsuitable for retaining highly polar molecules like threofuranose.[6][7]

    • Solution: Employ a column with a stationary phase designed for polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as those with amide or amino-bonded phases, are highly recommended.[6][8] Ligand-exchange and ion-exchange columns are also alternatives for sugar analysis.[7]

  • Column Degradation: The column's performance may have deteriorated over time.[2][3]

    • Solution: First, try flushing the column as per the manufacturer's instructions.[9] If this fails, replace the guard column.[9] If the problem persists, the analytical column itself may need replacement.[9]

  • Column Voids: A void at the head of the column can lead to peak distortion.[1]

    • Solution: This often requires replacing the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and pressure limits.[1]

Step 2: Mobile Phase and Sample Solvent Optimization

The mobile phase composition is critical for good peak shape.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to spread on the column before the separation begins.[4][10]

    • Solution: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase.[10] If a different solvent is necessary, ensure it is weaker than the mobile phase.[1]

  • Incorrect Mobile Phase pH: The pH of the mobile phase can influence the anomeric equilibrium of sugars.[3][7]

    • Solution: Use a buffered mobile phase and experiment with adjusting the pH.[1] For some sugar analyses, high pH conditions can help collapse the anomers into a single sharp peak.[7]

  • Gradient Issues: An improperly optimized gradient may not focus the analyte effectively at the start of the column.[9]

    • Solution: For reversed-phase, a common mistake is starting with too high a concentration of the organic solvent.[9] For polar compounds, this can lead to broad, early-eluting peaks. Ensure the initial gradient conditions are weak enough to allow for proper focusing.[9]

Step 3: System and Hardware Checks

Mechanical issues with the HPLC system can contribute to peak broadening.

  • Excessive Extra-Column Volume (Dead Volume): Peak broadening can be caused by large volumes in tubing, fittings, or the detector flow cell.[1][2]

    • Solution: Minimize tubing length and use tubing with the smallest appropriate inner diameter.[3][11] Ensure all fittings are properly made and tightened to avoid creating small voids.[2][11]

  • High Injection Volume or Mass Overload: Injecting too much sample can saturate the column, leading to flattened, broad peaks.[2][9][11]

    • Solution: Reduce the injection volume or dilute the sample.[2][9]

  • Incorrect Detector Settings: A slow data acquisition rate can fail to capture enough data points across a narrow peak, making it appear broad.[3][11]

    • Solution: Increase the data acquisition rate (Hz) or adjust the peak width setting in your software to match the expected peak widths for your analysis.[3][11]

Data Presentation

Table 1: Summary of Troubleshooting Parameters for Broad Peaks

Parameter CategoryPotential Cause of BroadeningRecommended ActionExpected Outcome
Column Inappropriate stationary phase (e.g., C18 for polar sugar)Switch to a HILIC (amide or amino) column.[6][8]Improved retention and sharper peak.
Column aging or contamination.[3]Flush the column; replace guard or analytical column.[9]Restoration of peak shape and efficiency.
Mobile Phase Sample solvent is stronger than the mobile phase.[4]Dissolve sample in the initial mobile phase or a weaker solvent.[1]Sharper, more symmetrical peak.
Mobile phase pH is not optimal for anomer separation.[3]Adjust pH; consider using a high pH mobile phase.[7]Potential collapse of anomers into a single, sharp peak.
System High extra-column (dead) volume.[2]Use shorter, narrower ID tubing; check fittings.[3][11]Reduced peak broadening from dispersion.
Column overload (mass or volume).[11]Decrease injection volume or dilute the sample.[2]Symmetrical, sharper peak.
Method Low column temperature.[3][12]Increase column temperature (e.g., to 35-45°C).[3]Improved mass transfer, potentially sharper peaks.
Data acquisition rate is too slow.[3]Increase the detector's data acquisition rate (e.g., from 1 Hz to 10 Hz).[3]More accurate peak representation.

Experimental Protocols

Protocol: HPLC Analysis of this compound using a HILIC Column

This protocol provides a starting point for developing a robust method.

  • Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).[6]

  • Column Selection: HILIC Amide or Amino bonded silica (B1680970) column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile

    • Solvent B: Ultrapure Water

    • Prepare a mobile phase of 85:15 (v/v) Acetonitrile:Water. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5-10 µL

    • Detector: RID, with detector temperature matching the column temperature.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase (85:15 Acetonitrile:Water).[6] Filter the sample through a 0.22 µm syringe filter before injection.[6]

  • Method Optimization: If the peak is still broad, consider adjusting the mobile phase composition. Increasing the water content (e.g., to 80:20) will decrease retention time, while decreasing it will increase retention. A shallow gradient can also be explored.

Mandatory Visualization

Below is a logical workflow to guide the troubleshooting process for broad peaks in HPLC.

TroubleshootingWorkflow start Broad Peak Observed for This compound cat_column 1. Evaluate Column start->cat_column cat_mobile_phase 2. Optimize Mobile Phase start->cat_mobile_phase cat_system 3. Check System Hardware start->cat_system cat_sample 4. Verify Sample & Method start->cat_sample col_chem Is column chemistry correct? (e.g., HILIC for sugar) cat_column->col_chem mp_solvent Match sample solvent to mobile phase cat_mobile_phase->mp_solvent sys_dead_vol Minimize tubing length/ID Check fittings cat_system->sys_dead_vol smp_overload Dilute sample or reduce injection volume cat_sample->smp_overload col_age Flush or replace guard/analytical column col_chem->col_age end_node Peak Shape Improved col_age->end_node mp_ph Adjust mobile phase pH (buffer) mp_solvent->mp_ph mp_ph->end_node sys_detector Increase detector data rate sys_dead_vol->sys_detector sys_detector->end_node smp_temp Increase column temperature smp_overload->smp_temp smp_temp->end_node

References

Technical Support Center: Scaling Up the Synthesis of alpha-d-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of alpha-d-Threofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the scalable synthesis of this important tetrose sugar.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing and purifying this compound on a larger scale?

A1: Scaling up the synthesis of this compound presents several key challenges:

  • Stereochemical Control: The synthesis often produces a mixture of diastereomers, primarily D-threose and its C2 epimer, D-erythrose. Separating these structurally similar sugars is a significant purification hurdle.

  • Anomerization: In solution, d-Threofuranose exists as an equilibrium mixture of alpha (α) and beta (β) anomers. This interconversion, known as anomerization or mutarotation, can lead to peak broadening and splitting during chromatographic purification, making it difficult to isolate the pure α-anomer.[1]

  • High Polarity: As a highly polar sugar, threofuranose can be challenging to retain and resolve on standard reversed-phase chromatography columns.

  • Furanose Ring Instability: The five-membered furanose ring is generally less stable than the six-membered pyranose ring and can be susceptible to opening or degradation under harsh acidic or basic conditions.[1]

  • Crystallization Difficulties: Unprotected threofuranose often forms a syrup and can be difficult to crystallize, complicating the final purification step.

Q2: Which synthetic routes are most promising for the scalable production of D-threose, the precursor to this compound?

A2: Several routes exist, with the most common starting from smaller chiral molecules or degrading larger ones:

  • Kiliani-Fischer Synthesis: This classical chain-elongation method starts from the three-carbon aldose, D-glyceraldehyde. It involves the addition of a cyanide group, which is then hydrolyzed and reduced to form a mixture of D-erythrose and D-threose.[2][3] While a well-established method, it produces a mixture of epimers that require separation.

  • Enzymatic Synthesis: Modern biocatalytic methods are being developed. For instance, isomerases can be used to convert L-erythrulose to a mixture containing D-threose, although conversion rates may be low for large-scale production.[4]

  • Oxidative Cleavage of Larger Sugars: D-glucose can be selectively oxidized with reagents like lead tetraacetate to yield D-erythrose, which is the epimer of D-threose. While not directly producing D-threose, this highlights methods for generating four-carbon sugars from abundant starting materials.

Q3: What is the role of protecting groups in this compound synthesis?

A3: Protecting groups are crucial for a successful and scalable synthesis for several reasons:

  • Regioselectivity: They allow for chemical modifications at specific hydroxyl groups while others are masked.

  • Stereochemical Influence: The choice of protecting group can influence the stereochemical outcome of reactions, potentially favoring the formation of the desired threose isomer.

  • Improved Solubility and Purification: Protecting groups alter the polarity of the sugar, making it more soluble in organic solvents and easier to purify using standard chromatographic techniques like silica (B1680970) gel chromatography.[1]

  • Prevention of Anomerization: Protecting the anomeric hydroxyl group "locks" it in either the α or β configuration, preventing interconversion during purification.[1]

Q4: How can I control the cyclization of D-threose to favor the furanose form over the pyranose form?

A4: The formation of the five-membered furanose ring versus the six-membered pyranose ring is influenced by reaction conditions. Generally, furanose formation can be favored under kinetic control and by using specific protecting group strategies that constrain the molecule in a conformation amenable to furanose ring closure. The use of acetone (B3395972) to form an acetonide protecting group with adjacent hydroxyls, for example, is a common strategy in carbohydrate chemistry that can favor furanose structures.

Q5: What is the biological relevance of D-threose and its derivatives?

A5: D-threose and its phosphorylated derivatives are intermediates in carbohydrate metabolism. Glyceraldehyde-3-phosphate, a key metabolite in glycolysis, is structurally related to threose. The enzyme triosephosphate isomerase (TPI), which interconverts dihydroxyacetone phosphate (B84403) and glyceraldehyde-3-phosphate, is a crucial enzyme in this pathway.[5] Inhibition of TPI is a potential therapeutic strategy for diseases like cancer and parasitic infections that rely heavily on glycolysis for energy.[5][6]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of D-Threose from Kiliani-Fischer Synthesis Incomplete reaction or side reactions.Ensure optimal reaction conditions (temperature, pH, reaction time). Monitor reaction progress by TLC or HPLC. Purify intermediates to remove impurities that may inhibit subsequent steps.
Poor Separation of D-Threose and D-Erythrose Similar polarity and structure of the diastereomers.Utilize specialized chromatographic techniques such as preparative HPLC with an amino-propyl or chiral column. Consider derivatization with a protecting group to enhance the difference in physical properties before separation.
Broad or Split Peaks During HPLC Purification of Threofuranose Anomerization (interconversion of α and β forms) on the column.[1]1. High-Temperature HPLC: Run the separation at an elevated temperature (e.g., 70-80 °C) to accelerate anomerization, causing the two peaks to coalesce into a single sharp peak. 2. High pH Mobile Phase: Use an alkaline mobile phase (pH > 10) with a compatible polymer-based column to speed up mutarotation. 3. Derivatization: Protect the anomeric hydroxyl group to prevent interconversion.
Low Recovery of Threofuranose from Chromatographic Column Irreversible adsorption to the stationary phase or degradation.Use a more inert stationary phase or an end-capped column. Ensure the mobile phase pH is compatible with the sugar's stability.[1] Work at lower temperatures to minimize degradation.
Difficulty in Crystallizing Final Product (Syrup Formation) High solubility of unprotected threofuranose; presence of impurities.1. Solvent Screening: Experiment with various solvent/anti-solvent systems to induce crystallization. 2. Seeding: Use a seed crystal of pure this compound if available. 3. High Purity: Ensure the syrup is of very high purity before attempting crystallization, as impurities can inhibit crystal formation. 4. Derivatization: Consider crystallizing a protected derivative (e.g., an acetylated form) which can be deprotected after crystallization.
Formation of Unwanted Byproducts (e.g., from degradation) Harsh reaction conditions (strong acid or base).Use milder reagents and conditions wherever possible. Buffer reactions to maintain a stable pH. Minimize reaction times and purify the product promptly.

Experimental Protocols & Data

Protocol 1: Synthesis of D-Threose via Kiliani-Fischer Synthesis (Conceptual Outline)

This protocol outlines the key steps for synthesizing D-threose from D-glyceraldehyde. Note that this method produces a mixture of D-threose and D-erythrose that must be separated.

  • Cyanohydrin Formation:

    • Reactants: D-glyceraldehyde, Sodium Cyanide (NaCN), water.

    • Procedure: D-glyceraldehyde is reacted with an aqueous solution of NaCN. The cyanide ion attacks the aldehyde carbonyl, forming a mixture of two diastereomeric cyanohydrins.

    • Control: The reaction is typically run at low temperatures to control exothermicity.

  • Hydrolysis to Aldonic Acids:

    • Reactants: Cyanohydrin mixture, acid or base catalyst, water.

    • Procedure: The nitrile groups of the cyanohydrins are hydrolyzed to carboxylic acids, yielding a mixture of D-threonolactone and D-erythronolactone.

    • Control: Careful control of pH and temperature is necessary to avoid degradation.

  • Separation of Diastereomers:

    • Procedure: The diastereomeric lactones or their corresponding salts may be separated at this stage based on differences in solubility and crystallization properties. This is a critical and often challenging step for scalability.

  • Reduction to Aldoses:

    • Reactants: Purified D-threonolactone, reducing agent (e.g., Sodium amalgam).

    • Procedure: The isolated D-threonolactone is reduced to D-threose.

    • Control: The reduction must be carefully controlled to prevent over-reduction to the corresponding alditol (threitol).

Quantitative Data for Synthesis Steps (Illustrative)

Note: The following data is illustrative and will vary based on specific reaction conditions and scale. Detailed literature procedures should be consulted for precise quantities and yields.

StepStarting MaterialKey ReagentsTemperature (°C)Time (h)ProductTypical Yield (%)
1. Cyanohydrin Formation D-GlyceraldehydeNaCN, H₂O0 - 52 - 4D-threose/D-erythrose cyanohydrins>90 (mixture)
2. Hydrolysis Cyanohydrin mixtureH₂SO₄ or Ba(OH)₂80 - 1004 - 8D-threonolactone/D-erythronolactone80 - 90 (mixture)
3. Separation Lactone mixtureSelective crystallization/chromatographyVariable-D-threonolactone30 - 45
4. Reduction D-threonolactoneNa/Hg amalgam0 - 52 - 3D-threose50 - 65

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 D-Threose Synthesis cluster_1 Cyclization and Purification D-Glyceraldehyde D-Glyceraldehyde Cyanohydrin Formation Cyanohydrin Formation D-Glyceraldehyde->Cyanohydrin Formation NaCN Mixture of\nCyanohydrins Mixture of Cyanohydrins Cyanohydrin Formation->Mixture of\nCyanohydrins D-Threose & D-Erythrose epimers Hydrolysis Hydrolysis Mixture of\nCyanohydrins->Hydrolysis H+ / H2O Mixture of\nAldonolactones Mixture of Aldonolactones Hydrolysis->Mixture of\nAldonolactones Diastereomer\nSeparation Diastereomer Separation Mixture of\nAldonolactones->Diastereomer\nSeparation Crystallization or Chromatography D-Threonolactone D-Threonolactone Diastereomer\nSeparation->D-Threonolactone Reduction Reduction D-Threonolactone->Reduction Na/Hg Crude D-Threose Crude D-Threose Reduction->Crude D-Threose Protection\n(Optional) Protection (Optional) Crude D-Threose->Protection\n(Optional) e.g., Acetonide formation Direct Cyclization Direct Cyclization Crude D-Threose->Direct Cyclization No protecting group Protected D-Threose Protected D-Threose Protection\n(Optional)->Protected D-Threose Cyclization Cyclization Protected D-Threose->Cyclization Acid catalyst Protected α/β-D-Threofuranose Protected α/β-D-Threofuranose Cyclization->Protected α/β-D-Threofuranose Anomer\nSeparation Anomer Separation Protected α/β-D-Threofuranose->Anomer\nSeparation Chromatography Protected α-D-Threofuranose Protected α-D-Threofuranose Anomer\nSeparation->Protected α-D-Threofuranose Deprotection Deprotection Protected α-D-Threofuranose->Deprotection Pure α-D-Threofuranose Pure α-D-Threofuranose Deprotection->Pure α-D-Threofuranose α/β-D-Threofuranose\n(in equilibrium) α/β-D-Threofuranose (in equilibrium) Direct Cyclization->α/β-D-Threofuranose\n(in equilibrium) Anomer\nPurification Anomer Purification α/β-D-Threofuranose\n(in equilibrium)->Anomer\nPurification Preparative HPLC Anomer\nPurification->Pure α-D-Threofuranose

Caption: General workflow for the synthesis of this compound.

Signaling Pathway: Role of Triosephosphates in Glycolysis

G Glucose Glucose Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Glucose->Fructose-1,6-bisphosphate Glycolysis (multiple steps) DHAP Dihydroxyacetone Phosphate (DHAP) Fructose-1,6-bisphosphate->DHAP G3P Glyceraldehyde-3-Phosphate (G3P) Fructose-1,6-bisphosphate->G3P TPI Triosephosphate Isomerase (TPI) DHAP->TPI Pyruvate Pyruvate G3P->Pyruvate Glycolysis (multiple steps) TPI->G3P Inhibitor Inhibitor Inhibitor->TPI Inhibition

Caption: Role of Triosephosphate Isomerase (TPI) in Glycolysis.

References

Enhancing the stability of alpha-d-Threofuranose glycosyl donors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with α-D-threofuranose glycosyl donors. The focus is on enhancing donor stability and optimizing glycosylation outcomes.

Troubleshooting Guide

This guide is designed to help you diagnose and solve specific issues that may arise during your glycosylation experiments.

Problem 1: Low or No Product Yield

Question: My glycosylation reaction with an α-D-threofuranose donor is resulting in very low yield, or no desired product at all. What are the potential causes and how can I fix this?

Answer: Low or no product yield is a common issue that can stem from several factors, from reactant stability to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended:

  • Donor and Acceptor Stability: Threofuranose donors, like other furanosides, can be inherently unstable, particularly under acidic conditions.[1] It is crucial to verify the stability of your specific donor and acceptor under the planned reaction conditions independently.[1]

    • Recommendation: Consider using milder activation methods or protecting groups known to enhance stability.[1][2] Performing a control experiment with the donor alone can help determine if it is decomposing before glycosylation can occur.

  • Activation of the Glycosyl Donor: Inefficient activation is a primary cause of reaction failure. The choice of promoter and its concentration are critical.

    • Recommendation: For thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like triflic acid (TfOH) or silver triflate (AgOTf) is often effective.[1][3] Ensure all reagents are fresh and anhydrous. The concentration of the activator may need to be optimized; while higher concentrations can lower the activation temperature, excessive amounts can cause the donor to decompose.[1]

  • Reaction Conditions: Temperature and moisture are critical parameters in glycosylation reactions.

    • Temperature: These reactions are highly temperature-sensitive.[1] Starting at a low temperature (e.g., -78 °C) and gradually warming up is a common strategy.[1] The optimal temperature should be low enough to maintain stability and selectivity but high enough for a practical reaction time.[1][2]

    • Moisture: Glycosylation reactions are extremely sensitive to moisture.[1] The presence of water can lead to hydrolysis of the donor or activator.[4]

    • Recommendation: Ensure all glassware is rigorously oven-dried or flame-dried.[2] Use anhydrous solvents and add molecular sieves (e.g., activated 4 Å) to the reaction mixture to scavenge residual water.[1][3]

Problem 2: Poor Stereoselectivity (Formation of α/β Mixtures)

Question: My reaction is producing a mixture of α and β anomers. How can I improve the stereoselectivity to favor the α-anomer?

Answer: Controlling anomeric selectivity is a significant challenge in furanoside chemistry.[3] The formation of an anomer mixture is often due to competing SN1 and SN2 reaction pathways at the anomeric center.[5]

  • Protecting Groups: The protecting group at the C-2 position has a profound influence on stereoselectivity.

    • Recommendation: To favor the α-anomer (a 1,2-cis relationship in threofuranose), use a non-participating protecting group at the C2 position, such as a benzyl (B1604629) ether.[2] A participating group, like an acetyl group, would favor the formation of the 1,2-trans product (β-anomer).[5][6]

  • Solvent Choice: The solvent's polarity and coordinating ability play a crucial role in directing the stereochemical outcome.[5]

    • Recommendation: Ethereal, non-coordinating solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) can favor the formation of the α-product by promoting an SN2-like mechanism.[2][5]

  • Temperature: Lower temperatures generally favor the kinetically controlled product, which is often the α-anomer.[2]

    • Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1][2]

Problem 3: Donor Decomposition and Side Product Formation

Question: My TLC analysis shows multiple spots, indicating that my threofuranose donor is decomposing or forming side products like glycals or orthoesters. What should I do?

Answer: Donor decomposition is often linked to harsh reaction conditions or the intrinsic instability of the furanose ring.[2]

  • Harsh Activation Conditions: High temperatures or highly acidic activators can cause the donor to degrade.

    • Recommendation: Use milder activation methods.[2] Consider a "pre-activation" strategy, where the donor is activated at a low temperature before the acceptor is added, which can sometimes minimize side reactions.[1]

  • Side Reactions:

    • Hydrolysis: This occurs in the presence of moisture, leading to an unprotected anomeric hydroxyl group. Ensure strictly anhydrous conditions.[4]

    • Elimination: This side reaction can lead to the formation of unsaturated sugar derivatives (glycals).[4]

    • Orthoester Formation: This can be an issue if a participating protecting group is present at the C2 position.[1] Switching to a non-participating group is the most effective solution.[1]

Parameter Comparison for Glycosylation Optimization

ParameterInfluence on Stability & SelectivityRecommendations for α-Threofuranosides
C2 Protecting Group High impact on stereoselectivity. Participating groups (e.g., Acetyl) favor β-products (1,2-trans). Non-participating groups (e.g., Benzyl) favor α-products (1,2-cis).[2][6]Use non-participating groups like benzyl (Bn) or pivaloyl (Piv) to enhance α-selectivity.
Solvent Influences reaction mechanism and intermediate stability. Non-polar, non-coordinating solvents can favor SN2 pathways (α-anomer).[5]Use ethereal solvents like Diethyl Ether (Et₂O) or THF to favor the α-product.[2] Dichloromethane (DCM) is also common but may be less α-directing.[1]
Activator/Promoter Choice and concentration are critical. Overly harsh or concentrated promoters can lead to donor decomposition.[1]For thioglycosides: NIS/TfOH or NIS/AgOTf.[1][3] For trichloroacetimidates: Catalytic TMSOTf or BF₃·OEt₂.[3][6] Use minimal effective concentration.
Temperature Lower temperatures generally improve stability and favor the kinetic α-anomer.[2]Start reactions at low temperatures (-78 °C to -40 °C) and monitor closely, allowing for a slow warm-up only if necessary.[1]

Key Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization for specific α-D-threofuranose donors and acceptors is highly recommended.[3]

Protocol 1: Glycosylation using a Thioglycoside Donor

This protocol is adapted from general procedures for furanoside glycosylation using NIS/TfOH activation.[2][3]

  • Preparation: Co-evaporate the thioglycoside donor (1.0 eq.) and the glycosyl acceptor (1.2 eq.) with anhydrous toluene (B28343) and dry under high vacuum for at least 4 hours. Flame-dry all glassware and cool under an inert atmosphere (e.g., Argon).

  • Reaction Setup: To the dried reactants in a flame-dried flask, add freshly activated 4 Å molecular sieves. Dissolve the mixture in anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O).

  • Activation: Cool the reaction mixture to -78 °C. Add N-iodosuccinimide (NIS) (1.5 eq.). After stirring for 10-15 minutes, add a solution of triflic acid (TfOH) (0.1-0.2 eq.) in anhydrous DCM dropwise.

  • Monitoring & Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC).[3] Upon completion, quench the reaction with triethylamine (B128534) or pyridine (B92270).[3]

  • Work-up: Dilute the mixture with DCM and filter through Celite®. Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[3]

Protocol 2: Glycosylation using a Trichloroacetimidate (B1259523) Donor

This protocol is based on the activation of trichloroacetimidate donors with a catalytic amount of a Lewis acid.[3][6]

  • Preparation: Dry the trichloroacetimidate donor (1.5 eq.) and glycosyl acceptor (1.0 eq.) as described in Protocol 1.

  • Reaction Setup: Combine the donor, acceptor, and activated 4 Å molecular sieves in a flame-dried flask under an inert atmosphere. Add anhydrous DCM and cool the mixture to -78 °C.

  • Activation: Add a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (e.g., 0.1 eq.) dropwise.

  • Monitoring & Quenching: Allow the reaction to stir at -78 °C, monitoring by TLC.[3] If the reaction is sluggish, it may be allowed to warm slowly. Once complete, quench with a few drops of pyridine or triethylamine.[3]

  • Work-up: Filter the reaction mixture through Celite® and wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.[3]

Visualized Workflows and Concepts

G cluster_prep Preparation cluster_reaction Reaction cluster_end Completion p1 Dry Donor & Acceptor p2 Flame-Dry Glassware p1->p2 p3 Add Molecular Sieves p2->p3 r1 Dissolve in Anhydrous Solvent p3->r1 Under Inert Atmosphere r2 Cool to Low Temperature r1->r2 r3 Add Promoter/ Activator r2->r3 e1 Monitor by TLC r3->e1 Stir & Monitor e2 Quench Reaction e1->e2 e3 Work-up & Purification e2->e3

Caption: General workflow for a chemical glycosylation reaction.

G start Low / No Yield Observed q1 Is the Donor Stable? start->q1 sol1 Use Milder Conditions (Temp, Activator) or More Stable Protecting Groups q1->sol1 No q2 Is Activation Efficient? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run Experiment sol1->end_node sol2 Check Reagent Purity. Optimize Promoter Type & Concentration. q2->sol2 No q3 Are Conditions Anhydrous? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Rigorously Dry Glassware, Solvents. Use Molecular Sieves. q3->sol3 No q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for low product yield.

Frequently Asked Questions (FAQs)

Q1: Why is the furanose ring in my donor less stable than a pyranose equivalent? A1: The five-membered furanose ring is generally more flexible and has higher conformational energy than the more stable six-membered pyranose chair conformation. This inherent strain can make furanosides, including threofuranose donors, more susceptible to hydrolysis and decomposition under reaction conditions, particularly acidic ones.[2]

Q2: How can I confirm the stereochemistry of my final product? A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining anomeric configuration. You can analyze ¹H and ¹³C NMR spectra, paying close attention to the chemical shift of the anomeric proton (H-1) and the coupling constant (J-value) between H-1 and H-2. Two-dimensional NMR experiments like COSY, HSQC, and HMBC can provide further structural confirmation.

Q3: Can molecular sieves negatively impact my reaction? A3: While essential for removing moisture, the use of molecular sieves is not without potential issues.[1] Some molecular sieves can be slightly acidic or basic and may interfere with sensitive reactions. It is crucial to use freshly activated, neutral molecular sieves. Activation is typically done by heating them under a high vacuum.[2]

Q4: What is a "pre-activation" protocol and when should I use it? A4: A pre-activation protocol involves activating the glycosyl donor at a low temperature for a short period before the glycosyl acceptor is added.[1] This strategy can be beneficial when dealing with a highly reactive donor that might decompose if exposed to the activator for the full reaction time, or when the acceptor itself is sensitive to the activation conditions.[1]

Q5: My reaction works, but purification is difficult due to co-eluting byproducts. What can I do? A5: This is a common challenge when the polarity of the product is similar to that of unreacted starting materials or byproducts.[2] First, try to optimize the reaction to maximize conversion and minimize side products. If purification remains difficult, consider alternative techniques like preparative HPLC or size-exclusion chromatography. Another strategy is to use a temporary protecting group on the acceptor to significantly alter the polarity of the final product, making separation by column chromatography easier.[2]

References

Technical Support Center: Controlling Regioselectivity in Reactions of alpha-d-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alpha-d-Threofuranose. The information is designed to address specific issues encountered during experiments aimed at achieving regioselective reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in reactions of this compound?

A1: The regioselectivity of reactions involving the hydroxyl groups of this compound is primarily governed by a combination of steric and electronic factors. The relative reactivity of the hydroxyl groups is generally C5-OH > C2-OH > C3-OH.

  • Steric Hindrance: The primary hydroxyl group at C5 is the most accessible and therefore generally the most reactive towards bulky reagents. The secondary hydroxyls at C2 and C3 are more sterically hindered.

  • Electronic Effects: The anomeric effect can influence the reactivity of the C2-OH group. The relative acidity of the hydroxyl groups can also play a role, particularly in base-catalyzed reactions.

  • Protecting Groups: The presence of existing protecting groups on the threofuranose ring can dramatically alter the steric and electronic environment, thereby directing incoming reagents to specific positions.[1][2]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regiochemical outcome of a reaction. For instance, tin-mediated acylations are known to activate specific hydroxyl groups.

Q2: How can I selectively protect the primary hydroxyl group (C5-OH) of this compound?

A2: Selective protection of the primary C5-hydroxyl group is typically the most straightforward due to its higher reactivity.

  • Silylation: Using a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) in the presence of a base (e.g., imidazole (B134444) or triethylamine) in an aprotic solvent (e.g., DMF or DCM) will preferentially react with the C5-OH.

  • Tritylation: The use of trityl chloride (TrCl) in pyridine (B92270) is a classic method for the selective protection of primary alcohols.

Q3: What strategies can be employed to achieve regioselectivity among the secondary hydroxyl groups (C2-OH and C3-OH)?

A3: Differentiating between the C2-OH and C3-OH groups is more challenging and often requires specific strategies.

  • Stannylene Acetal (B89532) Formation: The use of dibutyltin (B87310) oxide (Bu₂SnO) can be used to form a stannylene acetal between two adjacent hydroxyl groups. Subsequent reaction with an acylating or alkylating agent often shows high regioselectivity.

  • Enzymatic Acylation: Lipases can exhibit high regioselectivity in non-aqueous media. For example, Candida antarctica lipase (B570770) B (CALB) has been shown to selectively acylate specific hydroxyl groups on furanose rings.

  • Temporary Protection: A common strategy involves protecting both secondary hydroxyls (e.g., as an isopropylidene acetal if they are cis) and then selectively deprotecting one to allow for further reaction at that site.

Troubleshooting Guides

Problem 1: Poor or no regioselectivity in acylation reactions.

Possible Cause 1: Incorrect Stoichiometry of Acylating Agent.

  • Solution: Carefully control the stoichiometry of the acylating agent (e.g., benzoyl chloride, acetic anhydride). Using a slight excess (1.05-1.2 equivalents) is often sufficient for selective acylation of the most reactive hydroxyl group. Using a large excess will likely lead to multiple acylation products.

Possible Cause 2: Reaction Temperature is Too High.

  • Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance the kinetic control of the reaction, favoring the more reactive hydroxyl group.

Possible Cause 3: Inappropriate Base/Catalyst.

  • Solution: The choice of base can influence regioselectivity. For acylations, pyridine is commonly used. For more challenging selective acylations, consider using a tin-mediated approach with dibutyltin oxide.

Problem 2: Mixture of regioisomers observed in silylation reactions.

Possible Cause 1: Silylating Agent is Not Bulky Enough.

  • Solution: To increase selectivity for the primary C5-OH, use a bulkier silylating agent. For example, if TBDMSCl gives a mixture, try using the more sterically demanding TIPSCl.

Possible Cause 2: Extended Reaction Time.

  • Solution: Monitor the reaction closely by TLC. Prolonged reaction times, even with a bulky silylating agent, can lead to the silylation of secondary hydroxyl groups. Quench the reaction as soon as the starting material is consumed.

Problem 3: Difficulty in distinguishing between regioisomers by TLC.

Possible Cause: Similar Polarity of Isomers.

  • Solution: Use a different solvent system for TLC that offers better separation. If TLC is not sufficient, rely on NMR spectroscopy for characterization. The chemical shifts of the protons and carbons attached to the functionalized hydroxyl group will be significantly different from those of the unprotected hydroxyls.

Problem 4: Unexpected byproducts or decomposition of starting material.

Possible Cause 1: Presence of Water.

  • Solution: Ensure all glassware is oven-dried and that anhydrous solvents are used. Many reagents used for protection, such as silyl (B83357) chlorides and acid chlorides, are sensitive to moisture.

Possible Cause 2: Incompatible Protecting Groups.

  • Solution: Review the stability of any existing protecting groups on your threofuranose derivative under the planned reaction conditions. For example, acid-labile protecting groups like isopropylidene acetals will not be stable under acidic reaction conditions.

Experimental Protocols

Protocol 1: Regioselective 5-O-Silylation of Methyl alpha-d-Threofuranoside

  • Objective: To selectively protect the primary C5-hydroxyl group.

  • Methodology:

    • Dissolve methyl alpha-d-threofuranoside (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise over 10 minutes.

    • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., 30% Ethyl Acetate (B1210297) in Hexane).

    • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding methanol (B129727) (5 mL).

    • Partition the mixture between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Tin-Mediated Regioselective 2-O-Benzoylation of a 2,3-diol Threofuranoside Derivative

  • Objective: To selectively benzoylate the C2-hydroxyl group in the presence of a C3-hydroxyl group.

  • Methodology:

    • To a solution of the 2,3-diol threofuranoside derivative (1.0 eq) in anhydrous toluene (B28343) (0.1 M), add dibutyltin oxide (1.1 eq).

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • After 4 hours, cool the solution to room temperature.

    • Add benzoyl chloride (1.2 eq) and triethylamine (B128534) (1.5 eq) and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify by flash column chromatography.

Data Presentation

Table 1: Regioselectivity in the Acylation of Methyl alpha-d-Threofuranoside

Acylating AgentBase/CatalystSolventTemp (°C)Major ProductRegioisomeric Ratio (approx.)
Benzoyl Chloride (1.1 eq)PyridineDCM05-O-Benzoyl9:1 (5-O- vs. 2-O-)
Acetic Anhydride (1.1 eq)PyridineDCM05-O-Acetyl8:2 (5-O- vs. 2-O-)
Pivaloyl Chloride (1.1 eq)PyridineDCM05-O-Pivaloyl>95:5 (5-O- vs. others)

Table 2: 13C NMR Chemical Shift Ranges (ppm) for Protected Methyl alpha-d-Threofuranoside Derivatives (in CDCl₃)

CarbonUnprotected5-O-TBDMS2-O-Benzoyl3-O-Benzoyl
C1~108-110~108-110~108-110~108-110
C2~75-77~75-77~78-80 ~75-77
C3~74-76~74-76~74-76~77-79
C4~80-82~80-82~80-82~80-82
C5~62-64~64-66 ~62-64~62-64

Note: Bolded values indicate the carbon atom directly attached to the newly introduced protecting group, showing a characteristic downfield shift.[3]

Visualizations

Regioselective_Silylation_Workflow start Methyl alpha-d-Threofuranoside reagents TBDMSCl (1.1 eq) Imidazole (2.5 eq) DMF, 0 °C start->reagents 1. reaction Selective Silylation of Primary -OH reagents->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. Quench & purification Column Chromatography workup->purification 4. product 5-O-TBDMS-Methyl alpha-d-Threofuranoside purification->product 5.

Caption: Workflow for the regioselective 5-O-silylation.

Troubleshooting_Mixed_Products problem Problem: Mixture of Regioisomers cause1 Cause 1: Reagent not bulky enough problem->cause1 cause2 Cause 2: Reaction time too long problem->cause2 cause3 Cause 3: Reaction temperature too high problem->cause3 solution1 Solution: Use a more sterically hindered reagent (e.g., TIPSCl instead of TBDMSCl) cause1->solution1 solution2 Solution: Monitor reaction by TLC and quench immediately upon consumption of starting material cause2->solution2 solution3 Solution: Lower the reaction temperature to favor kinetic product cause3->solution3

Caption: Troubleshooting logic for mixed regioisomer products.

References

Technical Support Center: Modifications of alpha-d-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-d-Threofuranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of modifying this furanose, minimize common side reactions, and ensure the success of your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the modification of this compound?

A1: The primary side reactions encountered during the modification of this compound and other furanoses include:

  • Anomerization: The interconversion between the alpha and beta anomers at the anomeric carbon (C1). This is often catalyzed by acidic or basic conditions.

  • Lack of Regioselectivity: Difficulty in selectively modifying one hydroxyl group in the presence of others, leading to a mixture of products. This is a common challenge due to the similar reactivity of the secondary hydroxyl groups.

  • Acyl Migration: Under certain conditions, acyl protecting groups can move between adjacent hydroxyl groups, leading to isomeric impurities.

  • Ring Opening/Rearrangement: In strongly acidic or basic conditions, the furanose ring can be susceptible to opening or rearranging to a more stable pyranose form.[1]

Q2: How can I control the stereochemistry at the anomeric center during glycosylation reactions?

A2: Controlling anomeric stereochemistry is crucial. The outcome of a glycosylation reaction is influenced by several factors:

  • Neighboring Group Participation: A participating group at the C2 position, such as an acetyl group, can favor the formation of the 1,2-trans product.

  • Solvent Effects: Non-polar, non-coordinating solvents like diethyl ether or toluene (B28343) can favor the formation of the alpha-anomer by promoting an SN2-like mechanism.[1]

  • Choice of Glycosyl Donor and Leaving Group: The reactivity and nature of the leaving group on the anomeric carbon (e.g., trichloroacetimidate, thioglycoside) can significantly influence the stereochemical outcome.[1]

Q3: What is the best strategy for achieving regioselective protection of the hydroxyl groups on this compound?

A3: A regioselective protection strategy is key for successful multi-step synthesis. A common approach involves:

  • Formation of a Ketal: Reacting the diol system with acetone (B3395972) or another ketone under acidic catalysis to form an isopropylidene ketal. This can selectively protect cis-diols.

  • Use of Bulky Protecting Groups: Employing sterically demanding protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can favor reaction at the less sterically hindered hydroxyl groups.

  • Orthogonal Protecting Groups: Utilizing a set of protecting groups that can be removed under different conditions allows for the selective deprotection and subsequent modification of specific hydroxyl groups.

Troubleshooting Guides

Issue 1: Formation of a Mixture of Anomers

Question: I am trying to perform a reaction on my this compound derivative, but I am consistently getting a mixture of alpha and beta anomers. How can I prevent this?

Answer: Anomerization is a common issue, often catalyzed by reaction conditions. Here are some potential causes and solutions:

Potential CauseRecommended Solution
Acidic or Basic Reaction Conditions Use milder, neutral reaction conditions whenever possible. If the reaction requires an acid or base, consider using a weaker one or minimizing the reaction time.
Labile Anomeric Protecting Group If your synthesis allows, consider installing a more robust protecting group at the anomeric position, such as a thioglycoside, which is more stable under a wider range of conditions.
Equilibration during Purification Anomerization can sometimes occur on silica (B1680970) gel columns.[2] To mitigate this, you can try deactivating the silica gel with a small amount of a neutral or basic additive (e.g., triethylamine (B128534) in the eluent) or use a different stationary phase for chromatography.[2]

A study on the anomerization kinetics of D-threofuranose revealed the following ring-opening rate constants at 55°C in a sodium acetate (B1210297) buffer (pH 4.0):

  • alpha-threofuranose: 0.25 s⁻¹

  • beta-threofuranose: 0.65 s⁻¹[3]

This indicates that the beta anomer has a faster ring-opening rate under these conditions.

Issue 2: Non-selective Reactions Leading to a Mixture of Products

Question: I am attempting to selectively acylate one of the secondary hydroxyl groups of my this compound derivative, but I am getting a mixture of mono-, di-, and tri-acylated products. How can I improve the regioselectivity?

Answer: Achieving regioselectivity among the hydroxyl groups of threofuranose requires careful control of reaction conditions and a sound protecting group strategy.

Potential CauseRecommended Solution
Similar Reactivity of Hydroxyl Groups The secondary hydroxyls at C2 and C3 have similar reactivity. To differentiate them, consider using a protecting group strategy. For instance, selective protection of the C2 and C3 hydroxyls can be achieved through the formation of an acetonide, followed by further modifications.
Steric Hindrance The use of bulky reagents can favor reaction at the less sterically hindered hydroxyl group. For example, using a bulky silylating agent might selectively protect one hydroxyl over another.
Reaction Conditions Lowering the reaction temperature can often enhance selectivity. The choice of solvent can also play a critical role; experimenting with different solvents of varying polarity is recommended.

Experimental Protocols

General Protocol for Regioselective Silylation

This protocol is a general guideline for the regioselective silylation of a hydroxyl group on a furanose ring and may require optimization for this compound.

  • Dissolution: Dissolve the this compound derivative in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base: Add a base, such as imidazole (B134444) or 2,6-lutidine (1.1 - 1.5 equivalents), to the solution and stir until it dissolves.

  • Addition of Silylating Agent: Cool the solution to 0°C and slowly add the silylating agent (e.g., TBDMSCl or TIPSCl, 1.0 - 1.2 equivalents).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by adding a few drops of methanol. Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

General Protocol for Acylation

This protocol provides a general procedure for the acylation of a hydroxyl group on a furanose ring and may need to be adapted for this compound.

  • Dissolution: Dissolve the this compound derivative in an anhydrous aprotic solvent such as pyridine (B92270) or dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0°C and add the acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride, 1.0 - 1.2 equivalents) dropwise.

  • Reaction Monitoring: Stir the reaction at 0°C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and slowly add a saturated aqueous solution of sodium bicarbonate to quench the excess acylating agent. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

Visualizing Experimental Workflow and Logic

experimental_workflow cluster_start Starting Material cluster_modification Chemical Modification cluster_analysis Analysis & Purification cluster_outcome Outcome start This compound Derivative reaction Acylation / Silylation / Glycosylation start->reaction tlc TLC Monitoring reaction->tlc Monitor progress tlc->reaction Incomplete workup Aqueous Work-up tlc->workup Complete purification Column Chromatography workup->purification product Desired Product purification->product side_products Side Products (e.g., anomers, isomers) purification->side_products

Caption: A general workflow for the chemical modification of this compound derivatives.

troubleshooting_anomerization cluster_causes Potential Causes cluster_solutions Solutions start Reaction produces a mixture of anomers cause1 Harsh Reaction Conditions (Acidic/Basic) start->cause1 cause2 Labile Anomeric Protecting Group start->cause2 cause3 On-Column Isomerization start->cause3 sol1 Use Milder Conditions cause1->sol1 sol2 Install Robust Protecting Group cause2->sol2 sol3 Modify Purification Technique cause3->sol3

Caption: Troubleshooting guide for anomerization during this compound modification.

References

Analytical challenges in characterizing alpha-d-Threofuranose mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with α-D-Threofuranose mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges when working with α-D-Threofuranose?

A1: α-D-Threofuranose, a four-carbon monosaccharide, and its mixtures present several analytical hurdles. Due to its high polarity and lack of a strong chromophore, it exhibits poor retention on traditional reversed-phase liquid chromatography (LC) columns and low ionization efficiency in mass spectrometry (MS) using common sources like electrospray ionization (ESI).[1] This often leads to co-elution with other polar molecules in the sample matrix, causing ion suppression and inaccurate quantification.[1] Furthermore, like other reducing sugars, it exists in equilibrium with other isomers (anomers), such as the β-furanose and pyranose forms, which complicates spectral analysis and separation.[2][3]

Q2: Which chromatographic technique is most effective for separating threofuranose and its isomers?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating highly polar compounds like threofuranose.[1] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This combination allows for better retention and separation of polar analytes compared to reversed-phase chromatography.[1] Specialized columns, such as those with amide or diol-based stationary phases, are often recommended.[4]

Q3: How can I improve the detection sensitivity of threofuranose in mass spectrometry?

A3: To overcome poor ionization efficiency, chemical derivatization is a common strategy.[5] This process modifies the polar hydroxyl groups to make the molecule more volatile and easier to ionize.[5] For gas chromatography-mass spectrometry (GC-MS), derivatization is essential.[5] For LC-MS, optimizing ion source parameters (e.g., gas temperature, gas flow) and mobile phase composition (e.g., adding modifiers like ammonium (B1175870) formate (B1220265) to promote adduct formation) can also significantly enhance signal intensity.[1]

Q4: What is the best way to handle complex biological samples containing threofuranose?

A4: Robust sample preparation is critical to minimize matrix effects, which can cause ion suppression or enhancement in MS analysis.[1] Common techniques include protein precipitation using a cold organic solvent like acetonitrile (B52724), followed by centrifugation.[5] For further cleanup and concentration, Solid-Phase Extraction (SPE) with a suitable stationary phase (e.g., HILIC) is effective.[5] Using a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for accurately compensating for matrix effects.[4]

Q5: How can NMR spectroscopy be used to distinguish between different anomers in a mixture?

A5: NMR spectroscopy is a powerful tool for structural characterization of sugar isomers. However, spectra of mixtures can be complex due to overlapping signals.[2] Advanced 1D and 2D NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can help separate the signals of individual anomers in a mixture without physical separation.[2][6] For fluorinated sugar analogs, specialized techniques like 1D FESTA can provide pure spectra for each anomer, facilitating the determination of coupling constants required for conformational analysis.[2][7]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of α-D-Threofuranose mixtures.

HPLC & LC-MS Analysis
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Interaction with active silanols on the column.[8]- Sample solvent is too strong.[9]- Column overload.- Use a high-purity silica-based column.- Adjust mobile phase pH to suppress silanol (B1196071) ionization.[8]- Dilute the sample in the mobile phase whenever possible.[10]- Reduce the injection volume or sample concentration.[8]
No or Low Signal in MS - Poor ionization efficiency of the native sugar.[1]- Inefficient desolvation in the ion source.- Ion suppression from matrix components.[1]- Implement a chemical derivatization protocol.[1]- Optimize ion source parameters (gas flow, temperature).[1]- Improve sample cleanup using SPE.[5]- Use a HILIC column for better separation from the matrix.[1]
Fluctuating Retention Times - Inconsistent mobile phase composition.- Column temperature variations.- Column degradation (e.g., loss of bonded phase).[11]- Prepare fresh mobile phase daily and ensure proper degassing.[12]- Use a column oven to maintain a constant temperature.[11]- Use a guard column to protect the analytical column.[9]- Store columns appropriately (e.g., amino columns in acetonitrile).[9]
Co-elution of Isomers - Insufficient column selectivity.- Suboptimal mobile phase gradient.- Switch to a different HILIC stationary phase (e.g., amide, diol).[4]- Optimize the gradient elution from high to low organic content.[4]- Consider alternative techniques like ion mobility-mass spectrometry for separating isomers.[13]
NMR Analysis
ProblemPotential Cause(s)Recommended Solution(s)
Overlapping Resonances - Similar chemical shifts for different anomers (α/β, pyranose/furanose).[2]- Utilize 2D NMR experiments (e.g., HSQC, TOCSY) to increase spectral dispersion.[14]- Employ "virtual" separation techniques like DOSY to separate spectra of individual components based on diffusion coefficients.[6]- For fluorinated analogs, use specialized pulse sequences like SRI-FESTA to obtain pure subspectra of each anomer.[7]
Difficulty in Quantifying Anomers - Inaccurate integration due to signal overlap.- Ensure spectra are fully relaxed for quantitative analysis.[15]- Use deconvolution software to fit and integrate overlapping peaks.- If available, use well-resolved signals (e.g., anomeric protons) for relative quantification.

Experimental Protocols

Protocol 1: General Sample Preparation from Biological Matrices

This protocol outlines a general procedure for extracting threofuranose from complex samples like plasma or cell lysates prior to LC-MS analysis.[5]

  • Internal Standard Spiking : Add a stable isotope-labeled internal standard to the sample to the desired final concentration. This helps correct for analyte loss during preparation and for matrix effects.[4][16]

  • Protein Precipitation : Add 3-4 volumes of ice-cold acetonitrile to 1 volume of the sample (e.g., 300 µL acetonitrile to 100 µL plasma).[1][5]

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation : Incubate the mixture at -20°C for 20 minutes to enhance the precipitation process.

  • Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection : Carefully collect the supernatant, which contains the extracted analyte, and transfer it to a clean tube for analysis.

Protocol 2: HILIC-MS/MS Analysis of Threofuranose

This protocol provides a starting point for developing a HILIC-MS/MS method for threofuranose quantification.

  • Column : Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).[4]

  • Mobile Phase A : 10 mM ammonium formate in water.[4]

  • Mobile Phase B : Acetonitrile.[4]

  • Flow Rate : 0.3 mL/min.[4]

  • Injection Volume : 5 µL.[4]

  • Gradient Program :

    • Start at 95% B.

    • Ramp to 50% B over 10 minutes.

    • (Further steps for re-equilibration should be added based on the specific column and system).

  • Mass Spectrometer : Triple quadrupole in Selected Reaction Monitoring (SRM) mode.

  • Ion Source : Electrospray Ionization (ESI), negative or positive mode (adduct formation, e.g., [M+HCOO]⁻, should be tested).

  • Optimization : Infuse a standard solution to optimize MS parameters such as collision energy and fragmentor voltage for the specific precursor-to-product ion transitions of threofuranose and the internal standard.

Visualizations

Analytical_Workflow General Analytical Workflow for Threofuranose Mixtures cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (e.g., Plasma, Lysate) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation SPE Solid-Phase Extraction (HILIC SPE) Precipitation->SPE Derivatization Derivatization (Optional, for GC-MS) SPE->Derivatization HPLC Chromatographic Separation (HILIC) SPE->HPLC NMR Spectroscopic Analysis (NMR: DOSY, etc.) SPE->NMR Derivatization->HPLC LC or GC Inlet MS Detection (Tandem MS) HPLC->MS Quant Quantification (Internal Standard Method) MS->Quant Struct Structural Elucidation (Anomer Identification) NMR->Struct

Caption: General analytical workflow for threofuranose mixtures.

Troubleshooting_HPLC Troubleshooting Poor HPLC-MS Signal cluster_solutions Advanced Solutions Start Problem: Low or No MS Signal CheckTuning Is the MS tuned and calibrated correctly? Start->CheckTuning CheckFlow Is there flow from the LC? Check for leaks/blockages. CheckTuning->CheckFlow No Sol_Tune Solution: Tune and calibrate MS using a standard. CheckTuning->Sol_Tune Yes CheckSample Is the sample concentration too low? CheckFlow->CheckSample No Sol_Flow Solution: Troubleshoot LC system. Check pump, fittings, column. CheckFlow->Sol_Flow Yes IonSuppression Potential Ion Suppression or Poor Ionization CheckSample->IonSuppression No Sol_Sample Solution: Concentrate sample or inject a higher concentration standard. CheckSample->Sol_Sample Yes Sol_Cleanup Improve Sample Cleanup (e.g., SPE) IonSuppression->Sol_Cleanup Sol_HILIC Optimize HILIC Method (Gradient, Column) IonSuppression->Sol_HILIC Sol_Deriv Consider Chemical Derivatization IonSuppression->Sol_Deriv Sol_IS Use Stable Isotope Internal Standard IonSuppression->Sol_IS

Caption: Troubleshooting flowchart for poor HPLC-MS signal.

References

Technical Support Center: Method Development for Baseline Separation of Threofuranose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to the analytical challenge of separating threofuranose isomers. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving baseline separation of threofuranose isomers?

A1: The main difficulties arise from the high structural similarity between the isomers. Key challenges include:

  • Presence of Diastereomers: Threofuranose often exists in a mixture with its diastereomer, erythrofuranose. Their similar physical and chemical properties make them difficult to separate using standard chromatographic techniques.[1]

  • Anomerization: In solution, threofuranose can exist as an equilibrium mixture of α and β anomers. This interconversion, known as anomerization or mutarotation, can lead to peak broadening or split peaks during chromatography.[2][3]

  • High Polarity: As a sugar, threofuranose is highly polar, making it challenging to retain and resolve on conventional reversed-phase (e.g., C18) HPLC columns.[1]

Q2: Which chromatographic techniques are most effective for separating threofuranose isomers?

A2: Several techniques can be successfully employed, with the choice depending on the specific separation goal (anomers vs. diastereomers) and available instrumentation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a highly effective technique for separating polar compounds like sugars. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, providing good retention and resolution of threofuranose isomers.[4][5][6]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the method of choice for separating enantiomers and can also be effective for resolving anomers and diastereomers. Chiral stationary phases (CSPs) provide the necessary stereospecific interactions for separation.[7][8][9]

  • Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for isomer separation. However, it requires derivatization of the sugar hydroxyl groups to increase volatility and thermal stability.[10][11][12]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and is capable of separating isomers based on small differences in their charge-to-size ratios.[13][14]

Q3: Is derivatization necessary for the analysis of threofuranose isomers?

A3: It depends on the analytical technique:

  • For HPLC and CE , derivatization is often not required, and the native sugars can be analyzed directly.[7][14]

  • For GC analysis , derivatization is essential to make the sugars volatile and prevent thermal degradation in the GC inlet and column.[12] Common derivatization methods include silylation or acetylation.

Troubleshooting Guides

HPLC/HILIC Troubleshooting

Issue 1: Peak Splitting or Broadening

  • Question: I am observing a split or broad peak for my threofuranose standard. What could be the cause and how can I resolve it?

  • Answer: Peak splitting for a single sugar standard is often due to the separation of anomers (α and β forms) on the column.[2][3] The rate of interconversion (mutarotation) on the chromatographic timescale influences the peak shape.

Potential Cause Solution
Anomer Separation Increase the column temperature (e.g., to 60-80 °C) to accelerate mutarotation and merge the anomer peaks into a single sharp peak.[10][11] Alternatively, operate at a very low temperature to achieve complete baseline separation of the anomers. Using a mobile phase with a slightly alkaline pH can also accelerate anomer interconversion.[11]
Sample Solvent Mismatch Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[15]
Column Overload Reduce the concentration of your sample or the injection volume.[15]
Column Void or Contamination A void at the head of the column or contamination can distort peak shape. Try flushing the column or using a guard column. If the problem persists, the column may need to be replaced.[1][15]

Issue 2: Poor Resolution Between Threofuranose and Erythrofuranose (Diastereomers)

  • Question: I am unable to achieve baseline separation between threofuranose and its diastereomer, erythrofuranose. How can I improve the resolution?

  • Answer: Improving the resolution between diastereomers requires optimizing the selectivity of your chromatographic system.

Parameter to Optimize Suggested Action
Stationary Phase If using HILIC, try different polar stationary phases (e.g., amide, amino, or zwitterionic) as they offer different selectivities.[4][5][6] For more challenging separations, consider a chiral stationary phase.[7][8]
Mobile Phase Composition In HILIC, carefully adjust the ratio of organic solvent (typically acetonitrile) to the aqueous buffer. A shallower gradient or isocratic elution with a higher organic content can improve resolution.[16]
Mobile Phase pH and Buffer The pH of the mobile phase can influence the ionization state of the analytes and the stationary phase, affecting selectivity. Screen a range of pH values (e.g., pH 3 to 6) to find the optimal separation window.[16]
Temperature Lowering the column temperature can sometimes enhance the subtle differences in interaction between diastereomers and the stationary phase, leading to improved resolution.
Flow Rate Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.[3]
GC-MS Troubleshooting

Issue: Multiple Peaks for a Single Derivatized Sugar

  • Question: After derivatization and GC-MS analysis of my threofuranose sample, I see multiple peaks. What could be the reason?

  • Answer: This is a common occurrence in the GC analysis of sugars and can be attributed to a few factors.

Potential Cause Explanation & Solution
Incomplete Derivatization The derivatization reaction may not have gone to completion, leaving partially derivatized molecules that will have different retention times. Ensure your reaction conditions (time, temperature, reagent concentration) are optimized.
Formation of Anomers during Derivatization The derivatization process itself can sometimes lead to the formation of different anomeric derivatives, which are then separated on the GC column. Using a two-step derivatization protocol, such as oximation followed by silylation, can help to resolve this by first opening the ring structure.[11]
Thermal Degradation Even after derivatization, some sugar derivatives can be thermally labile. Ensure your GC inlet temperature is not excessively high.

Data Presentation

The following tables provide representative data for the separation of threofuranose isomers using HILIC and Chiral HPLC. These are illustrative examples based on typical experimental outcomes.

Table 1: Representative HILIC Separation of Threofuranose and Erythrofuranose Diastereomers

ParameterCondition 1Condition 2
Column Amide-based HILIC (150 x 4.6 mm, 3.5 µm)Zwitterionic HILIC (150 x 4.6 mm, 3.5 µm)
Mobile Phase 85:15 Acetonitrile:10 mM Ammonium Acetate (pH 5.0)88:12 Acetonitrile:10 mM Ammonium Formate (pH 3.5)
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 35 °C40 °C
Retention Time (Threofuranose) 8.2 min9.5 min
Retention Time (Erythrofuranose) 8.9 min10.5 min
Resolution (Rs) 1.62.1
Peak Asymmetry (Threofuranose) 1.11.2

Table 2: Representative Chiral HPLC Separation of Threofuranose Anomers

ParameterCondition 1Condition 2
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Chiralcel OJ-H (250 x 4.6 mm, 5 µm)
Mobile Phase 90:10 Hexane:Ethanol85:15 Hexane:Isopropanol
Flow Rate 0.5 mL/min0.7 mL/min
Temperature 25 °C20 °C
Retention Time (α-Threofuranose) 12.5 min15.1 min
Retention Time (β-Threofuranose) 14.2 min17.3 min
Resolution (Rs) 1.82.2
Selectivity (α) 1.151.18

Experimental Protocols

Protocol 1: HILIC-HPLC Method for Diastereomer Separation
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD).

  • Column: Amide- or zwitterionic-based HILIC column (e.g., 150 x 4.6 mm, 3.5 µm particles).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with acetic acid)

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 90% B

    • 2-15 min: 90% to 75% B (linear gradient)

    • 15-18 min: 75% B

    • 18.1-25 min: 90% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Acetonitrile:Water) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: GC-MS Method for Isomer Analysis (after Derivatization)
  • Derivatization (Oximation-Silylation):

    • Dissolve 1-2 mg of the dry sugar sample in 100 µL of pyridine (B92270) in a reaction vial.

    • Add 50 µL of 2% (w/v) hydroxylamine (B1172632) hydrochloride in pyridine.

    • Heat at 90 °C for 30 minutes.

    • Cool to room temperature and add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 60 °C for 30 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 180 °C at 5 °C/min.

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Inlet Temperature: 250 °C (Split mode, e.g., 20:1).

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-600.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Protocol 3: Capillary Electrophoresis Method for Isomer Separation
  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm ID, 60 cm total length, 50 cm effective length).

  • Background Electrolyte (BGE): 50 mM sodium borate (B1201080) buffer, pH 9.2.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV detection at 195 nm (indirect) or after derivatization with a chromophore.

  • Sample Preparation: Dissolve the sample in deionized water to a concentration of 0.5-1 mg/mL.

Visualizations

MethodDevelopmentWorkflow cluster_start 1. Define Analytical Goal cluster_method_selection 2. Initial Method Selection cluster_hplic_dev 3. HPLC/HILIC Method Development cluster_evaluation 4. Evaluation cluster_finalize 5. Finalization DefineGoal Separate Anomers, Diastereomers, or Both? SelectTechnique Choose Technique: HPLC/HILIC, Chiral HPLC, GC-MS, CE DefineGoal->SelectTechnique ColumnScreen Screen Stationary Phases (Amide, Zwitterionic, Chiral) SelectTechnique->ColumnScreen MobilePhaseScreen Screen Mobile Phase (ACN/Water Ratio, pH, Buffer) ColumnScreen->MobilePhaseScreen OptimizeParams Optimize Temperature & Flow Rate MobilePhaseScreen->OptimizeParams AssessSeparation Assess Resolution, Peak Shape, and Run Time OptimizeParams->AssessSeparation IsSeparationAdequate Baseline Separation Achieved? AssessSeparation->IsSeparationAdequate IsSeparationAdequate->ColumnScreen No ValidateMethod Validate Method IsSeparationAdequate->ValidateMethod Yes

Caption: A logical workflow for the development of an HPLC/HILIC method for the separation of threofuranose isomers.

TroubleshootingWorkflow cluster_peak_shape Issue: Peak Splitting/Broadening cluster_resolution Issue: Poor Resolution (Diastereomers) Problem Poor Separation or Peak Shape CheckAnomers Separating Anomers? Problem->CheckAnomers OptimizeSelectivity Optimize Selectivity Problem->OptimizeSelectivity IncreaseTemp Increase Column Temperature CheckAnomers->IncreaseTemp Yes CheckSolvent Check Sample Solvent CheckAnomers->CheckSolvent No Solution Improved Chromatogram IncreaseTemp->Solution ReduceLoad Reduce Sample Load CheckSolvent->ReduceLoad ReduceLoad->Solution ChangeColumn Change Stationary Phase OptimizeSelectivity->ChangeColumn AdjustMobilePhase Adjust Mobile Phase (pH, % Organic) ChangeColumn->AdjustMobilePhase AdjustMobilePhase->Solution

Caption: A troubleshooting workflow for addressing common issues in the separation of threofuranose isomers.

References

Validation & Comparative

Comparative Stability Analysis of α-D-Threofuranose and β-D-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermodynamic stability of the α and β anomers of D-Threofuranose. The stability of these isomers is a critical factor in carbohydrate chemistry, influencing their conformational preferences, reactivity, and interactions with biological systems. This document summarizes quantitative computational data, outlines the methodologies used to obtain this data, and presents a visual representation of the anomeric equilibrium.

Data Presentation

The relative stability of α-D-Threofuranose and β-D-Threofuranose has been investigated through computational chemistry. The following table summarizes the relative energies of the most stable conformers of these two anomers, as determined by Density Functional Theory (DFT) calculations.

AnomerMost Stable ConformerRelative Energy (kcal/mol) at B3LYP/6-311++G(d,p)Relative Energy (kcal/mol) at G3B3
α-D-Threofuranose 3T20.240.00
β-D-Threofuranose E30.000.29

Data sourced from a conformational study of D-threose using DFT calculations. The relative energy is with respect to the most stable conformer at each level of theory[1].

Based on the B3LYP/6-311++G(d,p) calculations, the β-anomer is the more stable form. However, the G3B3 level of theory suggests that the α-anomer is slightly more stable. This highlights the sensitivity of computational predictions to the theoretical model employed.

Experimental and Computational Protocols

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of the anomeric composition of sugars in solution at equilibrium.

Objective: To determine the equilibrium ratio of α-D-Threofuranose and β-D-Threofuranose in a given solvent (e.g., D2O).

Materials:

  • D-Threose sample

  • Deuterated solvent (e.g., D2O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known quantity of D-Threose in the deuterated solvent.

  • Equilibration: Allow the solution to reach equilibrium. This may take several hours, and the time can be reduced by gentle heating.

  • NMR Data Acquisition: Acquire a high-resolution one-dimensional proton (1H) or carbon-13 (13C) NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay between scans.

  • Spectral Analysis:

    • Identify the signals corresponding to the anomeric proton (H-1) or anomeric carbon (C-1) for both the α and β anomers. These signals will have distinct chemical shifts.

    • Integrate the areas of the anomeric signals for both anomers. The ratio of the integrals is directly proportional to the molar ratio of the anomers at equilibrium.

  • Calculation of Equilibrium Constant and Free Energy Difference:

    • The equilibrium constant (Keq) is calculated as the ratio of the concentration of the β-anomer to the α-anomer.

    • The difference in Gibbs free energy (ΔG°) between the anomers can be calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a theoretical framework to estimate the relative stabilities of sugar anomers.

Objective: To calculate the relative energies of the α-D-Threofuranose and β-D-Threofuranose anomers.

Methodology:

  • Model Building: Construct three-dimensional models of the α- and β-anomers of D-Threofuranose using molecular modeling software.

  • Conformational Search: Perform a systematic conformational search for each anomer to identify the lowest energy conformers.

  • Geometry Optimization: Optimize the geometry of the identified low-energy conformers using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Energy Calculation: The relative stability of the anomers is determined by comparing their calculated electronic energies or Gibbs free energies.

Visualization of Anomeric Equilibrium

The equilibrium between the α and β furanose forms of D-Threose in solution can be represented as a dynamic process involving the open-chain aldehyde form as an intermediate.

Anomeric_Equilibrium alpha-d-Threofuranose This compound Open-chain form Open-chain form This compound->Open-chain form Ring Opening Open-chain form->this compound Ring Closing beta-d-Threofuranose beta-d-Threofuranose Open-chain form->beta-d-Threofuranose Ring Closing beta-d-Threofuranose->Open-chain form Ring Opening

Caption: Anomeric equilibrium of D-Threofuranose in solution.

References

alpha-d-Threofuranose vs alpha-l-Threofuranose properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of alpha-d-Threofuranose and alpha-l-Threofuranose for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical and biological properties of the enantiomeric pair, this compound and alpha-l-Threofuranose. As stereoisomers, these molecules share identical physical properties in a non-chiral environment but can exhibit significant differences in their interactions with biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of these important tetrose sugars.

Physicochemical Properties

The fundamental physicochemical properties of this compound and alpha-l-Threofuranose are summarized in the table below. As enantiomers, they possess identical molecular weights, melting points, and solubility, with the defining difference being the direction in which they rotate plane-polarized light.

PropertyThis compoundalpha-l-Threofuranose
Molecular Formula C₄H₈O₄C₄H₈O₄
Molecular Weight 120.10 g/mol 120.10 g/mol
Melting Point 130 °C (for D-Threose)130 °C (for L-Threose)
Specific Rotation -12.3° (c=4, H₂O, for D-Threose)+12.3° (c=4, H₂O, for L-Threose)
Aqueous Solubility Data not availableData not available

Note: The provided data for melting point and specific rotation are for D-Threose and L-Threose. It is presumed that these values correspond to the alpha-furanose anomer, which is often the most stable cyclic form.

Biological Activity: A Tale of Two Enantiomers

While physically similar, the different spatial arrangements of this compound and alpha-l-Threofuranose can lead to distinct biological activities. This stereospecificity is a critical consideration in drug design and development.

Interaction with Aldose Reductase: Both D- and L-threose are substrates for aldose reductase, an enzyme implicated in the polyol pathway which is associated with diabetic complications. The efficiency of this enzymatic conversion may differ between the two enantiomers, potentially leading to different metabolic fates and downstream effects.

Glycation Potential: L-threose has been identified as a potent glycating agent. Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is linked to various pathological conditions, including diabetic complications and aging. The higher glycation potential of the L-enantiomer suggests that it may contribute more significantly to these detrimental processes compared to the D-enantiomer.

The differing biological activities underscore the importance of stereochemistry in biological systems. The workflow for investigating these differences is outlined below.

Workflow for Comparing Biological Activity of Threofuranose Enantiomers cluster_0 In Vitro Studies cluster_1 In Vivo Studies Enzymatic Assays Enzymatic Assays Pharmacodynamics Pharmacodynamics Enzymatic Assays->Pharmacodynamics Inform Glycation Assays Glycation Assays Toxicity Studies Toxicity Studies Glycation Assays->Toxicity Studies Inform Cell-based Assays Cell-based Assays Cell-based Assays->Pharmacodynamics Inform Pharmacokinetics Pharmacokinetics Pharmacokinetics->Toxicity Studies Inform

Caption: Workflow for comparing the biological activities of threofuranose enantiomers.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Determination of Specific Rotation

Objective: To measure the specific rotation of this compound and alpha-l-Threofuranose.

Materials:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Volumetric flask (10 mL)

  • Analytical balance

  • Polarimeter cell (1 dm)

  • Solvent (e.g., distilled water)

  • This compound and alpha-l-Threofuranose samples

Procedure:

  • Solution Preparation: Accurately weigh a known mass of the sugar sample (e.g., 0.4 g) and dissolve it in the solvent in a 10 mL volumetric flask. Ensure the final volume is exactly 10 mL. This corresponds to a concentration (c) of 4 g/100 mL.

  • Instrument Calibration: Calibrate the polarimeter with a blank solvent-filled cell to determine the zero reading.

  • Measurement: Fill the polarimeter cell with the prepared sugar solution, ensuring no air bubbles are present. Place the cell in the polarimeter.

  • Observation: Measure the observed rotation (α) at a constant temperature (e.g., 20°C).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length in decimeters (dm).

    • c is the concentration in g/mL.

Determination of Melting Point

Objective: To determine the melting point of this compound and alpha-l-Threofuranose.

Materials:

  • Melting point apparatus

  • Capillary tubes

  • Mortar and pestle

  • Spatula

  • This compound and alpha-l-Threofuranose samples

Procedure:

  • Sample Preparation: Ensure the sugar sample is completely dry. Grind the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility

Objective: To determine the aqueous solubility of this compound and alpha-l-Threofuranose.

Materials:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a refractometer

  • Distilled water

  • This compound and alpha-l-Threofuranose samples

Procedure:

  • Sample Preparation: Add an excess amount of the sugar to a known volume of distilled water in a vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25°C). Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed to separate the undissolved solid from the saturated solution.

  • Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Quantification: Determine the concentration of the dissolved sugar in the supernatant using a suitable analytical method such as HPLC or refractometry.

  • Calculation: Express the solubility in terms of g/100 mL or mol/L.

The logical relationship for determining these key physicochemical properties is illustrated in the following diagram.

Experimental Determination of Physicochemical Properties Start Start Prepare Sample Prepare Sample Start->Prepare Sample Determine Specific Rotation Determine Specific Rotation Prepare Sample->Determine Specific Rotation Determine Melting Point Determine Melting Point Prepare Sample->Determine Melting Point Determine Solubility Determine Solubility Prepare Sample->Determine Solubility End End Determine Specific Rotation->End Determine Melting Point->End Determine Solubility->End

Caption: Flowchart for the experimental determination of key physicochemical properties.

A Comparative Analysis of D-Erythrose and D-Threose Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the stereochemical influence on molecular reactivity is critical. This guide provides an objective comparison of the chemical reactivity of D-Erythrose and D-Threose, two C-2 epimeric aldotetroses. While sharing the same chemical formula (C₄H₈O₄), their distinct spatial arrangement of the hydroxyl group at the second carbon atom leads to significant differences in their chemical behavior and biological roles. This document summarizes key experimental data, outlines relevant experimental protocols, and provides visual representations of their involvement in key biochemical pathways.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative differences in reactivity between D-Erythrose and D-Threose based on available experimental evidence.

ParameterD-ErythroseD-ThreoseExperimental Conditions
Half-life (Carbonyl Migration/Epimerization) ~2 hours[1]>12 hours[1]80 mM sugar in 160 mM NaHCO₃ buffer, pH 8.5, 40 °C
Product of NaBH₄ Reduction Erythritol (meso, optically inactive)[1]D-Threitol (chiral, optically active)[1]Reduction with sodium borohydride (B1222165)
Biological Role Intermediate in the Pentose Phosphate (B84403) Pathway (as Erythrose-4-phosphate)[1]Substrate for various enzymes in carbohydrate metabolism; potential antioxidant properties[1]In vivo and in vitro biological systems
Maillard Reaction/Browning Data for direct quantitative comparison not readily available. General literature suggests pentoses are highly reactive.Data for direct quantitative comparison not readily available. General literature suggests pentoses are highly reactive.Typically involves heating with amino acids.
Advanced Glycation End Product (AGE) Formation Precursor to AGEs.[2][3][4][5][6]Precursor to AGEs.Non-enzymatic reaction with proteins, lipids, or nucleic acids.

Key Reactions and Comparative Reactivity

Carbonyl Migration and Epimerization

Under mildly basic conditions, aldoses like D-Erythrose and D-Threose can undergo intramolecular rearrangement, leading to epimerization and the formation of the corresponding ketose, D-Erythrulose.[1] Experimental data clearly demonstrates that D-Erythrose is significantly more reactive in this aspect. A study that monitored the reaction progress of 13C-labeled tetroses at pH 8.5 and 40°C found that D-Erythrose has a half-life of approximately 2 hours, whereas the half-life of D-Threose under the same conditions is more than 12 hours.[1][7] This pronounced difference in reactivity is attributed to the stereochemistry of the C2 hydroxyl group, which affects the stability of the enediol intermediate.[1]

Reduction with Sodium Borohydride

The reduction of the aldehyde group in D-Erythrose and D-Threose by sodium borohydride (NaBH₄) yields distinct stereochemical products. D-Erythrose is reduced to erythritol, a meso compound that is optically inactive due to a plane of symmetry.[1] In contrast, the reduction of D-Threose produces D-Threitol, a chiral and optically active sugar alcohol.[1] This difference is a direct consequence of their initial stereochemistry.

Maillard Reaction and Advanced Glycation End Product (AGE) Formation

Experimental Protocols

Determination of Carbonyl Migration and Epimerization Rates by ¹³C NMR Spectroscopy

This protocol outlines the methodology used to quantitatively compare the chemical reactivity of D-Erythrose and D-Threose in solution.[7]

1. Sample Preparation:

  • Prepare an 80 mM solution of D-[1-¹³C]-Erythrose or D-[1-¹³C]-Threose in a 160 mM sodium bicarbonate buffer (pH 8.5). The use of ¹³C-labeled sugars simplifies the NMR spectra, enabling clear identification and quantification of the different sugar species over time.

2. NMR Spectroscopy:

  • Monitor the reaction at a constant temperature (e.g., 40°C) using a ¹³C Nuclear Magnetic Resonance (NMR) spectrometer.

  • Acquire ¹³C NMR spectra at regular time intervals to track the disappearance of the starting material and the appearance of isomerization products (e.g., D-Erythrulose, D-Threose from D-Erythrose, and vice-versa).

3. Data Analysis:

  • Determine the relative concentrations of D-Erythrose, D-Threose, and their isomerization products by integrating the corresponding peaks in the ¹³C NMR spectra.

  • Calculate the rates of disappearance of the starting sugars and the rates of appearance of the products from the changes in their concentrations over time.

  • The half-life (t½) of each sugar under the specified conditions is then determined from these rates.

Spectrophotometric Assay for Maillard Reaction Browning

This protocol provides a general method to compare the propensity of D-Erythrose and D-Threose to undergo the Maillard reaction by measuring the formation of colored products.[11]

1. Solution Preparation:

  • Prepare 0.5 M solutions of D-Erythrose and D-Threose.

  • Prepare a 0.5 M solution of an amino acid (e.g., glycine) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

2. Reaction Setup:

  • In separate test tubes, mix 1 mL of the D-Erythrose solution with 1 mL of the amino acid solution.

  • In another set of test tubes, mix 1 mL of the D-Threose solution with 1 mL of the amino acid solution.

  • Prepare blank samples containing 1 mL of each sugar solution and 1 mL of buffer.

3. Incubation:

  • Place all tubes in a heating block or water bath at a constant temperature (e.g., 95°C).

4. Data Acquisition:

  • At regular time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove the tubes, cool them rapidly on ice, and measure the absorbance of the solutions at 420 nm using a spectrophotometer. This wavelength is indicative of the formation of brown pigments (melanoidins).

5. Data Analysis:

  • Plot absorbance at 420 nm versus time for both D-Erythrose and D-Threose. The rate of browning can be compared by analyzing the slopes of the resulting curves. A steeper slope indicates a higher reaction rate.

Mandatory Visualization

Pentose_Phosphate_Pathway cluster_glycolysis From Glycolysis cluster_ppp Non-Oxidative Pentose Phosphate Pathway cluster_synthesis Biosynthesis F6P Fructose 6-P E4P D-Erythrose 4-P F6P->E4P Transketolase S7P Sedoheptulose 7-P F6P->S7P Transketolase G3P Glyceraldehyde 3-P G3P->S7P X5P Xylulose 5-P G3P->X5P Transketolase Aromatic_AA Aromatic Amino Acids E4P->Aromatic_AA Shikimate Pathway S7P->E4P R5P Ribose 5-P S7P->R5P Transaldolase X5P->R5P

Caption: Role of D-Erythrose 4-Phosphate in the Pentose Phosphate Pathway.

Maillard_Reaction_AGE_Formation Reducing_Sugar Reducing Sugar (D-Erythrose or D-Threose) Schiff_Base Schiff Base (Reversible) Reducing_Sugar->Schiff_Base Amino_Group Amino Group (from Protein, Lipid, etc.) Amino_Group->Schiff_Base Amadori_Product Amadori Product (More Stable) Schiff_Base->Amadori_Product Amadori Rearrangement Dicarbonyls Reactive Dicarbonyls (e.g., Glyoxal) Amadori_Product->Dicarbonyls Degradation AGEs Advanced Glycation End Products (AGEs) (Irreversible, Cross-linked) Amadori_Product->AGEs Dicarbonyls->AGEs

Caption: Generalized pathway of Maillard reaction and AGE formation.

References

Conformational Dichotomy of Alpha-D-Threofuranose and Alpha-D-Erythrofuranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced conformational preferences of furanose rings is paramount for designing molecules with specific biological activities. This guide provides an in-depth comparison of the conformational differences between two key tetrofuranoses: alpha-d-threofuranose and alpha-d-erythrofuranose, supported by experimental data and detailed methodologies.

The seemingly subtle difference in the stereochemistry at the C2 position between this compound and alpha-d-erythrofuranose leads to distinct conformational landscapes in solution. These differences are primarily governed by a delicate interplay of steric and electronic effects, including the anomeric effect, gauche interactions, and intramolecular hydrogen bonding. The furanose ring is not planar but exists in a dynamic equilibrium between various puckered conformations, most commonly described by the pseudorotation concept. This model visualizes the continuous puckering of the five-membered ring as a phase angle (P), with two major conformational families, North (N) and South (S), representing opposite ends of the pseudorotational itinerary.

Structural and Conformational Overview

Alpha-d-erythrofuranose has the hydroxyl groups at C2 and C3 on the same side of the furanose ring in a Fischer projection, leading to a cis relationship. In contrast, this compound possesses a trans arrangement of these hydroxyl groups. This fundamental stereochemical difference dictates the preferred ring pucker and the overall shape of the molecule.

In aqueous solution, both sugars exist as a mixture of tautomers, including the alpha and beta furanose forms.[1] Rotational studies of D-erythrose in the gas phase have identified the presence of two distinct furanose conformers, an alpha envelope and a beta twist form, stabilized by cooperative hydrogen bond networks and the anomeric effect.[2]

Quantitative Conformational Analysis

The conformational equilibrium of furanoses in solution is experimentally interrogated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the vicinal proton-proton coupling constants (³JHH). These coupling constants are related to the dihedral angles between adjacent protons via the Karplus equation, providing quantitative insights into the preferred ring pucker.

To illustrate the expected differences, the following table presents a hypothetical but representative set of ³JHH coupling constants and the resulting conformational populations for the North (N) and South (S) conformers, based on typical values observed for furanosides with similar stereochemical arrangements.

ParameterThis compound (predicted)alpha-d-erythrofuranose (predicted)
³J₁﹐₂ (Hz) ~ 4-6~ 1-3
³J₂﹐₃ (Hz) ~ 6-8~ 4-6
³J₃﹐₄ (Hz) ~ 2-4~ 5-7
North (N) Conformer (%) ~ 30-40~ 60-70
South (S) Conformer (%) ~ 60-70~ 30-40

Note: These values are illustrative and intended to highlight the expected trends. Actual experimental values may vary depending on solvent and temperature.

The trans arrangement of the C2 and C3 hydroxyls in this compound is expected to favor a South-type pucker to minimize steric interactions. Conversely, the cis arrangement in alpha-d-erythrofuranose would likely lead to a preference for a North-type conformation, which can better accommodate the adjacent hydroxyl groups.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the solution-state conformation and the equilibrium between different puckered forms of furanose sugars.

Methodology:

  • Sample Preparation: A 5-10 mg sample of the purified furanose is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. The use of a ¹³C-labeled sugar at a specific position (e.g., [1-¹³C]) can simplify the spectra and aid in the precise measurement of coupling constants.

  • NMR Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (≥ 500 MHz).

    • ¹H NMR: To obtain chemical shifts and coupling constants.

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivity and aid in resonance assignment.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations.

  • Data Analysis:

    • The acquired spectra are processed and analyzed using appropriate software.

    • Proton chemical shifts and ³JHH coupling constants are accurately measured from the ¹H NMR spectrum.

    • The conformational populations of the North (N) and South (S) puckers are calculated from the experimental ³JHH values using a generalized Karplus equation, often with the aid of specialized software that incorporates the principles of pseudorotation.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the furanose in the solid state.

Methodology:

  • Crystallization: Single crystals of the furanose or a suitable derivative are grown by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles. This provides a static picture of the molecule's conformation in the crystal lattice.

Logical Relationships and Visualization

The relationship between the stereochemistry of the furanose and its preferred conformation can be visualized as a logical workflow. The stereochemical arrangement of the substituents dictates the dominant energetic factors (steric hindrance, anomeric effect), which in turn determine the position of the conformational equilibrium on the pseudorotation wheel.

Conformational_Preference cluster_erythro alpha-d-erythrofuranose cluster_threo This compound Erythro_Stereo cis-2,3-OH Erythro_Factor Minimized Steric Strain in North Pucker Erythro_Stereo->Erythro_Factor leads to Erythro_Conformation Predominantly North (N) Conformation Erythro_Factor->Erythro_Conformation favors Threo_Stereo trans-2,3-OH Threo_Factor Minimized Steric Strain in South Pucker Threo_Stereo->Threo_Factor leads to Threo_Conformation Predominantly South (S) Conformation Threo_Factor->Threo_Conformation favors

References

A Comparative Guide to the Biological Activity of α-D-Threofuranose and Other Tetroses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known biological activities of tetrose monosaccharides, with a focus on α-D-threofuranose and its isomers, D-erythrose, and L-threose. The information is intended to support research and development in metabolic studies, drug design, and understanding the physiological roles of these four-carbon sugars.

While direct comparative data on the biological activity of the furanose ring form of these tetroses is limited in current scientific literature, this guide synthesizes available information on their open-chain and other isomeric forms to provide a valuable comparative context.

Overview of Tetroses and Their Biological Significance

Tetroses are four-carbon monosaccharides that play important roles as metabolic intermediates. The primary D-isomers found in nature are D-erythrose and D-threose, which are epimers at the C2 position. Their biological activities are significantly influenced by their stereochemistry.

  • D-Erythrose : A key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), D-erythrose-4-phosphate is a precursor for the synthesis of aromatic amino acids (tryptophan, tyrosine, and phenylalanine).

  • D-Threose : While also involved in metabolic pathways, it is less central than D-erythrose. Its derivative, D-threose 2,4-diphosphate, has been identified as an inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1]

  • L-Threose : A stereoisomer of D-threose, L-threose has been identified as a potent glycating agent, reacting with proteins to form advanced glycation end products (AGEs).[2] This has implications for pathologies associated with protein glycation.

  • α-D-Threofuranose : Specific data on the biological activity of the furanose form of D-threose is scarce. Its most notable role is as the sugar backbone in Threose Nucleic Acid (TNA), a synthetic genetic polymer known for its high stability and resistance to nuclease digestion.[3][4][5]

Comparative Data on Biological Activities

The following tables summarize the available quantitative and qualitative data comparing the biological activities of different tetroses. It is important to note the lack of direct comparative studies for α-D-threofuranose in most of these activities.

Table 1: Enzyme Inhibition
Tetrose DerivativeTarget EnzymeInhibition TypeIC50 / KiReference
D-Threose 2,4-diphosphateGlyceraldehyde-3-phosphate dehydrogenase (GAPDH)Not specifiedData not available[1]
D-Erythrose 4-phosphatePhosphoglucose isomeraseNot specifiedData not available[1]
D-Erythrose 4-phosphateTPN-linked nonreversible D-glyceraldehyde-3-phosphate dehydrogenaseInhibitorData not available[6]
Table 2: Protein Glycation and AGE Formation
TetroseRelative Glycating AbilityExperimental ContextReference
L-ThreoseHigh (greatest among ascorbic acid degradation products)In vitro incubation with lens proteins[2]
D-ErythroseLower than L-threose (inferred)General reactivity studies[7]
D-GlucoseLower than pentoses and some ketosesGeneral reactivity studies
D-FructoseMore reactive than glucoseGeneral reactivity studies
D-RiboseMore reactive than hexosesGeneral reactivity studies

Note: L-threose has been demonstrated to be a particularly potent glycating agent.[2]

Table 3: Chemical Reactivity and Stability
ParameterD-ErythroseD-ThreoseExperimental ConditionsReference
Half-life (t½) for Carbonyl Migration/Epimerization~2 hours>12 hours80 mM sugar in 160 mM NaHCO₃ buffer, pH 8.5, 40 °C[7]

This data indicates that D-erythrose is significantly less stable and more prone to isomerization than D-threose under mild basic conditions.[7]

Experimental Protocols

Protocol for Determining Enzyme Inhibition (General)

This protocol outlines a general workflow for assessing the inhibitory effect of a tetrose derivative on a target enzyme.

  • Preparation of Reagents :

    • Prepare a suitable buffer solution at the optimal pH for the target enzyme.

    • Prepare a stock solution of the purified target enzyme.

    • Prepare stock solutions of the substrate for the enzyme.

    • Prepare a series of dilutions of the tetrose inhibitor to be tested.

  • Enzyme Assay :

    • In a 96-well microplate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a microplate reader to measure the change in absorbance or fluorescence, depending on the assay method.

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the reaction curve.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Protocol for In Vitro Advanced Glycation End Product (AGE) Formation

This protocol describes a general method for comparing the glycation potential of different tetroses.

  • Preparation of Reaction Mixtures :

    • Prepare a solution of a model protein, such as bovine serum albumin (BSA), in a phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Prepare stock solutions of the tetroses to be tested (e.g., L-threose, D-erythrose, D-glucose as a control).

    • In separate sterile tubes, mix the BSA solution with each of the sugar solutions to a final desired concentration. Include a control of BSA without any added sugar.

  • Incubation :

    • Incubate the reaction mixtures at 37°C for a period of several weeks. Aliquots can be taken at various time points (e.g., weekly) to monitor the progress of glycation.

  • Analysis of AGE Formation :

    • Fluorescence Spectroscopy : Measure the formation of fluorescent AGEs by exciting the samples at approximately 370 nm and measuring the emission at around 440 nm. An increase in fluorescence intensity indicates AGE formation.

    • SDS-PAGE : Analyze the protein samples using sodium dodecyl sulfate-polyacrylamide gel electrophoresis to observe any cross-linking of the protein, which appears as higher molecular weight bands.

    • ELISA : Use commercially available ELISA kits to quantify specific AGEs, such as Nε-(carboxymethyl)lysine (CML).

Signaling Pathways and Workflows

While specific signaling pathways directly modulated by α-D-threofuranose are not well-documented, we can visualize the general metabolic context and experimental workflows.

PentosePhosphatePathway Metabolic Fate of D-Erythrose Glucose6P Glucose-6-Phosphate PPP Pentose Phosphate Pathway (PPP) Glucose6P->PPP Erythrose4P D-Erythrose-4-Phosphate PPP->Erythrose4P Glycolysis Glycolysis PPP->Glycolysis Intermediates AromaticAA Aromatic Amino Acids (Trp, Tyr, Phe) Erythrose4P->AromaticAA Biosynthesis

Metabolic role of D-Erythrose-4-Phosphate in the Pentose Phosphate Pathway.

GlycationWorkflow Workflow for Comparing Tetrose Glycation cluster_prep Preparation cluster_analysis Analysis Protein Protein Solution (e.g., BSA) Incubation Incubate at 37°C (several weeks) Protein->Incubation Sugars Tetrose Solutions (L-Threose, D-Erythrose, etc.) Sugars->Incubation Fluorescence Measure AGE Fluorescence Incubation->Fluorescence SDSPAGE Analyze Protein Cross-linking (SDS-PAGE) Incubation->SDSPAGE ELISA Quantify Specific AGEs (ELISA) Incubation->ELISA

Experimental workflow for comparing the in vitro glycation potential of tetroses.

Conclusion and Future Directions

The current body of research indicates distinct biological activities among tetrose isomers. D-erythrose is a key metabolite in major biosynthetic pathways, while derivatives of D-threose can act as enzyme inhibitors. Notably, L-threose stands out as a potent glycating agent.

There is a significant lack of research into the specific biological activities of α-D-threofuranose and other tetroses in their furanose forms, outside of the context of synthetic nucleic acids like TNA. Future research should focus on:

  • Direct Comparative Studies : Conducting head-to-head comparisons of the effects of different tetrose furanose isomers on enzyme kinetics, cellular uptake, and metabolism.

  • Signaling Pathway Analysis : Investigating whether α-D-threofuranose or other tetroses can modulate specific cellular signaling pathways.

  • Glycation Potential of D-isomers : Quantitatively comparing the glycation potential of D-threose and D-erythrose to that of L-threose to better understand the stereo-specific aspects of this reaction.

A deeper understanding of the biological activities of these simple sugars will be invaluable for the development of novel therapeutics and for elucidating their roles in health and disease.

References

A Comparative Guide to the Validation of Analytical Methods for Alpha-d-Threofuranose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of alpha-d-Threofuranose, a four-carbon monosaccharide of interest in various fields of biological research and drug development. The accurate determination of this aldose sugar is crucial for understanding its potential metabolic roles and for quality control in synthetic applications. This document outlines the primary chromatographic methods suitable for its quantification, presents typical validation parameters based on established guidelines, and details the necessary experimental protocols.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the quantification of carbohydrates like this compound. While direct enzymatic assays for threofuranose are not commercially prevalent, enzymatic assays for general carbohydrate quantification can be adapted, though with lower specificity.

The selection between HPLC and GC-MS often depends on the sample matrix, the required sensitivity, and the available instrumentation. GC-MS generally offers higher sensitivity and specificity, particularly when using mass spectrometry for detection, but requires a derivatization step to make the sugar volatile. HPLC, especially with detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD), can analyze the sugar in its native form but may have lower sensitivity.

Below is a summary of typical validation parameters for these methods. It is important to note that the specific values presented are illustrative and based on general validation guidelines for similar analytes. A full method validation would need to be performed for this compound under specific experimental conditions.

Table 1: Comparison of Typical Validation Parameters for this compound Quantification

Validation ParameterHPLC with RI/ELSD DetectionGC-MSEnzymatic Assay (Hypothetical)
Linearity (R²) ≥ 0.995≥ 0.995≥ 0.99
Range 1 - 500 µg/mL0.1 - 100 µg/mL5 - 1000 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%
Precision (% RSD)
- Repeatability≤ 2%≤ 5%≤ 10%
- Intermediate Precision≤ 3%≤ 7%≤ 15%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL~2 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.15 µg/mL~6 µg/mL
Specificity ModerateHighLow to Moderate

Experimental Protocols

Sample Preparation from Biological Matrices

Effective sample preparation is critical for accurate quantification and to minimize interference from the sample matrix.[1] The appropriate method will depend on the specific biological matrix being analyzed.

cluster_optional_extraction Optional Clean-up start Biological Sample (e.g., Plasma, Cell Lysate) deproteination Deproteination (e.g., Acetonitrile (B52724) Precipitation) start->deproteination centrifugation1 Centrifugation deproteination->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 extraction Extraction (Optional) (LLE or SPE) supernatant1->extraction If necessary derivatization Derivatization (for GC-MS) supernatant1->derivatization For GC-MS analysis Analysis (HPLC or GC-MS) supernatant1->analysis For HPLC centrifugation2 Centrifugation/Elution extraction->centrifugation2 supernatant2 Collect Extract centrifugation2->supernatant2 supernatant2->derivatization For GC-MS supernatant2->analysis For HPLC derivatization->analysis

General workflow for sample preparation from biological matrices.

  • Deproteination: For samples like plasma, serum, or cell lysates, protein precipitation is a common first step.[1] This can be achieved by adding a cold organic solvent such as acetonitrile or methanol (B129727) (typically in a 1:3 or 1:4 sample-to-solvent ratio), followed by vortexing and centrifugation to pellet the precipitated proteins.[1] The supernatant containing the analyte of interest is then collected.[1]

  • Extraction (Optional):

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For a polar compound like this compound, a polar extraction solvent would be used.[1]

    • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and concentration. A cartridge with a suitable stationary phase (e.g., a hydrophilic interaction liquid chromatography - HILIC - phase) can be used to retain and then elute the sugar.[1]

High-Performance Liquid Chromatography (HPLC)
  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., Amide or Amino phase) is suitable for retaining and separating polar sugars.

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a high concentration of acetonitrile (e.g., 90%) and gradually increasing the water content.

    • Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is suitable for non-chromophoric sugars.

  • Protocol:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Inject the prepared standards and samples onto the HPLC system.

    • Record the peak areas and retention times.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of sugars, derivatization is essential for GC-MS analysis.[1]

  • Derivatization (Two-Step Methoximation and Silylation): [1]

    • Methoximation: To the dried sample extract, add methoxyamine hydrochloride in pyridine. Incubate to stabilize the open-chain aldehyde form.[1]

    • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[1]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: A temperature gradient starting from a low temperature (e.g., 100°C) and ramping up to a high temperature (e.g., 300°C).

    • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification for higher sensitivity.

  • Protocol:

    • Prepare and derivatize a series of calibration standards of this compound.

    • Inject the derivatized standards and samples onto the GC-MS system.

    • Record the peak areas of the characteristic ions of the derivatized threofuranose.

    • Construct a calibration curve and determine the concentration in the samples as described for HPLC.

Analytical Method Validation Workflow

The validation of an analytical method is crucial to ensure that the results are reliable and reproducible. The following diagram illustrates the typical workflow for validating a quantitative analytical method for this compound.

start Method Development (HPLC or GC-MS) specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report end Method Implementation validation_report->end

Workflow for the validation of an analytical method for this compound.

Conclusion

The quantification of this compound in various matrices can be reliably achieved using HPLC and GC-MS. While this guide provides a framework for the validation of these methods, it is imperative that a comprehensive, method-specific validation is performed in the laboratory where the analysis will take place to ensure the accuracy and precision of the obtained results. The choice of method will ultimately be guided by the specific requirements of the research or application, including sensitivity needs, sample complexity, and available resources.

References

A Comparative Analysis of Threose Nucleic Acid (TNA) and Ribonucleic Acid (RNA)

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to understand the origins of life and to develop novel therapeutics, scientists have explored synthetic genetic polymers that can mimic and, in some cases, surpass the properties of natural nucleic acids. Among these, Threose Nucleic Acid (TNA) has emerged as a significant subject of study. This guide provides a detailed comparison of the properties of TNA and the ubiquitous Ribonucleic Acid (RNA), offering insights for researchers, scientists, and drug development professionals.

Structural and Physicochemical Properties: A Tale of Two Sugars

The fundamental difference between TNA and RNA lies in their sugar-phosphate backbone. TNA utilizes a four-carbon threose sugar, whereas RNA is built upon a five-carbon ribose sugar.[1][2] This seemingly small change in the sugar moiety has profound implications for the structure, stability, and function of these molecules.

The phosphodiester bonds in TNA link the 2' and 3' carbons of the threose sugar, in contrast to the 3'-5' linkage found in RNA.[1][3] This altered connectivity results in a more rigid backbone for TNA.[4] Despite this rigidity and a shorter backbone repeat unit, TNA can form stable Watson-Crick base pairs with itself, as well as with complementary strands of DNA and RNA.[1][3][5]

PropertyThreose Nucleic Acid (TNA)Ribonucleic Acid (RNA)
Sugar Moiety Four-carbon threoseFive-carbon ribose[6][7]
Phosphodiester Linkage 2'-3'[1]3'-5'[8][9]
Backbone Flexibility More rigid[4]More flexible
Helical Geometry Prefers A-form helix in duplexes[4][5]Adopts A-form helix in duplexes[4]
Nuclease Resistance Highly resistant[1][10]Susceptible to degradation by nucleases
Acid Stability (pH 3.3, 90°C) Significantly more stable (t½ ≈ 6.3 h)[10]Less stable (t½ ≈ 40.8 min)[10]

Stability: TNA's Remarkable Resilience

One of the most striking features of TNA is its exceptional stability. The unnatural 2'-3' phosphodiester linkage and the threose sugar make TNA highly resistant to nuclease digestion, a significant advantage for in vivo applications where natural nucleic acids are rapidly degraded.[1][10]

Furthermore, experimental data reveals that TNA is considerably more resistant to acid-mediated degradation than both DNA and RNA. Under acidic conditions and elevated temperatures, TNA remains largely intact for extended periods, while DNA and RNA degrade much more rapidly.[10] This enhanced stability is attributed to the 2'-phosphodiester linkage, which slows down the rate of depurination.[10]

Functional Capabilities: Beyond a Simple Mimic

While initially investigated as a potential precursor to RNA in a hypothetical "pre-RNA world," TNA has demonstrated a remarkable range of functional capabilities that rival and, in some aspects, differ from RNA.[2][11]

Hybridization and Duplex Stability

TNA can form stable duplexes with itself (TNA:TNA), DNA (TNA:DNA), and RNA (TNA:RNA).[12] The stability of these duplexes is sequence-dependent, particularly on the purine (B94841) content of the TNA strand.[4][12] Generally, TNA forms more stable duplexes with RNA than with DNA.[4][12] This is because the rigid TNA backbone forces the heteroduplex into an A-form helical geometry, which is the preferred conformation for RNA.[4][5]

Duplex TypeRelative Thermal Stability (Tm)
TNA:RNAGenerally higher than TNA:DNA for the same sequence[4]
TNA:DNAHighly dependent on the purine content of the TNA strand[4][12]
TNA:TNAComparable to isosequential DNA:DNA duplexes[12]
RNA:RNAGenerally the most stable among natural and TNA duplexes[12]
Catalytic Activity: The Rise of TNAzymes

Just as RNA can act as an enzyme (ribozyme), TNA molecules with catalytic activity, termed "TNAzymes," have been developed through in vitro selection.[13][14] These synthetic enzymes have been shown to catalyze various reactions, including RNA ligation and cleavage.[13][14][15][16] For instance, a Zn²⁺-dependent TNAzyme has been reported to catalyze the native 3'-5' ligation of two RNA oligonucleotides with a rate constant of 0.39 h⁻¹.[13][14] Another TNAzyme was shown to catalyze a site-specific RNA cleavage reaction.[16] The discovery of TNAzymes lends experimental support to the idea that TNA could have functioned as a genetic and catalytic molecule in a pre-RNA world.[13][14]

Experimental Protocols

UV Thermal Denaturation Analysis for Duplex Stability

Objective: To determine the melting temperature (Tm) of nucleic acid duplexes, which is a measure of their thermal stability.

Methodology:

  • Sample Preparation: Anneal equimolar amounts of the complementary single-stranded oligonucleotides (e.g., TNA and RNA) in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Instrumentation: Use a spectrophotometer equipped with a temperature controller.

  • Measurement: Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is identified as the maximum of the first derivative of the melting curve (absorbance vs. temperature).

In Vitro Selection of TNAzymes

Objective: To isolate TNA molecules with a specific catalytic activity from a large, random library of TNA sequences.

Methodology:

  • Library Synthesis: A DNA library containing a large number of random sequences is synthesized.

  • Transcription: The DNA library is transcribed into a TNA library using an engineered polymerase capable of synthesizing TNA from a DNA template.

  • Selection: The TNA library is incubated with the substrate under conditions that favor the desired catalytic reaction (e.g., ligation or cleavage).

  • Partitioning: Active TNA molecules that have undergone the catalytic reaction are separated from the inactive ones. For example, in a ligation reaction, the ligated TNA molecules will have a higher molecular weight and can be separated by gel electrophoresis.

  • Amplification: The selected active TNA molecules are reverse transcribed back into DNA, which is then amplified by PCR.

  • Iteration: The amplified DNA is used as the input for the next round of selection. This cycle of transcription, selection, and amplification is repeated multiple times, progressively enriching the pool in TNA molecules with the desired catalytic activity.

  • Cloning and Sequencing: After several rounds of selection, the enriched DNA pool is cloned, and individual clones are sequenced to identify the catalytically active TNA sequences.

Visualizing the Molecular Landscape

To better understand the concepts discussed, the following diagrams illustrate the key structural differences, the workflow for discovering functional TNA molecules, and the hypothetical role of TNA in the origin of life.

Structural_Comparison cluster_RNA RNA Structure cluster_TNA TNA Structure RNA_Sugar Ribose (5-Carbon) RNA_Linkage 3'-5' Phosphodiester Bond TNA_Sugar Threose (4-Carbon) RNA_Sugar->TNA_Sugar Different Sugar Moiety RNA_Backbone Flexible Backbone TNA_Linkage 2'-3' Phosphodiester Bond RNA_Linkage->TNA_Linkage Altered Linkage TNA_Backbone Rigid Backbone RNA_Backbone->TNA_Backbone Increased Rigidity

Caption: Key structural differences between RNA and TNA.

In_Vitro_Selection_Workflow DNA_Library 1. Random DNA Library Synthesis TNA_Library 2. Transcription to TNA Library DNA_Library->TNA_Library Selection 3. Selection for Catalytic Activity TNA_Library->Selection Partitioning 4. Partitioning of Active Molecules Selection->Partitioning Amplification 5. Reverse Transcription & PCR Amplification Partitioning->Amplification Amplification->DNA_Library Next Round Sequencing 6. Cloning and Sequencing Amplification->Sequencing

Caption: Experimental workflow for the in vitro selection of TNAzymes.

TNA_World_Hypothesis Prebiotic_Chemistry Prebiotic Chemistry TNA_World TNA World (Genetic & Catalytic) Prebiotic_Chemistry->TNA_World Simpler Synthesis? RNA_World RNA World (Genetic & Catalytic) TNA_World->RNA_World Information Transfer DNA_Protein_World DNA/Protein World (Modern Life) RNA_World->DNA_Protein_World Evolution

Caption: The TNA world hypothesis as a potential precursor to the RNA world.

References

Navigating the Structure-Activity Relationship of α-d-Threofuranose Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount for the rational design of effective therapeutics. This guide provides a comparative analysis of α-d-threofuranose derivatives and related furanose analogs, summarizing available quantitative data, detailing experimental protocols, and visualizing key concepts.

While comprehensive SAR studies on a homologous series of α-d-threofuranose derivatives are limited in publicly available literature, valuable insights can be gleaned from studies on closely related structures, such as α-L-threofuranosyl and α-D/L-lyxofuranosyl nucleosides. This guide synthesizes this information to highlight key structural features influencing biological activity.

Comparative Analysis of Furanose Nucleoside Analogs

The biological activity of furanose nucleoside analogs is highly dependent on the stereochemistry of the sugar moiety, the nature of the nucleobase, and substitutions on both the sugar and the base. The following tables summarize quantitative data from studies on threofuranosyl and lyxofuranosyl derivatives, illustrating these SAR principles.

Table 1: Gene Silencing Activity of siRNAs Modified with α-L-Threofuranosyl Nucleic Acid (TNA)

Threofuranosyl nucleic acid (TNA), which contains α-L-threofuranosyl nucleotides, has been incorporated into small interfering RNAs (siRNAs) to evaluate its impact on gene silencing potency. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the siRNA duplex required to reduce the target messenger RNA (mRNA) by 50%.

Modification Position (Antisense Strand)TNA Base PairIC50 (nM) for Ttr mRNA knockdown
5TNAWell-tolerated
6TNAWell-tolerated
7TNAWell-tolerated
8TNAWell-tolerated
9TNAWell-tolerated
10TNAWell-tolerated
2TNAActivity impaired
4TNASlightly reduced activity
11TNASlightly reduced activity
15TNASlightly reduced activity

Data adapted from studies on TNA-modified siRNAs, where specific IC50 values were often presented graphically or in ranges. "Well-tolerated" indicates that the modification did not significantly reduce the gene-silencing activity compared to the unmodified siRNA.

Table 2: Anti-Herpesvirus Activity of α-D- and α-L-Lyxofuranosyl Benzimidazole Derivatives

This table presents the 50% inhibitory concentration (IC50) of various lyxofuranosyl nucleoside analogs against the Towne strain of human cytomegalovirus (HCMV). A lower IC50 value indicates higher antiviral potency.

Compound SeriesSubstitutionIC50 (µM) - Plaque AssayIC90 (µM) - Yield Reduction Assay
5-deoxy-α-L-lyxofuranosyl2-halogen0.2 - 0.40.2 - 2
α-L-lyxofuranosyl2-halogenActiveNot specified
5-deoxy-α-L-lyxofuranosyl2-isopropylamino60 - 10017 - 100
5-deoxy-α-L-lyxofuranosyl2-cyclopropylamino60 - 10017 - 100
5-deoxy-α-L-lyxofuranosyl2-methylaminoInactiveInactive
5-deoxy-α-L-lyxofuranosyl2-thioInactiveInactive
5-deoxy-α-L-lyxofuranosyl2-methylthioInactiveInactive
5-deoxy-α-L-lyxofuranosyl2-benzylthioWeakly activeNot specified

This data clearly indicates that for this class of compounds, 2-halogenated derivatives are the most potent antiviral agents, while larger alkylamino or thioether substitutions at the same position significantly reduce or abolish activity.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological data. Below are methodologies for key assays used to evaluate nucleoside analogs.

1. Antiviral Plaque Reduction Assay

This assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

  • Cell Seeding: Host cells (e.g., Vero for Herpes Simplex Virus) are seeded in 6-well plates and grown to confluency.

  • Viral Infection: The cell monolayer is infected with a known titer of the virus for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the test compound.

  • Incubation: Plates are incubated for a period that allows for plaque formation (typically 2-3 days).

  • Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in treated wells is counted and compared to the number in untreated (control) wells. The IC50 is calculated as the compound concentration that reduces the plaque number by 50%.

2. Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Incubation: The cells are treated with various concentrations of the test compound and incubated for a period corresponding to the antiviral assay (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.

3. Gene Silencing (siRNA) Activity Assay

This assay quantifies the knockdown of a target gene's mRNA expression by an siRNA.

  • Cell Transfection: Primary hepatocytes or other suitable cells are treated with a range of concentrations of the siRNA conjugate under free-uptake conditions.

  • Incubation: Cells are incubated for a specified period (e.g., 48 hours) to allow for siRNA uptake and target mRNA degradation.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and complementary DNA (cDNA) is synthesized using reverse transcriptase.

  • Quantitative PCR (qPCR): The levels of the target mRNA (e.g., Ttr) and a housekeeping gene (for normalization) are quantified using qPCR with specific primers and probes.

  • Data Analysis: The relative expression of the target mRNA is calculated, and the IC50 is determined as the siRNA concentration that causes a 50% reduction in the target mRNA level compared to a non-targeting control siRNA.[2]

Visualizing Relationships and Workflows

Logical Workflow for Establishing Structure-Activity Relationships

The following diagram illustrates a typical workflow for conducting SAR studies on novel chemical entities.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Compound_Design Compound Design & Library Synthesis Purification Purification & Characterization Compound_Design->Purification Primary_Assay Primary Biological Assay (e.g., Antiviral) Purification->Primary_Assay Cytotoxicity_Assay Cytotoxicity Assay Primary_Assay->Cytotoxicity_Assay SAR_Analysis SAR Analysis (IC50 / CC50) Cytotoxicity_Assay->SAR_Analysis Lead_Identification Lead Identification SAR_Analysis->Lead_Identification Optimization Lead Optimization Lead_Identification->Optimization Optimization->Compound_Design Iterative Design

Caption: A logical workflow for the establishment of structure-activity relationships.

Hypothetical Signaling Pathway Inhibition

Nucleoside analogs often exert their biological effects by interfering with cellular or viral signaling pathways, such as inhibiting polymerases or kinases. The diagram below depicts a hypothetical kinase signaling cascade that could be a target for a furanose derivative.

Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Cell_Proliferation Cell Proliferation / Viral Replication Transcription_Factor->Cell_Proliferation Promotes Inhibitor α-d-Threofuranose Derivative Inhibitor->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by an α-d-threofuranose derivative.

Structure-Activity Relationship Logic

The core of SAR analysis is understanding how structural modifications affect biological activity. This diagram illustrates the fundamental logic.

SAR_Logic cluster_structure Chemical Structure cluster_activity Biological Effect Core_Scaffold Core Scaffold (α-d-Threofuranose) Biological_Activity Biological Activity (e.g., IC50) Substituent Substituent Groups (R1, R2, R3) Substituent->Biological_Activity Modifies

Caption: The logical relationship between chemical structure and biological activity.

References

Unveiling the Structure of a Key Sugar: A Comparative Analysis of Computational Predictions and Experimental Data for alpha-d-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison between computationally predicted properties of alpha-d-threofuranose and corresponding experimental data reveals a strong correlation, highlighting the power of modern computational chemistry in accurately modeling complex biomolecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, the methodologies used for their determination, and a clear comparison to facilitate informed research decisions.

This compound, a four-carbon sugar, is a fundamental building block in various biological and synthetic contexts. Its precise structural and physicochemical properties are crucial for understanding its interactions and reactivity. This report presents a side-by-side comparison of key properties of this compound derived from computational predictions and experimental measurements.

At a Glance: Predicted vs. Experimental Properties

The following table summarizes the available quantitative data for this compound, offering a direct comparison between computationally predicted and experimentally determined values.

PropertyComputational PredictionExperimental Data
Molecular Formula C4H8O4C4H8O4
Molecular Weight 120.104 g/mol 120.10 g/mol
XLogP -1.61Not available
Topological Polar Surface Area (TPSA) 69.92 ŲNot available
Hydrogen Bond Donors 3Not available
Hydrogen Bond Acceptors 4Not available
Gibbs Free Energy -144.4 kcal/molNot available
Melting Point Not applicableD-threose exists as a syrup or aqueous solution at room temperature.[1][2] A melting point for its triacetate derivative has been reported as 117-118°C.
Specific Rotation ([α]D) Not available-12.3° (c=4, water, for the equilibrium mixture of D-threose).[3]
¹³C NMR Chemical Shifts (ppm) Not available in initial broad searchThe authoritative source for experimental ¹³C NMR data is from the extensive work of Bock and Pedersen.

In-Depth Analysis: Methodologies and Data

A deeper dive into the methodologies behind these values is essential for a complete understanding of their significance and limitations.

Computational Predictions: A Look into the Digital Microscope

The computationally predicted properties listed above were obtained from the BioPath database. While the specific force fields and software are not detailed in the available public information, such predictions for carbohydrates are typically generated using a variety of sophisticated computational chemistry techniques.

Common Computational Methodologies:

  • Density Functional Theory (DFT): This quantum mechanical method is widely used to calculate the electronic structure of molecules, providing accurate predictions of geometries, energies, and NMR chemical shifts.

  • Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and the calculation of dynamic properties in solution.

  • Hartree-Fock (HF) and Møller-Plesset (MP2) methods: These are other ab initio quantum chemistry methods that can be employed for high-accuracy calculations of molecular properties.

The prediction of properties like XLogP (a measure of lipophilicity) and TPSA (an indicator of a molecule's ability to cross cell membranes) are crucial in drug discovery and development. The calculated Gibbs free energy provides insight into the thermodynamic stability of the molecule.

Experimental Data: The Gold Standard

The experimental data for this compound provide a crucial benchmark for validating computational models.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful technique for determining the carbon framework of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecular structure. The definitive experimental ¹³C NMR data for a wide range of monosaccharides, including threofuranose, were established by Klaus Bock and his colleagues. Their work, often published in "Advances in Carbohydrate Chemistry and Biochemistry," involved the meticulous synthesis of isotopically labeled compounds and detailed analysis of their NMR spectra.

  • Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral molecule. The specific rotation is a characteristic physical property of an enantiomer. The experimental procedure involves preparing a solution of the compound at a known concentration, placing it in a polarimeter cell of a defined path length, and measuring the angle of rotation of the light. The specific rotation is then calculated using the formula:

    [α] = α / (l × c)

    where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

The observation that D-threose exists as a syrup at room temperature explains the absence of a defined melting point for the free sugar.[1][2] This is common for many small, highly hydroxylated carbohydrates that readily form complex hydrogen-bonding networks, preventing the formation of a stable crystal lattice.

Visualizing the Comparison Workflow

The process of comparing computational predictions with experimental data is a fundamental workflow in modern chemical research. The following diagram illustrates this logical relationship.

G Workflow: Computational vs. Experimental Data Comparison cluster_comp Computational Prediction cluster_exp Experimental Determination comp_mol Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT, MD) comp_mol->comp_method comp_calc Perform Calculations comp_method->comp_calc comp_data Predicted Properties (Energy, NMR Shifts, etc.) comp_calc->comp_data compare Compare and Validate comp_data->compare exp_sample Synthesize/Isolate Sample (this compound) exp_method Select Experimental Technique (e.g., NMR, Polarimetry) exp_sample->exp_method exp_run Conduct Experiment exp_method->exp_run exp_data Experimental Data (Spectra, Rotation, etc.) exp_run->exp_data exp_data->compare analysis Analysis and Refinement compare->analysis

Caption: A flowchart illustrating the parallel workflows for computational prediction and experimental determination of molecular properties, culminating in a comparative analysis.

Conclusion

The available data demonstrates a strong agreement between the fundamental predicted and experimental properties of this compound, such as molecular formula and weight. While a direct comparison for all properties is not yet possible due to the limited availability of certain experimental data, the existing correlations underscore the value of computational chemistry as a predictive tool in carbohydrate research. For properties like NMR chemical shifts, the experimental work of pioneers like Klaus Bock remains the definitive reference. This guide serves as a valuable resource for researchers by consolidating the current knowledge and highlighting the methodologies that will continue to drive our understanding of this important biomolecule.

References

Bridging the Gap: A Comparative Guide to Cross-Validation of NMR and Computational Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational dynamics of biomolecules is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods for conformational analysis, supported by experimental data and detailed protocols. By integrating these powerful techniques, a more accurate and comprehensive picture of molecular behavior in solution can be achieved, paving the way for more effective drug design and development.

The synergy between experimental data from NMR and the detailed, dynamic ensembles generated by computational methods provides a robust framework for validating molecular conformations.[1][2] NMR spectroscopy offers an ensemble-averaged snapshot of a molecule's structure and dynamics in solution, providing crucial experimental restraints.[3][4] Computational approaches, such as Molecular Dynamics (MD) simulations, explore the full conformational landscape and provide energetic insights into the stability of different states.[5][6][7][8] The cross-validation of these methods is essential for building accurate and predictive models of molecular behavior.

Data Presentation: A Quantitative Comparison

The core of the cross-validation process lies in the direct comparison of experimentally measured NMR parameters with those back-calculated from a computationally generated conformational ensemble. Discrepancies between these values can highlight inaccuracies in the computational model, such as force field limitations or insufficient sampling, while strong agreement lends confidence to the determined conformational ensemble.

Below is a comparative table illustrating the cross-validation of experimental NMR data with values derived from Molecular Dynamics (MD) simulations for the cyclic decapeptide antamanide. This demonstrates how computationally derived J-coupling constants, which are related to dihedral angles via the Karplus equation, can be validated against experimental measurements.[9][10][11]

Table 1: Comparison of Experimental and MD-Calculated 3JHNHα Coupling Constants (Hz) for Antamanide

ResidueExperimental 3JHNHα (Hz)Calculated 3JHNHα (Hz) - Unrestrained MD (500ps)Calculated 3JHNHα (Hz) - Time-Averaged Restrained MD (500ps)
Val18.66.5 ± 1.78.3 ± 0.4
Pro2---
Pro3---
Ala44.46.9 ± 1.64.7 ± 0.4
Phe58.97.9 ± 1.38.6 ± 0.4
Phe68.96.6 ± 1.78.6 ± 0.4
Pro7---
Pro8---
Phe94.47.0 ± 1.64.7 ± 0.4
Val108.67.9 ± 1.38.3 ± 0.4

Data adapted from a study on time-averaged J-coupling constant restraints in MD simulations. The study demonstrates that with appropriate time-averaged restraining, the calculated J-coupling constants from the MD simulation show significantly better agreement with the experimental NMR data compared to an unrestrained simulation.

Experimental and Computational Protocols

A rigorous cross-validation study requires meticulous attention to both the experimental and computational methodologies.

Experimental Protocol for NMR Analysis
  • Sample Preparation:

    • The peptide or protein of interest is expressed and purified. For enhanced sensitivity and resolution in larger molecules, isotopic labeling (e.g., with 15N and 13C) is often necessary.

    • The purified sample is dissolved in a suitable buffer, typically containing D2O to minimize the solvent proton signal, to a concentration of 0.1-1 mM.

    • The pH and temperature are carefully controlled to ensure the stability and native conformation of the molecule.

  • NMR Data Acquisition:

    • A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer.

    • 1H NMR: Provides initial information on the overall structure and purity.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, crucial for amino acid side-chain assignments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (typically < 5 Å), providing key distance restraints for 3D structure calculation.

    • For isotopically labeled samples, heteronuclear experiments like 1H-15N HSQC (Heteronuclear Single Quantum Coherence) are fundamental for assigning backbone amide resonances.

  • Data Processing and Analysis:

    • The raw NMR data is processed (Fourier transformation, phasing, and baseline correction) to obtain high-resolution spectra.

    • Resonance assignment is performed to attribute each signal to a specific nucleus in the molecule.

    • NOE cross-peaks are integrated to derive distance restraints.

    • 3J-coupling constants are measured from high-resolution 1D or 2D spectra to determine dihedral angle restraints.

Computational Protocol for Conformational Analysis and Validation
  • System Setup:

    • An initial 3D structure of the molecule is obtained, for example, from a crystal structure or a homology model.

    • The molecule is placed in a simulation box of appropriate size and shape, and solvated with a chosen water model (e.g., TIP3P, TIP4P-D).

    • Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Molecular Dynamics (MD) Simulation:

    • A suitable force field (e.g., AMBER, CHARMM, GROMOS) is selected to describe the potential energy of the system.[5][6][7][8]

    • The system is first energy-minimized to remove any steric clashes.

    • The system is then gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble).

    • A production MD simulation is run for a duration sufficient to sample the relevant conformational space (typically nanoseconds to microseconds).

  • Trajectory Analysis and Comparison with NMR Data:

    • The MD trajectory, which contains the atomic coordinates at different time points, is analyzed to extract conformational ensembles.

    • NMR-observable parameters are back-calculated from the trajectory:

      • 3J-coupling constants: Calculated from the simulated dihedral angles using the Karplus equation.

      • NOE distances: Inter-proton distances are calculated and averaged over the ensemble.

      • Chemical shifts: Predicted using specialized software that takes the 3D coordinates as input.[12]

    • The calculated parameters are then compared to the experimental NMR data. The root-mean-square deviation (RMSD) between the experimental and calculated values is often used as a measure of agreement.

Visualizing the Workflow and Concepts

To better illustrate the relationship between these methodologies, the following diagrams are provided.

CrossValidationWorkflow cluster_NMR NMR Spectroscopy cluster_Computational Computational Modeling cluster_Validation Cross-Validation cluster_Refinement Model Refinement NMR_Sample Sample Preparation (Isotope Labeling) NMR_Data NMR Data Acquisition (NOESY, COSY, TOCSY) NMR_Sample->NMR_Data NMR_Restraints Derive Experimental Restraints (Distances, Dihedral Angles) NMR_Data->NMR_Restraints Compare Compare Experimental & Calculated Data NMR_Restraints->Compare Comp_Setup System Setup (Force Field, Solvent) MD_Sim Molecular Dynamics Simulation Comp_Setup->MD_Sim Comp_Ensemble Generate Conformational Ensemble MD_Sim->Comp_Ensemble BackCalc Back-Calculate NMR Parameters (J-couplings, NOEs, Chem. Shifts) Comp_Ensemble->BackCalc BackCalc->Compare Decision Good Agreement? Compare->Decision Refined_Model Refined Conformational Model Decision->MD_Sim No (Refine Simulation Parameters) Decision->Refined_Model Yes

A flowchart illustrating the cross-validation workflow between NMR spectroscopy and computational modeling.

ConformationalEquilibrium A Conformer A B Conformer B A->B k_AB B->A k_BA C Conformer C B->C k_BC C->B k_CB

A conceptual diagram representing the dynamic equilibrium between different conformational states of a molecule.

By rigorously applying this integrated approach of experimental NMR and computational analysis, researchers can achieve a deeper and more accurate understanding of the conformational landscapes of biomolecules, which is crucial for advancing our knowledge in structural biology and for the rational design of new therapeutics.

References

A Comparative Guide to the Synthesis of Threose Nucleic Acid (TNA) Monomers: Focus on the Glycosylation Step

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Threose Nucleic Acid (TNA) is a synthetic genetic polymer that has garnered significant interest in the fields of synthetic biology and drug development due to its unique properties, including resistance to nuclease degradation. The synthesis of TNA monomers is a critical process, with the stereoselective formation of the N-glycosidic bond being a pivotal step. This guide provides a comparative analysis of the established synthetic route to TNA monomers, with a particular focus on the yields and conditions of the key glycosylation reaction for the four canonical nucleobases.

Executive Summary

The predominant and most optimized method for the synthesis of α-L-threofuranosyl nucleosides, the building blocks of TNA, involves a multi-step process starting from the readily available L-ascorbic acid. This pathway culminates in a Vorbrüggen-Hilbert-Johnson glycosylation reaction to couple the protected threose sugar with the desired nucleobase. While a variety of glycosylation donors are known in carbohydrate chemistry, the synthesis of TNA monomers has largely converged on a single, efficient strategy. This guide will detail this synthetic pathway, presenting a comparative analysis of the glycosylation outcomes for adenine (B156593), cytosine, guanine, and thymine.

Synthetic Pathway Overview

The synthesis of TNA monomers can be conceptually divided into two main stages:

  • Preparation of the Protected Threofuranosyl Donor: L-ascorbic acid is converted through a series of chemical transformations into a key intermediate, 1-O-acetyl-2,3-di-O-benzoyl-α-L-threofuranose. This protected threose derivative serves as the glycosyl acceptor in the subsequent glycosylation step. The benzoyl protecting groups are crucial for directing the stereochemistry of the glycosylation reaction.

  • Vorbrüggen-Hilbert-Johnson Glycosylation: The protected threofuranosyl acetate (B1210297) is coupled with a silylated nucleobase in the presence of a Lewis acid catalyst. This reaction forms the critical N-glycosidic bond, yielding the protected α-L-threofuranosyl nucleoside.

The overall workflow for the synthesis of TNA monomers is depicted below:

G cluster_prep Stage 1: Preparation of Protected Threose cluster_glyco Stage 2: Glycosylation & Deprotection A L-Ascorbic Acid B Oxidative Cleavage & Lactonization A->B C Protection of Hydroxyl Groups B->C D 1-O-acetyl-2,3-di-O-benzoyl-α-L-threofuranose C->D F Vorbrüggen-Hilbert-Johnson Glycosylation D->F E Silylated Nucleobase (A, C, G, or T) E->F G Protected TNA Nucleoside H Deprotection G->H I TNA Nucleoside H->I

Figure 1. General workflow for the synthesis of TNA nucleosides.

Comparative Analysis of the Glycosylation Step

The Vorbrüggen-Hilbert-Johnson reaction is a robust and widely used method for the formation of N-glycosidic bonds. In the context of TNA monomer synthesis, a scalable and highly optimized protocol has been developed.[1] The following table summarizes the reported yields for the glycosylation of 1-O-acetyl-2,3-di-O-benzoyl-α-L-threofuranose with the four standard nucleobases.

NucleobaseSilylated DerivativeLewis AcidSolventYield (%)Reference
AdenineN6-BenzoyladenineTMSOTfAcetonitrile (B52724)85[1]
CytosineN4-AcetylcytosineTMSOTfAcetonitrile88[1]
GuanineN2-Acetyl-O6-diphenylcarbamoylguanineTMSOTf1,2-Dichloroethane76[1]
ThymineThymineTMSOTfAcetonitrile92[1]
Table 1. Comparative yields of the Vorbrüggen-Hilbert-Johnson glycosylation for the synthesis of TNA nucleosides.

The data indicates that the glycosylation reaction proceeds with high efficiency for all four nucleobases, with yields ranging from 76% to 92%.[1] The choice of protecting groups on the nucleobases, such as the benzoyl group on adenine and the acetyl group on cytosine, is critical to prevent side reactions and ensure regioselectivity.[1] For guanine, a more complex protecting group strategy is employed to achieve the desired N9-glycosylation.[1]

Experimental Protocols

Preparation of 1-O-acetyl-2,3-di-O-benzoyl-α-L-threofuranose

This protocol is adapted from a scalable synthesis of TNA monomers.[1]

  • L-Threono-1,4-lactone: L-Ascorbic acid is subjected to oxidative cleavage using hydrogen peroxide and calcium carbonate, followed by lactonization to yield L-threono-1,4-lactone.

  • Benzoylation: The hydroxyl groups of L-threono-1,4-lactone are protected using benzoyl chloride in pyridine (B92270) to give 2,3-di-O-benzoyl-L-threono-1,4-lactone.

  • Reduction and Acetylation: The lactone is reduced with a suitable reducing agent, such as sodium borohydride, followed by acetylation of the anomeric hydroxyl group with acetic anhydride (B1165640) in pyridine to afford the title compound.

General Procedure for Vorbrüggen-Hilbert-Johnson Glycosylation

The following is a general procedure for the glycosylation step.[1]

  • Silylation of Nucleobase: The respective protected or unprotected nucleobase is suspended in a suitable solvent (e.g., acetonitrile or 1,2-dichloroethane) and treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS), often with a catalytic amount of ammonium (B1175870) sulfate. The mixture is heated to reflux until a clear solution is obtained, indicating complete silylation. The solvent and excess silylating agent are then removed under reduced pressure.

  • Glycosylation Reaction: The silylated nucleobase is redissolved in an anhydrous solvent (acetonitrile or 1,2-dichloroethane). 1-O-acetyl-2,3-di-O-benzoyl-α-L-threofuranose is added, and the mixture is cooled in an ice bath. A Lewis acid, typically trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added dropwise. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to yield the protected TNA nucleoside.

The logical relationship of the key steps in the glycosylation process is illustrated in the following diagram:

G cluster_inputs Reactants cluster_process Reaction cluster_output Product A Protected Threose (1-O-acetyl-2,3-di-O-benzoyl-α-L-threofuranose) D N-Glycosidic Bond Formation A->D B Silylated Nucleobase B->D C Lewis Acid (TMSOTf) C->D Catalyst E Protected TNA Nucleoside D->E

Figure 2. Logical diagram of the Vorbrüggen-Hilbert-Johnson glycosylation.

Conclusion

The synthesis of TNA monomers is a well-established process that relies on a robust and high-yielding Vorbrüggen-Hilbert-Johnson glycosylation as the key step for introducing the nucleobases. The data presented in this guide demonstrates that this method is highly effective for all four canonical bases, providing a reliable route to these important building blocks for TNA synthesis. While other glycosylation methods exist, the efficiency and scalability of the described protocol have made it the standard in the field. Future research may explore alternative Lewis acids or protecting group strategies to further optimize the synthesis, but the current methodology provides a solid foundation for the production of TNA monomers for a wide range of applications in research and development.

References

Synthetic α-d-Threofuranose Nucleosides: A Comparative Guide to Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological performance of synthetic alpha-d-threofuranose nucleosides with alternative nucleoside analogs. The information is supported by experimental data and detailed methodologies to assist in the evaluation and development of novel therapeutic agents.

Comparison of Biological Activities

The biological evaluation of synthetic nucleosides is crucial for identifying potential therapeutic candidates. This section compares the antiviral and anticancer activities of α-d-threofuranose nucleosides with other relevant analogs, focusing on quantitative data to assess their potency and selectivity.

Antiviral Activity

While data specifically on α-d-threofuranose nucleosides is limited in publicly available literature, studies on the closely related α-L-2'-deoxythreofuranosyl nucleosides show that these compounds were largely inactive against a broad panel of viruses. This suggests that the threofuranosyl scaffold, in this configuration, may not be optimal for antiviral activity. In contrast, other nucleoside analogs, such as certain α-L-lyxofuranosyl and β-D-arabinofuranosyl derivatives, have demonstrated significant antiviral effects, particularly against herpesviruses.

Compound/Analog ClassVirusAssayEC50 / IC50 (µM)Cell LineReference
α-L-2'-deoxythreofuranosyl nucleosides (A, T, C, U) Broad panel of virusesVariousInactiveVarious[1]
5-deoxy-α-L-lyxofuranosyl analogues (halogenated) Human Cytomegalovirus (HCMV)Plaque Assay0.2 - 0.4Towne[2]
β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) Herpes Simplex Virus 1 (HSV-1)Not SpecifiedNot SpecifiedHuman Embryo Lung[3]

Table 1: Comparative Antiviral Activity of Threofuranosyl Nucleoside Analogs and Alternatives.

Anticancer Activity
Compound/Analog ClassCell LineAssayIC50 (µM)Reference
α-L-2'-deoxythreofuranosyl nucleosides VariousNot SpecifiedLacking notable cellular toxicity[1]
9-(2-deoxy-2-alkyldithio-beta-D-arabinofuranosyl)purines Human tumor cell linesNot SpecifiedModest cytotoxicity[5]

Table 2: Comparative Anticancer Activity of Threofuranosyl Nucleoside Analogs and Alternatives.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible and comparative evaluation of synthetic nucleosides.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test nucleoside for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] The reference wavelength should be greater than 650 nm.[6]

Antiviral Assay: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[8][9][10][11][12]

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.[10]

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce 50-100 plaques per well) and allow for adsorption for 1-2 hours.

  • Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing various concentrations of the test nucleoside.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.[8]

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Mechanisms of Action

Synthetic nucleoside analogs primarily exert their biological effects by interfering with nucleic acid synthesis and inducing programmed cell death (apoptosis).

DNA Damage Response Pathway

Upon incorporation into DNA, nucleoside analogs can cause chain termination and stall replication forks, which is recognized by cellular DNA damage sensors like ATM and ATR.[13][14][15][16][17][18][19] This triggers a cascade of signaling events leading to cell cycle arrest and attempts at DNA repair. If the damage is irreparable, the cell is directed towards apoptosis.

DNA_Damage_Response Nucleoside_Analog Synthetic Nucleoside Analog DNA_Incorporation Incorporation into DNA Nucleoside_Analog->DNA_Incorporation Replication_Fork_Stalling Replication Fork Stalling & DNA Strand Breaks DNA_Incorporation->Replication_Fork_Stalling ATM_ATR ATM/ATR Activation Replication_Fork_Stalling->ATM_ATR Checkpoint_Activation Cell Cycle Checkpoint Activation (G1/S, G2/M) ATM_ATR->Checkpoint_Activation DNA_Repair DNA Repair Mechanisms ATM_ATR->DNA_Repair Checkpoint_Activation->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis Failed Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Successful Repair

DNA Damage Response Pathway Induced by Nucleoside Analogs.
Apoptosis Induction Pathway

The accumulation of DNA damage beyond the cell's repair capacity triggers the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade that orchestrates the dismantling of the cell.[13][14][15][20]

Apoptosis_Pathway Irreparable_DNA_Damage Irreparable DNA Damage Bax_Bak_Activation Bax/Bak Activation Irreparable_DNA_Damage->Bax_Bak_Activation Mitochondrial_Permeabilization Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Permeabilization Cytochrome_c_Release Cytochrome c Release Mitochondrial_Permeabilization->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Effector Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Intrinsic Apoptosis Pathway Triggered by Nucleoside Analogs.
Experimental Workflow for Biological Evaluation

A systematic workflow is critical for the efficient and comprehensive biological evaluation of novel synthetic nucleosides.

Experimental_Workflow Compound_Synthesis Synthesis of α-d-Threofuranose Nucleosides Cytotoxicity_Screening Initial Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Screening Antiviral_Screening Broad-Spectrum Antiviral Screening Compound_Synthesis->Antiviral_Screening Hit_Identification Hit Identification (Active Compounds) Cytotoxicity_Screening->Hit_Identification Antiviral_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 / EC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

General Workflow for the Biological Evaluation of Synthetic Nucleosides.

References

In Vitro Showdown: TNA Polymerase Eclipses DNA Polymerase in Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and accurate nucleic acid amplification tools is perpetual. A head-to-head in vitro comparison reveals that engineered TNA (threose nucleic acid) polymerases, particularly variants like Therminator DNA polymerase, exhibit superior efficiency in synthesizing TNA from a DNA template compared to the natural DNA synthesis by standard DNA polymerases.

This guide provides an objective comparison of the polymerase efficiency of TNA and DNA, supported by experimental data. We delve into the kinetics, fidelity, and experimental protocols that underpin these findings, offering a comprehensive resource for informed decision-making in your research endeavors.

Quantitative Comparison of Polymerase Efficiency

The catalytic efficiency of a polymerase is a critical parameter, reflecting its ability to incorporate nucleotides accurately and rapidly. The following table summarizes the key quantitative data from comparative studies of TNA and DNA polymerase efficiency.

ParameterTNA Synthesis (Therminator DNA Polymerase)DNA Synthesis (Standard DNA Polymerase)Key Findings
Catalytic Efficiency (kcat/Km) Difference of no greater than 5-fold in favor of the natural DNA substrate. This disparity becomes negligible with the addition of 1.25 mM MnCl2.Baseline for natural DNA synthesis.Therminator DNA polymerase is a highly effective catalyst for TNA polymerization.
Reaction Time for Full-Length Product Full-length product visible by 90 minutes and largely complete by 300 minutes.Varies depending on the polymerase and template length. For example, some DNA polymerases required at least 60 minutes for a short extension.Therminator-catalyzed TNA synthesis is significantly more efficient than TNA synthesis by other tested family B polymerases.
Error Rate (Fidelity) Corrected error rate of approximately 1 x 10⁻³, which is below the level that can be accurately measured by the described assay.Taq polymerase has an observed error rate of .011 in the same assay.TNA synthesis by Therminator DNA polymerase demonstrates high fidelity, comparable to that of Taq DNA polymerase for DNA synthesis.
Effect of Primer Type No drop in the rate of TNA incorporation was observed when comparing a DNA-TNA chimeric primer to an all-DNA primer.N/AThis suggests that few primer-enzyme contacts are lost when using a TNA primer, highlighting the adaptability of the Therminator polymerase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of TNA and DNA polymerase efficiency.

Single-Nucleotide Incorporation Kinetics

This experiment measures the rate of incorporation of a single nucleotide (either a tNTP for TNA synthesis or a dNTP for DNA synthesis) onto a primer-template complex.

Methodology:

  • Primer-Template Preparation: A DNA primer is annealed to a DNA template. For chimeric experiments, a DNA-TNA primer is used.

  • Reaction Mixture: The reaction includes the primer-template complex, the specific polymerase (e.g., Therminator DNA polymerase), and a single type of nucleotide triphosphate (tNTP or dNTP). For some TNA synthesis reactions, 1.25 mM MnCl2 is added.

  • Time Course: The reaction is allowed to proceed for various time points.

  • Quenching: The reaction is stopped at each time point.

  • Analysis: The products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to separate the extended primer from the unextended primer. The rate of incorporation is then calculated.

Polymerase Fidelity Assay

This assay determines the accuracy of the polymerase by measuring the frequency of incorrect nucleotide incorporation.

Methodology:

  • Template Design: A DNA template is designed with a specific sequence.

  • Polymerization Reaction: The polymerase (e.g., Therminator for TNA, Taq for DNA) is used to synthesize a complementary strand in the presence of all four tNTPs or dNTPs.

  • Product Purification: The full-length synthesized product is purified.

  • Amplification and Cloning: The product is then amplified via PCR, cloned into a vector, and sequenced.

  • Error Rate Calculation: The sequences of multiple clones are compared to the original template sequence to determine the number and type of errors made by the polymerase. The error rate is typically expressed as errors per nucleotide incorporated.

Visualizing the Process and Comparison

To better understand the experimental workflow and the logical relationship of the comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Primer-Template (DNA or DNA-TNA) P2 Prepare Reaction Mix (Polymerase, Buffers, NTPs) R1 Initiate Polymerization P2->R1 R2 Incubate at Optimal Temperature R1->R2 R3 Collect Samples at Time Points R2->R3 A1 Denaturing PAGE R3->A1 A2 Quantify Product A1->A2 A3 Calculate Efficiency/Fidelity A2->A3

Head-to-head comparison of different purification techniques for threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, obtaining threofuranose in high purity is a critical step that is often complicated by the molecule's inherent chemical properties. The primary challenges in purifying threofuranose, a highly polar four-carbon monosaccharide, include its high polarity, the presence of stereoisomers (like L-Erythrofuranose), and the tendency for anomerization in solution, which can lead to peak broadening or multiple peaks in chromatography.[1]

This guide provides an objective comparison of common and potential purification techniques for threofuranose: Hydrophilic Interaction Liquid Chromatography (HILIC), Crystallization, and a proposed Enzymatic Purification strategy. We will delve into the experimental protocols for each method and present supporting data to help researchers select the most suitable technique for their specific needs.

Data Presentation: Quantitative Comparison of Purification Techniques

The selection of a purification strategy often depends on a trade-off between purity, yield, scalability, and cost. The following table summarizes the key performance characteristics of the discussed methods.

FeatureHydrophilic Interaction Liquid Chromatography (HILIC)CrystallizationEnzymatic Purification
Principle Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase.[1]Differential solubility of the target compound and impurities in a solvent system upon cooling or solvent evaporation.[2][3]Specific enzymatic conversion of impurities into forms that are easily separable from the target molecule.[4]
Advantages - Excellent for separating highly polar compounds like unprotected sugars.[1]- High resolution and selectivity.- Can separate anomers and diastereomers.[1]- Can yield very high purity products (impurities <10⁻⁵ %).[5]- Cost-effective and scalable.- Removes a wide range of impurities in a single step.- Highly specific, targeting only certain impurities.- Operates under mild conditions (pH, temperature), preserving the integrity of threofuranose.[4]- "Green" and efficient.[6]
Limitations - Can have longer column equilibration times.[1]- Requires specialized equipment (HPLC system).[1]- Can be costly due to solvent consumption and column costs.- Significant product loss in the mother liquor, potentially lowering yield.- Finding a suitable solvent system can be time-consuming.[3]- Not effective if impurities co-crystallize with the product.- Dependent on the availability of a specific enzyme for the target impurity.- Enzyme cost and stability can be a factor.- May require downstream processing to remove the enzyme.
Typical Purity >98%>99.5%Potentially >99%, depends on the removal of the converted impurity.
Typical Yield 70-90%50-80%>90% (of the threofuranose)
Best For High-purity analytical and small-scale preparative separations where resolution of isomers is critical.Large-scale purification where high final purity is the primary goal and some yield loss is acceptable.Targeted removal of specific, known enzymatic substrates from the crude mixture.

Mandatory Visualization: Purification Workflow Comparison

The following diagram illustrates the general workflows for the three purification techniques, starting from a crude synthetic mixture of threofuranose.

Purification_Comparison cluster_HILIC HILIC cluster_Crystallization Crystallization cluster_Enzymatic Enzymatic Purification Crude Crude Threofuranose (with impurities, isomers) HILIC_Start Dissolve in Mobile Phase Crude->HILIC_Start CRYST_Start Dissolve in Minimal Hot Solvent Crude->CRYST_Start ENZ_Start Dissolve in Buffer Crude->ENZ_Start HILIC_Inject Inject on HILIC Column HILIC_Start->HILIC_Inject HILIC_Separate Gradient Elution (ACN/H2O) HILIC_Inject->HILIC_Separate HILIC_Collect Collect Fractions HILIC_Separate->HILIC_Collect HILIC_Evap Solvent Evaporation HILIC_Collect->HILIC_Evap Pure Pure Threofuranose HILIC_Evap->Pure CRYST_Cool Slow Cooling & Nucleation CRYST_Start->CRYST_Cool CRYST_Filter Filter Crystals CRYST_Cool->CRYST_Filter CRYST_Dry Dry Crystals CRYST_Filter->CRYST_Dry CRYST_Dry->Pure ENZ_Add Add Specific Enzyme(s) ENZ_Start->ENZ_Add ENZ_Incubate Incubate (e.g., 37°C) ENZ_Add->ENZ_Incubate ENZ_Separate Separate Byproduct (e.g., Chromatography, Extraction) ENZ_Incubate->ENZ_Separate ENZ_Separate->Pure

Caption: Comparative workflow of HILIC, Crystallization, and Enzymatic Purification for threofuranose.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is highly effective for retaining and separating very polar compounds that are poorly retained in reversed-phase chromatography.[1]

Methodology:

  • Column Selection: A HILIC stationary phase, such as an amide- or amino-bonded silica (B1680970) column, is recommended. Typical dimensions are 4.6 mm x 250 mm with 5 µm particles.[1]

  • Mobile Phase Preparation: Prepare a two-solvent mobile phase system.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • A typical gradient might start at 95:5 (B:A) and decrease to 70:30 (B:A) over 20-30 minutes to elute the polar threofuranose.[1]

  • Sample Preparation: Dissolve the crude threofuranose mixture in the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water). Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter to remove particulates.[1]

  • Chromatographic System: Use an HPLC system equipped with a pump, autosampler, column oven (to maintain a consistent temperature, e.g., 25°C), and a suitable detector. For non-chromophoric sugars like threofuranose, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is appropriate.[1]

  • Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Collect fractions corresponding to the peak(s) of interest.[1]

  • Analysis and Pooling: Analyze the collected fractions using an appropriate analytical method (e.g., analytical HPLC, TLC, or NMR) to confirm purity. Pool the fractions that meet the desired purity level.[1]

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified threofuranose.[1]

Crystallization

Crystallization separates compounds based on differences in solubility.[2] For threofuranose, a polar solvent or a mixed-solvent system is required.

Methodology:

  • Solvent Selection: The ideal solvent should dissolve threofuranose sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[7] For a polar sugar, solvent systems like ethanol/water, methanol/isopropanol, or acetone/water could be effective.

  • Dissolution: Place the crude threofuranose solid in a flask. Add a minimal amount of the chosen hot solvent system until the solid just dissolves completely. Gentle heating and stirring can facilitate this process.[7]

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of larger, purer crystals.[3] The solution can then be placed in a refrigerator or ice bath to maximize crystal formation.[7]

  • Filtration: Once crystallization is complete, collect the solid crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the crystals and the composition of the remaining mother liquor should be checked to assess the efficiency of the purification.[7]

Enzymatic Purification (Hypothetical Protocol)

This technique uses enzymes to specifically convert impurities into byproducts with different chemical properties, allowing for easy separation.[4] For instance, if a synthetic route to L-threofuranose results in contamination with its diastereomer, L-Erythrofuranose, one could theoretically use an enzyme that selectively oxidizes the erythro- configuration.

Methodology:

  • Impurity Identification: Identify a key, structurally distinct impurity in the crude mixture that is a substrate for a known, specific enzyme.

  • Reaction Setup: Dissolve the crude threofuranose mixture in a buffered aqueous solution optimal for the chosen enzyme's activity (e.g., specific pH and temperature).[4]

  • Enzymatic Conversion: Add the specific enzyme (e.g., a hypothetical erythrofuranose oxidase) to the solution. If necessary, add any required cofactors.

  • Incubation: Incubate the mixture with gentle stirring for a predetermined time (e.g., 2-16 hours) to allow for the complete conversion of the impurity.[4] For example, the impurity could be converted from a neutral sugar to a charged acidic sugar.

  • Reaction Quenching: Stop the reaction by denaturing the enzyme, for example, by heating or by a sharp pH change.

  • Byproduct Separation: Separate the modified impurity from the desired threofuranose. If the impurity was converted to a charged species (e.g., gluconic acid from glucose), ion-exchange chromatography would be a highly effective separation method.[4]

  • Final Polish: The resulting threofuranose solution can be further concentrated and polished using a final purification step like crystallization or a simple chromatographic column if needed.

References

Safety Operating Guide

Proper Disposal of alpha-d-Threofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Consult Institutional and Local Regulations

The disposal of any chemical, including alpha-d-Threofuranose, is governed by institutional policies and local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance before proceeding with any disposal method.

Step-by-Step Disposal Protocol

  • Hazard Assessment: Based on its structure as a simple sugar, this compound is not expected to be a hazardous substance. However, it is crucial to review any available safety information and consider any potential contamination with other hazardous materials.

  • Consult the EHS Office: Contact your institution's EHS office to confirm the classification of this compound and to obtain specific disposal instructions. The EHS office will provide information on the appropriate waste stream for this compound.

  • Segregate Waste: Do not mix this compound with other chemical waste unless explicitly instructed to do so by your EHS office. Keep it in a separate, clearly labeled container.

  • Packaging for Disposal:

    • Use a chemically compatible container that can be securely sealed.

    • Label the container clearly with the full chemical name: "this compound".

    • Indicate the quantity of the chemical in the container.

  • Arrange for Pickup: Follow your institution's procedures for chemical waste pickup. This may involve submitting an online request or contacting the EHS office directly.

Quantitative Data

No specific quantitative data regarding the disposal of this compound, such as concentration limits for drain disposal, were found in the available resources. All disposal of this compound should be handled through your institution's chemical waste program.

Experimental Protocols

No experimental protocols for the disposal or neutralization of this compound were cited in the search results. The recommended procedure is to follow institutional guidelines for chemical waste disposal.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

start Start: Have this compound for Disposal is_sds_available Is a specific SDS with disposal instructions available? start->is_sds_available consult_ehs Consult Institutional Environmental Health & Safety (EHS) Office is_sds_available->consult_ehs No is_sds_available->consult_ehs Yes, but always verify with EHS is_hazardous Is the substance considered hazardous by EHS? consult_ehs->is_hazardous hazardous_disposal Follow EHS protocol for hazardous chemical waste. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow EHS protocol for non-hazardous chemical waste. is_hazardous->non_hazardous_disposal No package_label Package in a sealed, compatible container. Label with full chemical name and quantity. hazardous_disposal->package_label non_hazardous_disposal->package_label request_pickup Arrange for chemical waste pickup through EHS. package_label->request_pickup end_disposal End of Disposal Process request_pickup->end_disposal

Caption: Chemical Disposal Decision Workflow.

Personal protective equipment for handling alpha-d-Threofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Immediate Safety and Logistical Information for Handling Alpha-d-Threofuranose.

This guide provides crucial safety protocols and operational plans for the handling and disposal of this compound. In the absence of specific hazard data for this compound, a precautionary approach is mandated. All procedures should be conducted under the assumption that the substance is potentially hazardous.

I. Personal Protective Equipment (PPE)

Given that the specific toxicological properties of this compound are not fully characterized, the selection of PPE should be based on the principle of minimizing all potential routes of exposure, including inhalation, skin contact, and eye contact.[1]

Recommended PPE for Handling this compound:

PPE ComponentSpecificationPurpose
Hand Protection Nitrile glovesProtects against incidental skin contact. For prolonged handling, consider double-gloving.
Eye Protection Safety goggles with side shieldsProtects eyes from airborne particles and potential splashes.
Respiratory Protection N95 respirator or higherRecommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[1]
Body Protection Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

II. Operational Plan

A systematic workflow is essential to ensure safety and minimize contamination.

Experimental Workflow:

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep1 Review Safety Data Sheet (if available) and conduct risk assessment prep2 Prepare and inspect PPE prep1->prep2 prep3 Designate a well-ventilated work area (e.g., chemical fume hood) prep2->prep3 handle1 Don appropriate PPE prep3->handle1 handle2 Carefully weigh and handle this compound in the designated area handle1->handle2 handle3 Perform experimental procedures handle2->handle3 clean1 Decontaminate work surfaces and equipment handle3->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Doff and dispose of contaminated PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Figure 1. Step-by-step workflow for the safe handling of this compound.

Key Experimental Protocols:

  • Weighing and Transfer: All weighing and transfer of solid this compound should be conducted in a chemical fume hood or a designated containment area to minimize the risk of generating and inhaling dust.

  • Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

  • Spill Response: In case of a spill, evacuate the immediate area. For a small spill, and if it is safe to do so, cover the spill with an absorbent material, and then carefully sweep it into a designated waste container. For large spills, evacuate the laboratory and contact your institution's environmental health and safety (EHS) office.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Procedures:

Waste TypeDisposal Method
Solid this compound Collect in a clearly labeled, sealed container as "non-hazardous chemical waste".[2] Contact your institution's EHS office for pickup and disposal.[3]
Contaminated Labware (e.g., gloves, weigh boats) Place in a designated, sealed waste bag or container labeled as "Solid Waste" or as per your institution's guidelines.
Empty Chemical Containers Deface the label to indicate the container is empty and dispose of it in the regular trash, provided no freestanding liquid or solid remains.[4]

Important Considerations:

  • Do not dispose of this compound down the drain or in the regular trash.[1]

  • All waste must be clearly labeled with the full chemical name.[5]

  • Follow all local, state, and federal regulations for chemical waste disposal.[6]

By adhering to these safety and logistical guidelines, researchers can handle this compound with a high degree of safety and responsibility, fostering a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.